rel-cis-Pinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVONNIFUFSRKZ-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1C(=O)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208651-71-2 | |
| Record name | (1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Formation of rel-cis-Pinic Acid from α-Pinene Ozonolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ozonolysis of α-pinene, a major biogenic volatile organic compound, is a significant atmospheric process contributing to the formation of secondary organic aerosols (SOA). A key product of this reaction is rel-cis-pinic acid, a dicarboxylic acid that influences the physicochemical properties of atmospheric aerosols. Understanding the formation mechanism, reaction kinetics, and experimental methodologies for studying this process is crucial for atmospheric chemistry, environmental science, and potentially for the synthesis of novel therapeutic agents, given the prevalence of the pinane (B1207555) scaffold in natural products. This technical guide provides a comprehensive overview of the formation of this compound from α-pinene ozonolysis, detailing the reaction pathways, quantitative product yields, and standardized experimental protocols.
Introduction
α-Pinene is a bicyclic monoterpene emitted in large quantities from terrestrial vegetation. Its reaction with ozone in the troposphere initiates a complex series of chemical transformations, leading to a variety of oxygenated products. Among these, this compound is of particular interest due to its relatively high yield and its role in new particle formation and growth.[1] This guide serves as an in-depth resource for professionals seeking to understand and investigate the intricacies of α-pinene ozonolysis and the subsequent formation of this compound.
Reaction Mechanism: From α-Pinene to this compound
The ozonolysis of α-pinene proceeds through a series of steps involving the formation and subsequent reactions of a primary ozonide and Criegee intermediates. The currently accepted mechanism for the formation of this compound is outlined below.
Step 1: Formation of the Primary Ozonide Ozone attacks the double bond of α-pinene to form an unstable primary ozonide (a Molozonide).
Step 2: Decomposition of the Primary Ozonide and Formation of Criegee Intermediates The primary ozonide rapidly decomposes to form two sets of carbonyl and Criegee intermediates. The major pathway leads to the formation of a Criegee intermediate and pinonaldehyde.
Step 3: Rearrangement and Subsequent Reactions of the Criegee Intermediate The Criegee intermediate can undergo several reactions. One important pathway involves a hydroperoxide channel, leading to the formation of an α-hydroxyhydroperoxide which can then decompose to form OH radicals and a vinoxy radical. The vinoxy radical can then react with molecular oxygen.
Step 4: Formation of Pinic Acid The subsequent reactions are complex and can proceed through multiple pathways. One proposed mechanism involves the formation of an acylperoxy radical which, after a series of reactions including intramolecular hydrogen shifts and reactions with other atmospheric species (like HO₂ or other peroxy radicals), ultimately leads to the formation of this compound.
A simplified representation of the core reaction pathway is illustrated in the following diagram:
References
An In-depth Technical Guide to the Physicochemical Properties of cis-Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinic acid, a dicarboxylic acid with the molecular formula C₉H₁₄O₄, is a significant secondary organic aerosol (SOA) component formed from the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound emitted by coniferous trees. Its presence in the atmosphere has implications for air quality and climate. Beyond its environmental relevance, the unique structural features of cis-pinic acid make it a molecule of interest for researchers in various fields, including medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of cis-pinic acid, detailed experimental protocols for their determination, and a visualization of its formation pathway in the atmosphere.
Physicochemical Properties
The physicochemical characteristics of cis-pinic acid are crucial for understanding its behavior in different environments and for its potential applications. The following tables summarize the key quantitative data available for this compound.
General and Thermal Properties
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₉H₁₄O₄ | - | [1] |
| Molecular Weight | 186.21 | g/mol | [2] |
| Melting Point | 364.32 | K (91.17 °C) | [3][4] |
| Enthalpy of Fusion | Not explicitly stated for cis-pinic acid, but for related compounds, it varies. | kJ/mol | [3][4] |
Solubility and Acidity
| Property | Value | Unit | Source(s) |
| Aqueous Solubility | Qualitatively high; stated to be more soluble than cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid. | - | [4][6] |
| pKa₁ | Data not available | - | |
| pKa₂ | Data not available | - |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of cis-pinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shifts for cis-pinic acid were not directly found in the search results, the supporting information of a key study mentions the availability of ¹H and ¹³C NMR spectra.[3] General chemical shift ranges for dicarboxylic acids are as follows:
-
¹H NMR: The carboxylic acid protons (-COOH) typically show a broad singlet signal at a chemical shift (δ) between 10 and 13 ppm. The chemical shifts of other protons in the molecule would depend on their specific chemical environment.[7][8][9]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid group typically appears in the range of 165 to 185 ppm.[7][10][11][12]
Infrared (IR) Spectroscopy: An experimental IR spectrum for cis-pinic acid was not found. However, the characteristic IR absorption bands for dicarboxylic acids include:[10][13][14][15][16]
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band between 1760 and 1690 cm⁻¹.
-
A C-O stretching band in the region of 1320-1210 cm⁻¹.
-
O-H bending vibrations around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry data for the underivatized cis-pinic acid is not explicitly detailed. However, fragmentation analysis of its methylated ester has been described. The electron ionization (EI) mass spectra of methylated dicarboxylic acids often show fragment ions corresponding to the loss of CH₃O•, CH₃OH, and CH₃O-CHO from the molecular ion.[3][7] The negative ion chemical ionization (CI) mass spectra are characterized by an intense quasi-molecular ion [M-H]⁻.[3][7]
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of cis-pinic acid.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of cis-pinic acid.
-
Sample Preparation: A small, accurately weighed amount of the purified solid cis-pinic acid (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Solubility Determination: Dynamic Method
Objective: To determine the aqueous solubility of cis-pinic acid as a function of temperature.
Methodology: [20][21][22][23][24]
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used. The temperature is controlled by a circulating water bath.
-
Procedure: A known amount of cis-pinic acid is added to a known volume of deionized water in the vessel to create a suspension. The suspension is heated at a constant rate while being vigorously stirred.
-
Observation: The temperature at which the last solid particles of cis-pinic acid dissolve is visually observed and recorded as the saturation temperature for that specific concentration.
-
Data Analysis: The experiment is repeated with different concentrations of cis-pinic acid to obtain a solubility curve (solubility vs. temperature).
Acidity Determination: Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa₁ and pKa₂) of cis-pinic acid.
Methodology: [1][10][18][25][26][27][28][29][30]
-
Solution Preparation: A standard solution of cis-pinic acid of known concentration is prepared in deionized, carbonate-free water. A standardized solution of a strong base (e.g., NaOH) is also prepared.
-
Titration Setup: A pH meter with a calibrated glass electrode is used to monitor the pH of the cis-pinic acid solution. The solution is stirred continuously.
-
Titration: The strong base is added to the cis-pinic acid solution in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The equivalence points are determined from the points of inflection on the curve. The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.
Visualization of the Atmospheric Formation of cis-Pinic Acid
cis-Pinic acid is a well-established product of the atmospheric oxidation of α-pinene. The following diagram, generated using the DOT language, illustrates a simplified logical workflow of its formation as a secondary organic aerosol.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-pinene Oxidation Products. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. tutorchase.com [tutorchase.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. asianpubs.org [asianpubs.org]
- 24. rivm.nl [rivm.nl]
- 25. Pinic acid | 28664-02-0 | Benchchem [benchchem.com]
- 26. Pinic acid | C9H14O4 | CID 10131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Pivotal Role of rel-cis-Pinic Acid in Secondary Organic Aerosol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter, profoundly impacting air quality, climate, and human health. The formation of SOAs involves complex chemical transformations of volatile organic compounds (VOCs), with biogenic VOCs such as α-pinene and β-pinene being major contributors. A key product of the atmospheric oxidation of these monoterpenes is rel-cis-pinic acid (C₉H₁₄O₄), a dicarboxylic acid that plays a crucial role in the nucleation and growth of SOA particles. This technical guide provides an in-depth analysis of the formation, properties, and atmospheric significance of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Chemical and Physical Properties of this compound
This compound is a nine-carbon dicarboxylic acid with a molecular weight of 186.21 g/mol .[1][2][3] Its stereochemistry, denoted as rel-(1R,3S), arises from the oxidation of chiral precursors like α-pinene. The physicochemical properties of this compound are critical to its role in SOA formation, influencing its partitioning between the gas and particle phases and its subsequent reactions within the aerosol.
Table 1: Physicochemical Properties of cis-Pinic Acid and Related Compounds
| Property | cis-Pinic Acid | cis-Pinonic Acid | cis-Norpinic Acid | cis-Norpinonic Acid | Reference |
| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₃ | C₈H₁₂O₄ | C₉H₁₄O₃ | [4] |
| Molecular Weight ( g/mol ) | 186.21 | 184.23 | 172.18 | 170.21 | [1][5] |
| Melting Temperature (K) | 364.32 | - | 440.68 | - | [4][6] |
| Enthalpy of Fusion (kJ·mol⁻¹) | - | 30.35 | 14.75 | - | [4][6] |
| Water Solubility | High | Moderate | High | Moderate | [4][6][7] |
| Intrinsic Solubility (S₀) (mmol·dm⁻³) | - | 0.043 | - | 0.05 | [4][6] |
| pKa₁ (at 298.15 K) | - | 5.19 | - | 4.56 | [4][6] |
| pKa₂ (at 310.15 K) | - | 5.25 | - | 4.76 | [4][6] |
| Saturation Mass Concentration (C) (μg/m³)* | 0.9 - 23 (290-310 K) | 5.2 | 6.2 - 21 (290-310 K) | - | [8][9] |
| Vaporization Enthalpy (ΔHvap) (kJ·mol⁻¹) | 93.8 ± 1.8 | - | 71 | - | [9][10] |
| Saturation Vapor Pressure (P⁰sat) (Pa) | 1.61 ± 0.5 x 10⁻⁴ | - | - | - | [10] |
Formation Pathways of this compound
The formation of this compound is a complex process initiated by the oxidation of α-pinene and β-pinene by atmospheric oxidants such as ozone (O₃), hydroxyl radicals (·OH), and nitrate (B79036) radicals (NO₃).[8][11] The ozonolysis of α-pinene is a well-studied pathway leading to the formation of pinic acid.[12][13][14]
The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. Subsequent reactions of the Criegee intermediate, including isomerization and reactions with other atmospheric species, lead to a variety of oxidation products, including pinonaldehyde, which can be further oxidized to form pinonic acid and subsequently pinic acid.[8][12] Both gas-phase and particle-phase production pathways for pinic acid have been identified.[13][15] Evidence suggests that while initial formation occurs in the gas phase, a continuous increase in pinic acid concentration after the consumption of the precursor α-pinene points to significant particle-phase production.[13][15]
Contribution of this compound to Secondary Organic Aerosol Mass
This compound is a significant contributor to the total mass of SOAs derived from α-pinene. Studies have shown that it can account for up to approximately 23% of the overall α-pinene SOA mass.[10][13][15] Its high abundance makes it a key tracer for biogenically-influenced SOA.
Table 2: Contribution and Concentration of Pinic Acid in SOA
| Study Context | Precursor | Oxidant | Pinic Acid Contribution to SOA Mass (%) | Pinic Acid Concentration | Reference |
| Chamber Study | α-pinene | O₃ | ~23 | - | [13][15] |
| Chamber Study | α-pinene | O₃ | - | Increases by 10% with temperature decrease from 25°C to 12°C | [15] |
| Ambient Aerosol (Seoul) | Biogenic Terpenes | Mixed | Detected in aerosol phase | - | [10] |
| Ambient Aerosol (SMEAR II Station) | Biogenic Terpenes | Mixed | - | Median: 7.7 ng m⁻³ (PM₁) in summer | [16] |
Experimental Methodologies for the Analysis of this compound
The identification and quantification of this compound in complex aerosol matrices require sophisticated analytical techniques. A variety of methods have been employed in laboratory and field studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of semi-volatile organic compounds in SOAs.
Protocol for GC-MS Analysis of Pinic Acid:
-
Sample Collection: SOA samples are collected on filters (e.g., quartz fiber filters).
-
Extraction: The collected aerosol is extracted from the filter using an appropriate organic solvent (e.g., methanol).
-
Derivatization: To increase volatility and thermal stability for GC analysis, the carboxylic acid functional groups of pinic acid are often derivatized. A common method is esterification, for example, by reaction with diazomethane (B1218177) or BF₃/methanol to form the methyl ester.
-
GC Separation: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature of the GC oven is programmed to ramp up, separating the compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing less volatile and thermally labile compounds like dicarboxylic acids without the need for derivatization.
Protocol for UPLC/ESI-Q-ToFMS Analysis:
-
Aerosol Collection into Liquid: A Particle-Into-Liquid Sampler (PILS) can be used to collect aerosol particles directly into a liquid stream (e.g., ultrapure water).[13][15]
-
Chromatographic Separation: The aqueous sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. A reversed-phase column (e.g., C18) is typically used with a gradient elution of a mobile phase consisting of an aqueous solution (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile.[17]
-
Ionization: The eluent from the UPLC is introduced into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, which is advantageous for identifying the molecular weight of the analyte. For carboxylic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.[15]
-
Mass Analysis: A Quadrupole Time-of-Flight (Q-ToF) mass spectrometer provides high mass resolution and accuracy, allowing for the determination of the elemental composition of the detected ions. This is crucial for distinguishing between isobaric compounds in complex mixtures.
Two-Dimensional Liquid Chromatography (2D-LC)
For the separation of chiral molecules like the enantiomers of cis-pinic acid, two-dimensional liquid chromatography is a powerful technique.[18][19][20]
Protocol for Chiral 2D-LC Analysis:
-
First Dimension Separation: The sample is first separated on a standard reversed-phase column (e.g., CSH Fluoro-Phenyl).[18][19]
-
Heart-Cutting: A specific fraction of the eluent from the first dimension containing the target analyte (cis-pinic acid) is diverted to a second column.
-
Second Dimension Chiral Separation: This second column is a chiral stationary phase column (e.g., CHIRALPAK IG) that can separate the enantiomers of cis-pinic acid.[18][19]
-
Detection: The separated enantiomers are then detected by a mass spectrometer. This technique allows for the determination of the enantiomeric ratio of cis-pinic acid in atmospheric samples, providing insights into the sources and atmospheric processing of its precursors.[18][20]
Atmospheric Implications and Future Research
The presence of this compound in SOAs has significant atmospheric implications. Its low volatility contributes to the growth of aerosol particles, and its hygroscopic nature, due to the two carboxylic acid groups, can enhance the ability of these particles to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and the Earth's radiation budget.
Future research should focus on several key areas:
-
Aqueous Phase Chemistry: Further investigation into the aqueous-phase reactions of this compound within cloud and fog droplets is needed to better understand its atmospheric lifetime and transformation products.[8][21][22]
-
Oligomerization: The role of this compound in the formation of higher molecular weight oligomers in SOAs is an area of active research. These low-volatility compounds can be critical for new particle formation and growth.
-
Chiral Analysis: More widespread application of chiral analysis techniques to ambient aerosol samples will provide a better understanding of the sources and atmospheric processing of biogenic VOCs on a global scale.[23]
Conclusion
This compound is a cornerstone in the formation and properties of biogenic secondary organic aerosols. Its significant contribution to SOA mass, coupled with its physicochemical properties that favor partitioning to the particle phase, underscores its importance in atmospheric chemistry. A thorough understanding of its formation pathways, atmospheric transformations, and the development of advanced analytical techniques for its characterization are essential for accurately modeling air quality and climate. The information presented in this guide provides a solid foundation for researchers, scientists, and professionals in related fields to further explore the multifaceted role of this key atmospheric compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cis-Pinic Acid | CymitQuimica [cymitquimica.com]
- 3. Pinic acid | C9H14O4 | CID 10131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. acp.copernicus.org [acp.copernicus.org]
- 15. Formation and evolution of molecular products in α-pinene secondary organic aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
- 19. egusphere.copernicus.org [egusphere.copernicus.org]
- 20. amt.copernicus.org [amt.copernicus.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mirror forms of pinic acid - ATTO - Amazon Tall Tower Observatory [attoproject.org]
Chiral Properties of cis-Pinic Acid in Atmospheric Aerosols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinic acid, a dicarboxylic acid with the molecular formula C₉H₁₄O₄, is a significant component of secondary organic aerosols (SOA) in the Earth's atmosphere.[1][2] It is primarily formed through the atmospheric oxidation of α-pinene, a volatile organic compound emitted from biogenic sources like coniferous forests.[1][3] Notably, α-pinene exists as two enantiomers, (+)-α-pinene and (-)-α-pinene. The stereochemistry of the precursor molecule can be retained during certain atmospheric oxidation reactions, leading to the presence of chiral cis-pinic acid in aerosols.[1][4] Understanding the chiral properties of cis-pinic acid is crucial as stereochemistry can influence the physicochemical properties of aerosols, such as their water solubility and melting point, which in turn can affect their role in atmospheric processes like cloud formation.[3] This technical guide provides an in-depth overview of the chiral properties of cis-pinic acid in atmospheric aerosols, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating its atmospheric formation pathway.
Quantitative Data on Enantiomeric Composition
The enantiomeric composition of cis-pinic acid in atmospheric aerosols has been investigated, revealing variations based on factors such as altitude and season. The following table summarizes quantitative data from studies conducted at the Amazon Tall Tower Observatory (ATTO), providing insights into the distribution of cis-pinic acid enantiomers. The two enantiomers are designated as E1 (resulting from the ozonolysis of (+)-α-pinene) and E2 (resulting from the ozonolysis of (-)-α-pinene).[4]
| Location | Season/Campaign | Altitude (m) | Enantiomeric Ratio (E2/E1) | Max Concentration E1 (ng m⁻³) | Max Concentration E2 (ng m⁻³) |
| Amazon Tall Tower Observatory (ATTO) | Dry Season (Oct 2018) | 80 | 4.6 ± 0.1 | 0.027 ± 0.002 | 0.113 ± 0.023 |
| 320 | 4.9 ± 0.1 | ||||
| Wet Season (Mar 2019) | 80 | 5.2 ± 0.2 | 0.026 ± 0.020 | 0.077 ± 0.059 | |
| 320 | 5.8 ± 0.1 | ||||
| Dry Season (Sep 2019) | 80 | 4.5 ± 0.1 | |||
| 320 | 5.30 ± 0.09 |
Data sourced from Leppla et al. (2023).[1][5]
The data consistently show an excess of the E2 enantiomer, derived from (-)-α-pinene.[1] Furthermore, the enantiomeric ratio (E2/E1) was observed to increase with altitude across all measurement campaigns.[1][3] This suggests that the chiral signature of the precursor α-pinene is transferred to the particle phase and that large-scale emission and transport processes play a significant role in determining the chiral ratio of cis-pinic acid in aerosols.[1][3]
Experimental Protocols
The determination of the chiral properties of cis-pinic acid in atmospheric aerosols involves a multi-step process encompassing sample collection, preparation, and analysis. The following sections detail the key experimental methodologies cited in the literature.
Sample Collection
Aerosol samples are collected on filters at various altitudes. For the studies conducted at the Amazon Tall Tower Observatory (ATTO), ambient aerosol particles were collected during multiple campaigns.[5] The sampling duration was often extended to ensure sufficient aerosol mass was collected for analysis.[5]
Sample Preparation and Extraction
A detailed extraction procedure is crucial for isolating the target analytes from the filter samples. A typical protocol is as follows:[6]
-
The filters are cut into small pieces.
-
Extraction is performed three times with a 1.5 mL solution of 9:1 H₂O/MeOH on a rotary shaker for 40 minutes each.
-
The combined solutions are filtered through PTFE filters (3 mm, 0.2 µm).
-
The filtrate is then evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a 9:1 ACN/H₂O solution.
-
The reconstituted sample is sonicated at 30 °C for 10 minutes and then stored in a freezer until analysis.
Chiral Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The enantiomers of cis-pinic acid are separated and quantified using a two-dimensional liquid chromatography system coupled with a mass spectrometer (2D LC-MS or mLC-LC).[7][8]
-
Instrumentation: The system typically consists of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.[7][8]
-
Chromatographic Separation:
-
First Dimension (Reversed-Phase): An initial separation of the analytes is performed on a reversed-phase column, such as an Acquity UPLC CSH fluoro-phenyl (PFP) column (100 × 2.1 mm i.d., 1.7 µm).[6][7]
-
Second Dimension (Chiral): The fraction containing cis-pinic acid is then transferred to a chiral column for the separation of the enantiomers. An amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK IG, 150 × 2.1 mm i.d., 5 µm) is commonly used.[4][7]
-
-
Mobile Phase: The mobile phase for the chiral separation is typically an isocratic mixture of water with 2% ACN and 0.04% formic acid (Eluent A) and ACN with 2% water (Eluent B), for instance, in an 80:20 ratio.[4][9]
-
Mass Spectrometry Detection: The mass spectrometer is operated in full-scan mode to detect the deprotonated molecule [M-H]⁻ of cis-pinic acid at an m/z of 185.0819.[4]
-
Standard Synthesis and Calibration: To ensure accurate identification and quantification, a cis-pinic acid standard is synthesized.[1][5] Seven-point calibration curves are typically generated with concentrations ranging from 0.5 to 500 ng mL⁻¹, showing good linearity with correlation coefficients > 0.98.[1][5] The limit of detection (LOD) for cis-pinic acid has been reported to be 1.74 ng mL⁻¹.[1][5]
Atmospheric Formation and Chiral Transfer
The chiral information from the precursor molecule, α-pinene, is transferred to cis-pinic acid during its formation in the atmosphere.[3] The primary formation pathway involves the ozonolysis of α-pinene.[2] The following diagram illustrates this process, highlighting the retention of the stereochemical centers.
Caption: Atmospheric formation of cis-pinic acid enantiomers.
The diagram illustrates that the ozonolysis of (+)-α-pinene leads to the formation of (+)-cis-pinic acid (E1), while the ozonolysis of (-)-α-pinene produces (-)-cis-pinic acid (E2), with the stereochemical information being preserved during the reaction.[4] This direct transfer of chirality is a key finding, indicating that the enantiomeric ratio of cis-pinic acid in aerosols can serve as a tracer for the emissions of its biogenic precursors.[1][3]
Conclusion
The study of the chiral properties of cis-pinic acid in atmospheric aerosols provides valuable insights into the sources, transport, and transformation of biogenic organic compounds in the atmosphere. The enantiomeric composition of cis-pinic acid reflects the chirality of its precursor, α-pinene, and varies with altitude and season. The detailed experimental protocols outlined in this guide, particularly the use of 2D LC-MS, are essential for the accurate quantification of cis-pinic acid enantiomers. The established link between the chirality of the precursor and the resulting aerosol component underscores the importance of stereochemical considerations in atmospheric chemistry. Future research in this area will further elucidate the impact of chirality on the physicochemical properties of aerosols and their role in climate-relevant processes.
References
- 1. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Mirror forms of pinic acid - ATTO - Amazon Tall Tower Observatory [attoproject.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
- 9. researchgate.net [researchgate.net]
discovery and atmospheric significance of cis-pinic acid
An In-depth Technical Guide on the Discovery and Atmospheric Significance of cis-Pinic Acid
Introduction
Cis-pinic acid, a C9-dicarboxylic acid, is a significant product of the atmospheric oxidation of α-pinene and β-pinene, which are among the most abundant biogenic volatile organic compounds (BVOCs) emitted from terrestrial vegetation. Its discovery and subsequent research have been pivotal in understanding the formation and growth of secondary organic aerosols (SOAs), which have profound implications for air quality, climate, and human health. This guide provides a comprehensive overview of the discovery, atmospheric formation, and significance of cis-pinic acid, with a focus on quantitative data and experimental methodologies for researchers and scientists in atmospheric chemistry and related fields.
Discovery of cis-Pinic Acid
The identification of cis-pinic acid in atmospheric aerosols was a significant step forward in elucidating the chemical composition of SOAs.
-
Initial Identification: Pinic acid was first identified as a product of the liquid-phase ozonolysis of α-pinene in 1955.[1] However, its atmospheric relevance was not established until much later.
-
Smog Chamber Studies: In 1997, through a series of smog chamber experiments, cis-pinic acid was identified as a condensed-phase product of the ozonolysis of both α-pinene and β-pinene.[2] These studies were crucial in demonstrating that cis-pinic acid is a key component of the aerosols formed from the oxidation of these monoterpenes.[1][2]
Atmospheric Significance
Cis-pinic acid plays a multifaceted role in the atmosphere, primarily contributing to the formation and properties of secondary organic aerosols.
-
SOA Formation: As a low-volatility compound, cis-pinic acid readily partitions into the particle phase, contributing to the mass of SOAs.[2][3] It is considered a major component of SOA formed from the ozonolysis of α-pinene.[4]
-
New Particle Formation: Cis-pinic acid is believed to be a key precursor in the prompt formation of new aerosol particles through nucleation.[5] Its interaction with other atmospheric molecules, such as sulfuric acid, can enhance particle nucleation and growth.[6]
-
Aerosol Properties: The presence of cis-pinic acid and other polar organic compounds in aerosols can affect their physicochemical properties, such as their ability to act as cloud condensation nuclei (CCN), thereby influencing cloud formation and the Earth's radiative balance.
-
Tracer for Biogenic SOA: Due to its specific biogenic precursors (α-pinene and β-pinene), cis-pinic acid is often used as a tracer for SOA originating from biogenic sources.[7]
Atmospheric Formation Pathways
The primary formation route of cis-pinic acid in the atmosphere is through the gas-phase oxidation of α-pinene and β-pinene by ozone (O₃) and hydroxyl radicals (OH).
Ozonolysis of α-Pinene
The reaction of α-pinene with ozone is a major source of cis-pinic acid. The mechanism involves the formation of a primary ozonide, which then decomposes into a Criegee intermediate. Subsequent reactions of the Criegee intermediate lead to the formation of various products, including cis-pinic acid.
Caption: Formation pathway of cis-pinic acid from α-pinene ozonolysis.
Photooxidation by OH Radicals
The reaction of α-pinene with the hydroxyl radical (OH) is another significant pathway for the formation of cis-pinic acid, especially during the daytime. This reaction proceeds through the addition of OH to the double bond of α-pinene, followed by a series of reactions involving oxygen and nitrogen oxides (NOx).
Quantitative Data
The following tables summarize key quantitative data related to cis-pinic acid.
Table 1: Physicochemical Properties of cis-Pinic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [8] |
| Molar Mass | 186.20 g/mol | |
| Melting Point | 364.32 K | [9] |
| Enthalpy of Fusion | 14.75 kJ·mol⁻¹ for cis-norpinic acid (a related compound) | [9] |
| Water Solubility | 0.06 mol·dm⁻³ at 293.15 K | [10] |
Table 2: Atmospheric Concentrations of cis-Pinic Acid
| Location | Concentration Range (ng m⁻³) | Measurement Period/Conditions | Reference |
| Amazon Rainforest (ATTO site) | 0.09 - 9 | Dry and wet seasons (2018-2019) | [11] |
| Boreal Forest (SMEAR II station, Finland) | Median: 7.7 (PM₁) | July-August 2005 | [12] |
| Xitou Forest (Taiwan) | Up to 50 | [12] |
Table 3: Molar Yields of cis-Pinic Acid from Precursors
| Precursor | Oxidant | Molar Yield (%) | Conditions | Reference |
| α-pinene | O₃ | 0.1 - 3 | Smog chamber experiments | [2] |
| β-pinene | O₃ | 0.1 - 3 | Smog chamber experiments | [2] |
Experimental Protocols
The study of cis-pinic acid in the atmosphere relies on a combination of laboratory experiments and field measurements, utilizing sophisticated analytical techniques.
Aerosol Sample Collection
-
High-Volume Samplers: Used to collect particulate matter on filters for subsequent offline analysis.
-
Particle-Into-Liquid Sampler (PILS): Allows for the collection of water-soluble components of atmospheric aerosols with high time resolution.[13]
Chemical Analysis
A common workflow for the analysis of cis-pinic acid in aerosol samples is outlined below.
Caption: Experimental workflow for the analysis of cis-pinic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique used for the identification and quantification of volatile and semi-volatile organic compounds.[2][14][15][16] For the analysis of carboxylic acids like cis-pinic acid, a derivatization step (e.g., methylation) is often required to increase their volatility.[17]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is well-suited for the analysis of polar, non-volatile compounds like cis-pinic acid without the need for derivatization.[2][18] Electrospray ionization (ESI) is a commonly used soft ionization technique in this context.
Smog Chamber Studies
Atmospheric simulation chambers, or smog chambers, are large reactors used to study atmospheric chemical reactions under controlled conditions. For cis-pinic acid research, these chambers are used to:
-
Inject known concentrations of precursors (α-pinene, β-pinene) and oxidants (O₃, OH precursors).
-
Allow the reactions to proceed under controlled temperature, humidity, and light conditions.
-
Monitor the formation of gas-phase and particle-phase products, including cis-pinic acid, using various analytical instruments.[2]
Role in New Particle Formation
Cis-pinic acid is a key player in the initial stages of atmospheric aerosol formation, a process known as nucleation.
Caption: The role of cis-pinic acid in new particle formation and growth.
-
Nucleation with Sulfuric Acid: Quantum chemical calculations have shown that cis-pinic acid can nucleate with sulfuric acid (SA) molecules.[6] The hydrolysis of cis-pinonic acid (a related compound) can be catalyzed by sulfuric acid, increasing the content of its hydrolysate which then promotes particle nucleation.[6]
Conclusion
The discovery and subsequent investigation of cis-pinic acid have been instrumental in advancing our understanding of the atmospheric chemistry of biogenic volatile organic compounds and their role in the formation of secondary organic aerosols. As a major oxidation product of α- and β-pinene, it significantly contributes to the mass of atmospheric aerosols and is involved in the crucial process of new particle formation. The analytical techniques and experimental protocols developed for its study continue to be refined, enabling more accurate quantification of its atmospheric abundance and a deeper understanding of its formation and transformation pathways. Future research will likely focus on further elucidating the complex multiphase chemistry of cis-pinic acid and its impact on the climate and air quality.
References
- 1. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study of the cis-pinonic acid and its atmospheric hydrolysate participation in the atmospheric nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties and Atmospheric Oxidation of Norpinic Acid Aerosol [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic acid formation in the gas-phase ozonolysis of α-pinene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
A Technical Guide to the Physicochemical Properties of rel-cis-Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and aqueous solubility of rel-cis-Pinic acid, a significant oxidation product of α-pinene. The following sections detail its key physicochemical properties, the experimental methodologies used for their determination, and a workflow diagram for characterizing such compounds.
Physicochemical Data Summary
The quantitative data for this compound are summarized in the table below.
| Property | Value | Units |
| Melting Point | 364.32 (91.17) | K (°C)[1][2][3][4][5] |
| Aqueous Solubility | Highest among key α-pinene secondary organic aerosol oxidation products.[6] | - |
cis-Pinic acid demonstrates higher solubility in aqueous solutions compared to other α-pinene oxidation products like cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid.[1][2][3][5][6] This is attributed to its dicarboxylic acid structure.[1][2][3][5]
Experimental Protocols
The determination of the physicochemical properties of this compound involves precise and standardized experimental procedures.
1. Determination of Melting Point via Differential Scanning Calorimetry (DSC)
The melting point and other thermal properties of cis-pinic acid were determined using differential scanning calorimetry (DSC).[1][2][3][4][5]
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, which is detected as a change in the heat flow compared to the reference.
-
Methodology:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the DSC cell is increased at a constant rate.
-
The heat flow to the sample and reference is monitored. The melting point is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.
-
2. Determination of Aqueous Solubility via the Dynamic Method (Solid-Liquid Phase Equilibria)
The aqueous solubility of cis-pinic acid was determined using a dynamic method that establishes solid-liquid phase equilibria.[1][2][3][4][5]
-
Principle: This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute.
-
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a thermostated vessel.
-
The suspension is stirred continuously at a constant temperature to ensure that equilibrium between the solid and liquid phases is reached.
-
After a sufficient equilibration period, the stirring is stopped, and the undissolved solid is allowed to settle.
-
A sample of the clear, saturated supernatant is carefully withdrawn.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or a spectrophotometric method.
-
This procedure is repeated at different temperatures to determine the temperature dependence of the solubility. The experimental data can then be correlated using thermodynamic models such as the Wilson, NRTL, or UNIQUAC equations.[1][2][3][4][5]
-
Workflow for Physicochemical Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and physicochemical characterization of a compound like this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-pinene Oxidation Products. | Semantic Scholar [semanticscholar.org]
- 6. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
Gas-Particle Partitioning of Cis-Pinic Acid in the Troposphere: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-pinic acid, a dicarboxylic acid, is a significant secondary organic aerosol (SOA) component in the troposphere, primarily formed from the atmospheric oxidation of α-pinene and β-pinene, which are abundant biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. Its partitioning between the gas and particle phases is a critical factor influencing the formation, growth, and properties of atmospheric aerosols, with implications for air quality, climate, and human health. This technical guide provides an in-depth overview of the gas-particle partitioning of cis-pinic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes involved.
Data Presentation
Physicochemical Properties of Cis-Pinic Acid
The partitioning behavior of cis-pinic acid is fundamentally governed by its intrinsic physicochemical properties. The following table summarizes key properties reported in the literature.
| Property | Value | Temperature (K) | Reference |
| Molecular Formula | C₉H₁₄O₄ | - | [1] |
| Molar Mass | 186.20 g/mol | - | - |
| Melting Point | 364.32 K | - | [2] |
| Enthalpy of Fusion | 14.75 kJ/mol | - | [2] |
| Water Solubility | Higher than cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid | 298.15 | [3] |
Saturation Vapor Pressure and Partitioning Coefficients of Cis-Pinic Acid
The saturation vapor pressure (C*) is a key parameter that dictates the equilibrium partitioning of a compound between the gas and particle phases. The gas-particle partitioning coefficient (Kp) quantifies this distribution.
| Parameter | Value | Temperature (K) | Method | Reference |
| Saturation Vapor Pressure (log(p₀/Pa)) | -5691.7/T + 14.73 | 290-323 | TDMA | [4] |
| Saturation Concentration (C*) | 0.9 - 23 µg/m³ | 290-310 | - | [2] |
| Particle Phase Fraction | Predominantly in the particle phase | Ambient | FIGAERO-HR-CI-ToF-MS | [1] |
Experimental Protocols
The study of gas-particle partitioning of cis-pinic acid relies on a combination of controlled laboratory experiments and advanced analytical techniques.
Smog Chamber Experiments for SOA Formation
Environmental simulation chambers, also known as smog chambers, are the primary tools for studying the formation of SOA from the oxidation of precursors like α-pinene.
Objective: To generate and age secondary organic aerosols under controlled atmospheric conditions.
Methodology:
-
Chamber Preparation: The chamber, typically a large Teflon bag, is flushed with purified air to remove any residual contaminants.
-
Injection of Reactants:
-
A known concentration of a precursor, such as α-pinene, is injected into the chamber.
-
An oxidant, typically ozone (O₃) or hydroxyl radicals (OH), is introduced to initiate the oxidation process.
-
In some experiments, seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensation of the oxidation products.
-
-
Reaction and SOA Formation: The reactants are allowed to mix and react for a specified period, leading to the formation of lower volatility products, including cis-pinic acid, which then partition to the particle phase, forming SOA.
-
Monitoring and Sampling: Throughout the experiment, various instruments are used to monitor the concentrations of gases and the size, number, and chemical composition of the aerosol particles.
-
Data Analysis: The data is analyzed to determine SOA yields and the gas-particle partitioning of specific compounds. Wall losses of particles and vapors are accounted for in the analysis.[5][6][7]
Filter Inlet for Gases and Aerosols - Chemical Ionization Mass Spectrometry (FIGAERO-CIMS)
FIGAERO-CIMS is a powerful technique for the simultaneous measurement of both gas-phase and particle-phase chemical composition.
Objective: To determine the molecular composition of organic aerosols and their gas-phase precursors.
Methodology:
-
Aerosol and Gas Sampling: The instrument alternates between sampling ambient air to measure gas-phase species and collecting particles on a filter.
-
Particle Collection: Aerosol particles are collected on a Teflon filter for a set duration.
-
Thermal Desorption: After collection, the filter is heated in a stream of inert gas (e.g., nitrogen). This causes the organic compounds in the particles to evaporate.
-
Chemical Ionization and Mass Spectrometry: The desorbed molecules are then carried into a chemical ionization mass spectrometer (CIMS). Here, they are ionized by a reagent ion (e.g., iodide, I⁻) and detected by a high-resolution time-of-flight mass spectrometer, which provides their elemental composition.[8][9][10]
-
Data Analysis: The resulting data provides thermograms for each detected compound, showing the temperature at which it desorbs. This information can be related to the compound's volatility. By integrating the signal over the desorption period, the total amount of each compound in the particle phase can be quantified.
Tandem Differential Mobility Analyzer (TDMA) for Volatility Measurement
A Volatility Tandem Differential Mobility Analyzer (V-TDMA) is used to measure the volatility of aerosol particles by observing their size change upon heating.
Objective: To determine the volatility distribution of an aerosol population and infer the vapor pressure of its components.
Methodology:
-
Size Selection: A Differential Mobility Analyzer (DMA) is used to select a monodisperse aerosol population of a specific size from the chamber or ambient air.
-
Heating: The size-selected aerosol is then passed through a heated tube (thermodenuder), where volatile components evaporate.
-
Size Measurement: A second DMA coupled with a Condensation Particle Counter (CPC) is used to measure the size distribution of the aerosol after heating.
-
Data Analysis: The change in particle diameter is used to calculate the mass fraction of the aerosol that has evaporated at a given temperature. By performing experiments at different temperatures, a thermogram of mass fraction remaining versus temperature can be constructed. This thermogram can be used to estimate the saturation vapor pressure and enthalpy of vaporization of the aerosol components.[4][11][12]
Visualizations
Formation and Partitioning of Cis-Pinic Acid
Caption: Formation of cis-pinic acid from α-pinene oxidation and its subsequent partitioning.
Experimental Workflow for Gas-Particle Partitioning Studies
Caption: A typical experimental workflow for studying the gas-particle partitioning of SOA components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Evaporation rates and vapor pressures of individual aerosol species formed in the atmospheric oxidation of alpha- and beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation | MDPI [mdpi.com]
- 7. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
- 8. AMT - Characterization of offline analysis of particulate matter with FIGAERO-CIMS [amt.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on rel-cis-Pinic Acid: Physicochemical Properties and Environmental Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of rel-cis-pinic acid, a significant dicarboxylic acid in atmospheric chemistry. The document details its physicochemical properties, with a focus on its acidity constant (pKa), and explores its profound environmental implications, particularly its role in the formation of secondary organic aerosols (SOAs). This guide synthesizes key research findings, presents quantitative data in a structured format, and outlines detailed experimental methodologies for relevant analyses.
Physicochemical Properties of this compound
This compound is a key oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by terrestrial vegetation. Its chemical structure and properties are crucial in understanding its atmospheric behavior.
Acidity Constant (pKa)
The acidity of this compound influences its partitioning between the gas and aqueous phases in the atmosphere and its reactivity. Direct experimental determination of the individual pKa values for this dicarboxylic acid via potentiometric titration has proven to be challenging. However, an "effective" pKa (pKa(eff)) has been experimentally determined to be 4.9 . Computationally derived estimates suggest a pKa value of 4.48 . For comparison, the experimentally determined pKa values for related monocarboxylic acids, cis-norpinonic acid and cis-pinonic acid, at 298.15 K are 4.56 and 5.19, respectively[1][2][3].
Table 1: Acidity Constants (pKa) of this compound and Related Compounds
| Compound | pKa Value | Method | Reference |
| This compound | 4.9 (pKa(eff)) | Experimental (Titration) | |
| This compound | 4.48 | Computational | |
| cis-Norpinonic Acid | 4.56 | Experimental (Bates–Schwarzenbach spectrophotometric method) | [1][2][3] |
| cis-Pinonic Acid | 5.19 | Experimental (Bates–Schwarzenbach spectrophotometric method) | [1][2][3] |
Other Physicochemical Properties
Understanding the physical state and solubility of this compound is essential for modeling its atmospheric fate.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 364.32 K | [2][4] |
| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ (for cis-pinonic acid, as a proxy) | [2][4] |
| Water Solubility | Higher than corresponding monocarboxylic acids | [2][4] |
Environmental Implications of this compound
This compound plays a significant role in atmospheric chemistry, primarily through its contribution to the formation and aging of secondary organic aerosols (SOAs). SOAs have substantial impacts on air quality, climate, and human health.
Formation from α-Pinene Oxidation
This compound is a major product of the atmospheric oxidation of α-pinene by ozone (O₃) and hydroxyl radicals (OH). This process is a key pathway for the conversion of gaseous BVOCs into particulate matter.
Caption: Formation of this compound from α-Pinene.
Role in Secondary Organic Aerosol (SOA) Formation and Aging
Due to its low volatility, this compound readily partitions into the aerosol phase, contributing significantly to the mass of SOAs. Once in the aerosol phase, it can undergo further chemical reactions, a process known as "aging," which alters the chemical and physical properties of the aerosol.
Aqueous Phase Photochemistry and pH Dependence
In atmospheric aqueous phases such as cloud and fog droplets, this compound can undergo photo-oxidation, primarily initiated by hydroxyl radicals (OH). The pH of the aqueous phase has a significant impact on the reaction pathways and the yields of the resulting products. This highlights the importance of considering atmospheric acidity in SOA models.
Table 3: Molar Yields of Major Photo-oxidation Products of this compound in the Aqueous Phase at Different pH Values
| Product | Molar Yield at pH 2 | Molar Yield at pH 8 | Reference |
| Norpinic Acid (NPA) | 3.4% | 10% | [5] |
| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | 2.6% | 5.0% | [5] |
The drastic difference in product yields under acidic and basic conditions is attributed to a charge transfer reaction pathway that is unique to the aqueous phase[5].
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
atmospheric lifetime and degradation pathways of cis-pinic acid
An In-depth Technical Guide to the Atmospheric Lifetime and Degradation Pathways of cis-Pinic Acid
Introduction
cis-Pinic acid (C₈H₁₂O₄) is a dicarboxylic acid and a significant component of atmospheric secondary organic aerosol (SOA). It is primarily formed from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), particularly α-pinene, which is emitted in large quantities from coniferous vegetation.[1] As an oxygenated, semi-volatile compound, cis-pinic acid plays a crucial role in the formation and growth of aerosol particles, which have significant impacts on air quality, climate, and human health. Its water solubility allows it to partition into atmospheric aqueous phases like cloud and fog droplets, where it can undergo further chemical processing.[2][3] Understanding the is essential for accurately modeling SOA formation, its atmospheric aging processes, and its overall environmental impact. This guide provides a comprehensive overview of the current scientific understanding of these processes.
Atmospheric Lifetime of cis-Pinic Acid
The atmospheric lifetime of a chemical species is determined by its removal rate through various chemical reactions and physical deposition processes. For cis-pinic acid, the primary removal mechanisms are gas-phase oxidation by the hydroxyl radical (OH), aqueous-phase oxidation in cloud and aerosol water, and, to a lesser extent, heterogeneous oxidation on particle surfaces. Direct photolysis is not considered a significant sink for cis-pinic acid because it lacks the necessary chromophores (like carbonyl groups) to absorb sunlight efficiently.[1]
The overall lifetime (τ) is governed by the sum of the loss rates from all significant removal processes. In the gas phase, the lifetime with respect to an oxidant (X) is calculated as:
τₓ = 1 / (kₓ[X])
where kₓ is the second-order rate constant for the reaction and [X] is the average atmospheric concentration of the oxidant.
The dominant reactive loss process for cis-pinic acid in the atmosphere is its reaction with the OH radical. Reactions with ozone (O₃) and the nitrate (B79036) radical (NO₃) are considered negligible for cis-pinic acid itself, as it lacks carbon-carbon double bonds. However, these oxidants are critical in the initial oxidation of its precursor, α-pinene.[4][5]
Data Presentation: Atmospheric Lifetime Summary
The following table summarizes the calculated atmospheric lifetimes of cis-pinic acid with respect to its key oxidants in both the gas and aqueous phases.
| Phase | Oxidant | Typical Concentration | Rate Constant (k) | Calculated Lifetime (τ) |
| Gas Phase | OH | 1.0 x 10⁶ molecules cm⁻³ (daytime)[1][6] | (6.17 ± 1.07) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | ~1.8 - 3.3 days |
| Aqueous Phase | OH | 1.0 x 10⁻¹³ M (in-cloud)[7] | (3.6 ± 0.3) x 10⁹ M⁻¹ s⁻¹ (at pH 2)[8] | ~3.2 hours |
| Aqueous Phase | OH | 1.0 x 10⁻¹³ M (in-cloud)[7] | (3.0 ± 0.3) x 10⁹ M⁻¹ s⁻¹ (at pH 10)[8] | ~3.8 hours |
Note: The lifetime in the aqueous phase represents the time spent within a cloud or wet aerosol and does not account for the time the molecule spends in the gas phase. However, for water-soluble species, aqueous-phase processing can be a highly efficient removal pathway when clouds are present.[6]
Degradation Pathways
The atmospheric degradation of cis-pinic acid proceeds through several pathways, primarily initiated by the hydroxyl radical. These reactions occur in the gas phase and in condensed phases (aqueous solutions and on aerosol surfaces), leading to a variety of more functionalized or fragmented products.
Gas-Phase Oxidation
The gas-phase reaction of cis-pinic acid is dominated by its interaction with the OH radical. The reaction proceeds via hydrogen abstraction from one of the C-H bonds, forming an alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this RO₂ radical dictates the final product distribution and can involve reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other RO₂ radicals, as well as unimolecular isomerization reactions.
A significant product of the gas-phase OH oxidation of cis-pinonic acid (a related precursor) is 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a well-known tracer for aged biogenic SOA.[9][10] It is understood that similar multi-generational oxidation processes involving cis-pinic acid also contribute to highly oxygenated and low-volatility products.[11]
Condensed-Phase and Heterogeneous Degradation
Once partitioned into the atmospheric aqueous phase (e.g., cloud droplets), cis-pinic acid is subject to rapid oxidation by OH radicals.[8] The reaction rate is near the diffusion limit and shows only a weak dependence on pH.[7][8] This aqueous-phase processing can lead to the formation of higher molecular weight compounds or, conversely, fragmentation into smaller, more volatile species. Studies have identified the formation of more oxygenated carboxylic acids, including hydroperoxy and hydroxyl derivatives.[7][8] Unlike in the gas phase, oligomer formation has not been observed as a major pathway in aqueous OH oxidation of cis-pinonic acid, a similar compound.[12]
Heterogeneous oxidation on the surface of aerosol particles is another potential degradation pathway. This process involves the reaction of gas-phase oxidants like OH with cis-pinic acid present in the particle phase. Studies have shown this heterogeneous degradation to be an appreciable atmospheric sink, with a lifetime of 2-3 days, potentially leading to the underestimation of SOA precursors in field measurements if not accounted for.
Experimental Protocols
The determination of rate constants and degradation products for cis-pinic acid involves a range of sophisticated laboratory techniques designed to simulate atmospheric conditions.
Gas-Phase Experiments
Gas-phase studies are often conducted in atmospheric simulation chambers (e.g., smog chambers) or flow tube reactors.
-
Protocol for Rate Constant Determination (Relative Rate Method):
-
Chamber Preparation: A large volume (~1 to >100 m³) Teflon chamber is flushed with purified air.
-
Reactant Injection: A known concentration of cis-pinic acid and a reference compound (with a well-known OH rate constant) are introduced into the chamber.
-
OH Radical Generation: OH radicals are generated in situ, typically through the photolysis of a precursor like hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV lamps that mimic the solar spectrum.
-
Monitoring: The concentrations of cis-pinic acid and the reference compound are monitored over time using analytical instruments such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or by collecting samples on filters for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate constant for the reaction of OH with cis-pinic acid is determined by plotting the natural logarithm of its concentration against the natural logarithm of the reference compound's concentration. The slope of this line is the ratio of the two rate constants.
-
Aqueous-Phase Experiments
Aqueous-phase oxidation studies are typically performed in bulk aqueous solutions within a photoreactor.
-
Protocol for Aqueous OH Oxidation:
-
Solution Preparation: A buffered aqueous solution of cis-pinic acid is prepared in a temperature-controlled quartz or Pyrex reaction vessel.[7]
-
OH Radical Generation: An OH precursor, most commonly hydrogen peroxide (H₂O₂), is added to the solution. The solution is then irradiated with UV lamps (e.g., centered at 310 nm) to photolyze the H₂O₂ and produce OH radicals.[6]
-
Sampling: Aliquots of the solution are withdrawn at regular time intervals during the irradiation. The reaction in these aliquots is immediately quenched, often by adding a substance like catalase to destroy any remaining H₂O₂.[7]
-
Product Identification and Quantification: The samples are analyzed to identify and quantify the remaining cis-pinic acid and its oxidation products. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a common technique for this analysis, as it is well-suited for non-volatile, polar compounds.[6][8]
-
Conclusion and Future Directions
cis-Pinic acid is a key species in the formation and aging of biogenic secondary organic aerosol. Its atmospheric lifetime is primarily controlled by oxidation from the hydroxyl radical, with distinct and important degradation pathways in both the gas and aqueous phases. The gas-phase lifetime is on the order of a few days, while in-cloud processing can remove the compound in a matter of hours. These degradation processes lead to the formation of more highly oxygenated, less volatile compounds that contribute to SOA mass and influence its chemical and physical properties.
While significant progress has been made, further research is needed in several areas. The precise multi-step mechanisms of gas-phase oxidation and the branching ratios leading to various products require further elucidation. Additionally, the kinetics and mechanisms of heterogeneous oxidation on realistic aerosol surfaces under a range of atmospheric conditions (e.g., varying relative humidity and particle acidity) are not fully constrained. A more detailed understanding of these processes will improve the accuracy of atmospheric models and our ability to predict the impact of biogenic emissions on climate and air quality.
References
- 1. Free radicals in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How atmospheric radicals transform the air - RADICAL [radical-air.eu]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radicals at high latitudes - RSC ECG [envchemgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. mdpi.com [mdpi.com]
- 12. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]
The Role of rel-cis-Pinic Acid in Atmospheric Aerosol Nucleation: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atmospheric aerosols play a pivotal role in climate regulation and public health. A significant fraction of these aerosols originate from the gas-to-particle conversion of volatile organic compounds (VOCs), a process known as new particle formation (NPF). Among the myriad of atmospheric VOCs, biogenic emissions from terrestrial vegetation are a major contributor. The oxidation of α-pinene, a prevalent monoterpene emitted by coniferous trees, produces a suite of low-volatility organic compounds, with rel-cis-pinic acid being a key species. This technical guide delves into the critical role of this compound in the nucleation of atmospheric aerosols, providing a comprehensive overview of the underlying chemical mechanisms, quantitative data from experimental and theoretical studies, and detailed experimental protocols. This document is intended to be a valuable resource for researchers in atmospheric chemistry, environmental science, and related fields, including drug development professionals interested in the health impacts of aerosol formation.
Introduction: The Genesis of Atmospheric Particles
New particle formation is a fundamental process in the Earth's atmosphere, contributing significantly to the global aerosol budget. These newly formed particles can grow to sizes where they act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance. The initial step of NPF, nucleation, involves the formation of stable molecular clusters from gas-phase precursors. While sulfuric acid has long been recognized as a primary driver of atmospheric nucleation, it is now understood that organic compounds, particularly highly oxygenated molecules (HOMs) derived from biogenic VOCs, are crucial for explaining observed nucleation rates in many environments.
This compound (herein referred to as cis-pinic acid), a dicarboxylic acid with the chemical formula C9H14O4, is a major oxidation product of α-pinene.[1] Its low volatility and ability to form hydrogen bonds make it a prime candidate for participating in and enhancing atmospheric nucleation. This guide will explore the formation of cis-pinic acid, its physicochemical properties, and its synergistic interactions with other atmospheric species like sulfuric acid and ammonia (B1221849) in driving new particle formation.
Formation Pathway of cis-Pinic Acid from α-Pinene
The primary atmospheric formation route of cis-pinic acid is through the ozonolysis of α-pinene.[2] The reaction proceeds through the formation of a Criegee intermediate, which can undergo various reactions, including intramolecular hydrogen shifts and reactions with other atmospheric trace gases. A simplified reaction pathway is illustrated below.
Physicochemical Properties and Quantitative Data
The efficiency of cis-pinic acid in aerosol nucleation is governed by its physicochemical properties, particularly its vapor pressure and ability to form stable clusters. The tables below summarize key quantitative data from various studies.
| Property | Value | Reference |
| Molecular Formula | C9H14O4 | N/A |
| Molar Mass | 186.20 g/mol | N/A |
| Melting Point | 364.32 K | [3][4] |
| Enthalpy of Fusion | 14.75 kJ/mol (for cis-norpinic acid) to 30.35 kJ/mol (for cis-pinonic acid) | [3][4] |
| Vapor Pressure | log(p0 pinic/ Pa) = - 5,691.7 K/T + 14.73 (290-323 K) | [5] |
| Precursor Concentration | Oxidant | Yield of cis-Pinic Acid | Reference |
| 1000 ppbv α-pinene | 750 ppbv O3 | 1-3% | [6] |
| 100 ppbv α-pinene | 75 ppbv O3 | 0.3-0.5% | [6] |
Role in Atmospheric Nucleation
Cis-pinic acid contributes to new particle formation through co-nucleation with other atmospheric species, most notably sulfuric acid (H2SO4) and ammonia (NH3). The formation of stable molecular clusters involving these species is a critical step in the nucleation process.
Co-nucleation with Sulfuric Acid
Theoretical studies have shown that cis-pinic acid can form stable clusters with sulfuric acid through hydrogen bonding.[7] Quantum chemical calculations have been employed to determine the thermodynamics of this interaction.
| Cluster | Gibbs Free Energy of Formation (ΔG) | Reference |
| (cis-Pinic Acid)·(H2SO4) | -9.06 kcal/mol | [3] |
| (cis-Pinic Acid)·(H2SO4)2 | -10.41 kcal/mol (for the second addition) | [3] |
The interaction between cis-pinic acid and sulfuric acid is a key step in the formation of new atmospheric particles, particularly in forested regions where biogenic emissions are high.
The Role of Ammonia
Ammonia, a common atmospheric base, can further stabilize the acid clusters formed by cis-pinic acid and sulfuric acid, leading to enhanced nucleation rates. Studies have shown that the presence of ammonia significantly increases aerosol yield in α-pinene oxidation experiments.[8] The interaction of ammonia with gas-phase organic acids leads to the formation of condensable ammonium (B1175870) salts, which contributes to both the formation of new particles and the growth of existing ones.[8] While specific quantitative data for the ternary system of cis-pinic acid, sulfuric acid, and ammonia are limited, the general principle of acid-base stabilization in nucleation is well-established.
Experimental Protocols
The study of cis-pinic acid's role in aerosol nucleation involves a combination of laboratory experiments and theoretical calculations. Below are generalized protocols for key experimental techniques.
Smog Chamber Experiments for Secondary Organic Aerosol (SOA) Formation
Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes.
Objective: To generate and study the formation of SOA from the oxidation of α-pinene.
Materials and Apparatus:
-
Teflon smog chamber (volume typically 1-30 m³)
-
UV lights to simulate solar radiation
-
High-purity air generator
-
Gas inlets for introducing α-pinene, ozone, and other reactants
-
Scanning Mobility Particle Sizer (SMPS) for measuring particle size distribution
-
Chemical Ionization Mass Spectrometer (CIMS) for gas-phase species analysis
-
Aerosol Mass Spectrometer (AMS) for particle composition analysis
Procedure:
-
Chamber Cleaning: The chamber is flushed with high-purity air for several hours to remove any residual particles and gases.
-
Humidification: The relative humidity of the chamber is adjusted to the desired level by introducing water vapor.
-
Reactant Injection: A known concentration of α-pinene is injected into the chamber and allowed to mix thoroughly.
-
Oxidation Initiation: Ozone (O3) is introduced to initiate the oxidation of α-pinene. In photooxidation experiments, UV lights are turned on to generate OH radicals.
-
Monitoring: The evolution of the gas-phase and particle-phase composition and the particle size distribution are monitored in real-time using the analytical instrumentation.
-
Data Analysis: The data is analyzed to determine the SOA yield, particle formation rates, and the chemical composition of the formed aerosols.
Quantum Chemical Calculations
Computational chemistry plays a vital role in understanding the initial steps of nucleation at a molecular level.
Objective: To calculate the thermodynamic properties (e.g., Gibbs free energy of formation) of molecular clusters containing cis-pinic acid.
Methodology:
-
Cluster Generation: Potential geometries of clusters containing cis-pinic acid and other relevant molecules (e.g., H2SO4, NH3, H2O) are generated.
-
Geometry Optimization: The geometries of the clusters are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like M06-2X and a basis set like 6-311+G(3df,3pd).[7]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermal corrections to the electronic energy.
-
Gibbs Free Energy Calculation: The Gibbs free energy of formation for each cluster is calculated from the electronic energies and thermal corrections.
-
Analysis: The calculated Gibbs free energies are used to assess the stability of the clusters and to identify the most favorable nucleation pathways.
Implications for Climate and Health
The formation of new aerosol particles, driven in part by cis-pinic acid, has significant implications for both climate and human health. By influencing the number concentration of CCN, these aerosols can alter cloud properties, which is a major source of uncertainty in climate models. Furthermore, atmospheric aerosols can have adverse effects on human health, particularly on the respiratory and cardiovascular systems.[9] A thorough understanding of the mechanisms of aerosol formation is therefore crucial for developing accurate climate models and for assessing the health impacts of air pollution. For drug development professionals, understanding the composition and formation of atmospheric aerosols can provide context for the environmental factors that may influence respiratory health and disease.
Conclusion and Future Directions
This compound is a key player in the complex process of atmospheric new particle formation, particularly in forested environments. Its formation from the ozonolysis of α-pinene and its ability to form stable clusters with sulfuric acid and ammonia highlight the intricate coupling between the biosphere and the atmosphere. This technical guide has summarized the current understanding of the role of cis-pinic acid in aerosol nucleation, presenting quantitative data, mechanistic pathways, and experimental methodologies.
Future research should focus on obtaining more precise quantitative data on the nucleation rates of the ternary system involving cis-pinic acid, sulfuric acid, and ammonia under a range of atmospheric conditions. Further elucidation of the complex reaction pathways leading to cis-pinic acid and other highly oxygenated molecules from α-pinene oxidation will also be crucial. Continued collaboration between experimentalists and theoreticians will be essential for advancing our understanding of this important atmospheric process.
References
- 1. researchgate.net [researchgate.net]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
- 7. acdlabs.com [acdlabs.com]
- 8. cires1.colorado.edu [cires1.colorado.edu]
- 9. Biogenic Particles Contribute to Formation of Aerosols | Feature | PNNL [pnnl.gov]
natural sources and precursors of cis-pinic acid
An In-depth Technical Guide to the Natural Sources and Precursors of Cis-Pinic Acid
Introduction
Cis-pinic acid (C₉H₁₄O₄) is a dicarboxylic acid that serves as a significant molecular marker for the formation of secondary organic aerosols (SOA) in the atmosphere. Arising from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), its presence and concentration provide valuable insights into the processes of aerosol formation, which impact air quality and climate. This technical guide provides a comprehensive overview of the natural sources, atmospheric formation pathways, quantitative data, and key experimental protocols related to cis-pinic acid, tailored for researchers, atmospheric scientists, and drug development professionals interested in natural product chemistry.
Natural Sources and Primary Precursors
The primary natural precursors of cis-pinic acid are monoterpenes, which are BVOCs emitted in large quantities by terrestrial vegetation, particularly coniferous trees like pines.[1][2]
-
α-Pinene and β-Pinene: These are the most significant precursors. Both are isomers of pinene (C₁₀H₁₆) and are major constituents of turpentine (B1165885) and essential oils of many plants.[2][3] Their reaction with atmospheric oxidants initiates the chemical cascade that leads to the formation of lower volatility products, including cis-pinic acid.[3][4]
-
Other Monoterpenes: While α- and β-pinene are the primary sources, studies have also detected cis-pinic acid, sometimes in minor yields, from the oxidation of other cyclic monoterpenes such as sabinene (B1680474) and 3-carene.[5]
Atmospheric Formation Pathways
Cis-pinic acid is not directly emitted by natural sources; it is a second-generation product formed through the atmospheric oxidation of its monoterpene precursors. The principal formation mechanisms involve reactions with ozone (O₃) and hydroxyl radicals (•OH).[6][7]
Ozonolysis of α-Pinene and β-Pinene
The gas-phase reaction of α-pinene and β-pinene with ozone is a key pathway for cis-pinic acid formation. The mechanism is complex, involving the formation of an unstable primary ozonide which then decomposes into highly reactive Criegee intermediates.[3][4][8] A proposed pathway involves the formation of a C₉ acyl-oxy radical, which can then isomerize via a 1,7 H-atom shift and subsequently react to form cis-pinic acid.[3][9][10]
The diagram below illustrates a simplified key reaction pathway for the formation of cis-pinic acid from the ozonolysis of α-pinene.
Quantitative Data
Quantitative analysis of cis-pinic acid provides crucial data for atmospheric models. Its concentration can vary significantly based on location, season, and meteorological conditions.
| Precursor(s) | Formation Condition | Product Yield / Concentration | Reference |
| α-Pinene / β-Pinene | Ozonolysis (Smog Chamber) | 0.1 - 3% (Molar Yield) | [5] |
| α-Pinene | Atmospheric Oxidation | Up to ~80 ng m⁻³ in fine particles | [11] |
| (+/-)-α-Pinene | Atmospheric Oxidation (Amazon Rainforest, Dry Season) | E1: (0.027 ± 0.002) ng m⁻³ E2: (0.113 ± 0.023) ng m⁻³ | [12][13] |
| (+/-)-α-Pinene | Atmospheric Oxidation (Amazon Rainforest, Rainy Season) | E1: (0.026 ± 0.020) ng m⁻³ E2: (0.077 ± 0.059) ng m⁻³ | [12][13] |
Note: E1 and E2 refer to the two enantiomers of pinic acid.
Experimental Protocols
The synthesis and analysis of cis-pinic acid are fundamental for creating analytical standards and for its quantification in environmental samples.
Synthesis of Cis-Pinic Acid via Oxidation of α-Pinene
This protocol describes a common laboratory method for synthesizing cis-pinic acid from α-pinene using potassium permanganate (B83412) (KMnO₄) as the oxidizing agent.[14][15]
-
Reaction Setup: Dissolve α-pinene in a suitable solvent (e.g., acetone) in a reaction vessel. Prepare an aqueous solution of KMnO₄.
-
Oxidation: Add the KMnO₄ solution dropwise to the α-pinene solution while stirring vigorously and maintaining a low temperature (e.g., using an ice bath). The reaction is exothermic.
-
Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench any excess oxidant. This can be done by adding a solution of sodium thiosulfate.[15]
-
Acidification & Extraction: Acidify the mixture with a strong acid, such as concentrated sulfuric acid, to a low pH.[14][15] This protonates the carboxylate to form the carboxylic acid.
-
Isolation: Extract the aqueous solution multiple times with an organic solvent like diethyl ether or ethyl acetate.[14]
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude cis-pinic acid product.[15] Further purification can be achieved through recrystallization.
Analysis of Cis-Pinic Acid from Aerosol Samples
This protocol outlines a general workflow for the extraction and quantification of cis-pinic acid from atmospheric aerosol samples collected on filters, typically using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Collection: Collect atmospheric aerosols on a filter medium (e.g., quartz fiber filters) using a high-volume air sampler.
-
Extraction: Extract the filter by sonication in a suitable solvent. A mixture of methanol (B129727) and water is often used.[16]
-
Filtration and Concentration: Filter the extract through a syringe filter (e.g., 0.22 µm) to remove particulate matter. Concentrate the sample to near dryness using a gentle stream of nitrogen or a solvent evaporator.[16][17]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis.
-
LC-MS Analysis:
-
Chromatography: Inject the sample into an HPLC system, often equipped with a reversed-phase column (e.g., C18). For chiral analysis, a two-dimensional LC (mLC-LC) method combining a reversed-phase column and a chiral column can be employed.[18][19]
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry: Detect the analyte using a mass spectrometer, typically with electrospray ionization (ESI) in negative mode. The deprotonated molecule [M-H]⁻ at m/z 185.08 is monitored.[17][18]
-
-
Quantification: Quantify the concentration by comparing the peak area to a calibration curve generated from authentic cis-pinic acid standards.[12][13]
The diagram below illustrates a typical workflow for the analysis of cis-pinic acid in aerosol samples.
References
- 1. Biogenic Particles Contribute to Formation of Aerosols | Feature | PNNL [pnnl.gov]
- 2. ACP - Characterization of biogenic volatile organic compounds and their oxidation products in a stressed spruce-dominated forest close to a biogas power plant [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 13. iris.cnr.it [iris.cnr.it]
- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 15. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. borenv.net [borenv.net]
- 18. researchgate.net [researchgate.net]
- 19. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
Formation of rel-cis-Pinic Acid from β-Pinene Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of rel-cis-pinic acid from the oxidation of β-pinene. It covers the primary synthetic routes, reaction mechanisms, and quantitative data from key studies. Detailed experimental protocols and visual diagrams of the reaction pathways and experimental workflows are included to support research and development efforts.
Introduction
β-Pinene, a bicyclic monoterpene, is a major constituent of turpentine (B1165885) and various essential oils. Its oxidation has been a subject of extensive research, not only due to its significance in atmospheric chemistry and the formation of secondary organic aerosols (SOA) but also for its potential in generating valuable chemical intermediates for various industries, including pharmaceuticals. One such product, this compound, a C9-dicarboxylic acid, is a notable oxidation product. This guide focuses on the chemical pathways to synthesize this compound from β-pinene, with a particular emphasis on ozonolysis and permanganate (B83412) oxidation.
Synthetic Pathways and Quantitative Data
The oxidation of β-pinene can lead to a variety of products, with the distribution being highly dependent on the oxidant and reaction conditions. The primary methods for synthesizing pinic acid from β-pinene are ozonolysis and oxidation with potassium permanganate (KMnO4).
Ozonolysis of β-Pinene
Ozonolysis is a widely studied method for the oxidation of β-pinene. The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. For β-pinene, this pathway can lead to the formation of nopinone (B1589484) and formaldehyde, with the subsequent reactions of the Criegee intermediate leading to various acidic products, including pinic acid.
Table 1: Product Yields from the Gas-Phase Ozonolysis of β-Pinene
| Product | Molar Yield (%) | Conditions | Reference |
| Pinic Acid | Not specified | Static chamber experiments, with and without OH radical and Criegee intermediate scavengers | [1] |
| Norpinic Acid | Not specified | Static chamber experiments | [1] |
| Pinalic-3-acid | Not specified | Static chamber experiments | [1] |
| Nopinone | 16 - 40 | Various ozonolysis studies | [2] |
| Formaldehyde | 42 - 76 | Various ozonolysis studies | [2] |
Note: Specific molar yields for pinic acid from β-pinene ozonolysis are not consistently reported in the literature, as many studies focus on atmospheric aerosol formation rather than synthetic yield optimization.
Oxidation with Potassium Permanganate (KMnO₄)
Oxidation of β-pinene with potassium permanganate is another route to produce dicarboxylic acids. This powerful oxidizing agent can cleave the double bond of β-pinene, leading to the formation of various oxidized products, including nopinone and, with further oxidation, pinic acid.
Table 2: Selected Oxidation Products of β-Pinene with KMnO₄
| Product | Conditions | Reference |
| Nopinone | Oxidative conditions with KMnO₄ | [3] |
| Pinic Acid | Can be formed through further oxidation | [4][5] |
Note: Quantitative yields for the specific conversion of β-pinene to this compound using KMnO₄ are not well-documented in the provided search results. The reaction often produces a mixture of products.
Catalytic Oxidation
Various catalytic systems have been explored for the oxidation of β-pinene. However, many of these systems are designed to selectively produce other valuable chemicals such as trans-pinocarveol, pinocarvone, or β-pinene oxide, rather than pinic acid. For instance, palladium catalysts in the presence of hydrogen peroxide have been shown to yield mainly allylic oxidation products.
Table 3: Products of Catalytic Oxidation of β-Pinene
| Catalyst System | Major Products | Conversion/Yield | Reference |
| Pd/HPA/SBA-15 with H₂O₂ | trans-pinocarveol | Up to 65% yield | [6][7] |
| Copper-aluminum mixed oxide with TBHP | trans-pinocarveol | 81% yield | [6] |
| Nb supported on MCM-41 with H₂O₂ | Mixture of oxidation products | 96% conversion | [6] |
Reaction Mechanisms
The formation of this compound from β-pinene primarily occurs through the cleavage of the exocyclic double bond. The stereochemistry of the final product is influenced by the reaction mechanism and the starting material's geometry.
Ozonolysis Pathway
The gas-phase ozonolysis of β-pinene is initiated by the cycloaddition of ozone to the double bond, forming an unstable primary ozonide. This rapidly rearranges and cleaves to form a carbonyl compound (nopinone) and a Criegee intermediate. The stabilized Criegee intermediate can then undergo various reactions, including isomerization and reaction with other atmospheric species, which can ultimately lead to the formation of pinic acid.
Caption: Ozonolysis pathway of β-pinene to this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound from β-pinene are not commonly published in a standardized format. The following protocols are synthesized from descriptions in the literature, primarily focusing on ozonolysis and permanganate oxidation as these are the most direct routes discussed.
Protocol for Ozonolysis of β-Pinene (Laboratory Scale Gas-Phase Simulation)
This protocol is adapted from typical procedures described in atmospheric chemistry chamber studies.[1]
Objective: To generate pinic acid from the gas-phase ozonolysis of β-pinene.
Materials:
-
β-pinene (high purity)
-
Ozone (O₃) generator
-
A reaction chamber (e.g., a large Teflon bag or glass reactor)
-
Zero air or purified nitrogen as a carrier gas
-
Analytical equipment for product identification (e.g., GC-MS, HPLC-MS)
-
Trapping system for condensable products (e.g., cold trap or filter collection)
Procedure:
-
Chamber Preparation: The reaction chamber is thoroughly cleaned and flushed with zero air or purified nitrogen to remove any contaminants.
-
Reactant Introduction: A known concentration of β-pinene is introduced into the chamber. This is typically done by injecting a small amount of liquid β-pinene into a heated inlet, where it vaporizes and is carried into the chamber by the carrier gas.
-
Initiation of Reaction: A controlled flow of ozone is introduced into the chamber to initiate the oxidation reaction. The concentrations of β-pinene and ozone are monitored throughout the experiment.
-
Reaction Monitoring: The reaction is allowed to proceed for a set period. The gas-phase composition can be monitored in real-time using techniques like PTR-MS.
-
Product Collection: The condensable reaction products, including pinic acid, are collected. This can be achieved by passing the chamber air through a cold trap or a filter.
-
Sample Analysis: The collected products are extracted from the collection medium using a suitable solvent (e.g., acetonitrile (B52724) or methanol). The extract is then analyzed by GC-MS or HPLC-MS for the identification and quantification of pinic acid and other oxidation products. Derivatization may be necessary for GC-MS analysis of the carboxylic acids.
Protocol for Oxidation of β-Pinene with Potassium Permanganate (KMnO₄)
This protocol is a general representation of permanganate oxidation of alkenes and is based on similar procedures for α-pinene oxidation.[5]
Objective: To synthesize pinic acid by the oxidation of β-pinene with KMnO₄.
Materials:
-
β-pinene
-
Potassium permanganate (KMnO₄)
-
A suitable solvent system (e.g., acetone-water or a phase-transfer catalyst system if β-pinene and KMnO₄ are in different phases)
-
Sulfuric acid (H₂SO₄) for acidification
-
Sodium bisulfite or sodium thiosulfate (B1220275) for quenching excess KMnO₄
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Sodium sulfate (B86663) (anhydrous) for drying
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: β-pinene is dissolved in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Oxidant: A solution of potassium permanganate in water is added dropwise to the stirred β-pinene solution. The reaction is exothermic and the temperature should be maintained at a low level.
-
Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the purple color of the permanganate ion. The reaction is typically stirred for several hours.
-
Quenching: After the reaction is complete, the excess potassium permanganate is quenched by the addition of sodium bisulfite or sodium thiosulfate solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Acidification and Extraction: The mixture is acidified with dilute sulfuric acid. The aqueous solution is then extracted several times with an organic solvent such as ethyl acetate or diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which will likely be a mixture of compounds, can be purified by techniques such as column chromatography or recrystallization to isolate this compound.
Experimental and Logical Workflows
The general workflow for the synthesis and analysis of this compound from β-pinene is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The formation of this compound from the oxidation of β-pinene is a well-established transformation, with ozonolysis being the most extensively studied route, particularly in the context of atmospheric chemistry. For synthetic purposes, both ozonolysis and oxidation with strong oxidizing agents like potassium permanganate can be employed, although these methods may produce a mixture of products requiring further purification. The development of selective catalytic systems for the direct and high-yield synthesis of this compound from β-pinene remains an area of interest for chemical synthesis and drug development applications. This guide provides a foundational understanding of the key principles, quantitative data, and experimental considerations for researchers and professionals working in this field.
References
- 1. Multifunctional acid formation from the gas-phase ozonolysis of beta-pinene. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. research.abo.fi [research.abo.fi]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of rel-cis-Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
rel-cis-Pinic acid, a significant dicarboxylic acid, is a key oxidation product of α-pinene and β-pinene, which are abundant biogenic volatile organic compounds (BVOCs) in the atmosphere. Its quantification is crucial for understanding atmospheric chemistry, secondary organic aerosol (SOA) formation, and potential impacts on climate and human health. In other research contexts, precise quantification of dicarboxylic acids is essential for metabolic studies and drug development processes where they may act as metabolites or synthetic intermediates.
These application notes provide detailed protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methods Overview
The choice between GC-MS and LC-MS for the quantification of this compound depends on the sample matrix, required sensitivity, and analytical capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust method for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of dicarboxylic acids like pinic acid, a derivatization step is mandatory to convert them into more volatile esters or silyl (B83357) derivatives prior to analysis.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar and non-volatile compounds, allowing for the direct analysis of this compound in its native form without the need for derivatization.[3][4] This method is often preferred for its simpler sample preparation and its applicability to complex aqueous samples. Furthermore, LC-MS can be coupled with chiral chromatography to separate and quantify the individual enantiomers of pinic acid.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of pinic acid using LC-MS and GC-MS, as reported in various studies.
Table 1: Quantitative Data for LC-MS Analysis of Pinic Acid
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 1.74 ng/mL | Aerosol Samples | [5] |
| Calibration Range | 0.5 - 500 ng/mL | Standard Solution | [5] |
| Correlation Coefficient (R²) | > 0.98 | Standard Solution | [5] |
| Atmospheric Concentration | 0.026 - 0.113 ng/m³ | Aerosol Particles | [5] |
Table 2: Quantitative Data for GC-MS Analysis of Dicarboxylic Acids (including Pinic Acid analogues)
| Parameter | Derivatization Method | Value | Matrix | Reference |
| Limit of Detection (LOD) | Silylation (BSTFA) | ≤ 2 ng/m³ | Aerosol Samples | [1] |
| Reproducibility (RSD%) | Silylation (BSTFA) | ≤ 10% | Aerosol Samples | [1] |
| Limit of Detection (LOD) | Esterification (BF₃/alcohol) | ≤ 4 ng/m³ | Aerosol Samples | [1] |
| Reproducibility (RSD%) | Esterification (BF₃/alcohol) | ≤ 15% | Aerosol Samples | [1] |
| Recovery | Silylation (BSTFA + 1% TMCS) | > 80% | Aerosol Samples | [6][7][8] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS
This protocol is adapted for the direct analysis of this compound in aerosol filter extracts.
1. Materials and Reagents
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample filters (e.g., PTFE)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.5 to 500 ng/mL.[5]
3. Sample Preparation (Aerosol Filters)
-
Cut the filter sample into small pieces and place them in a clean extraction vial.
-
Add a known volume of methanol (e.g., 5 mL).
-
Sonicate the sample for 30-45 minutes in an ice bath to prevent heating.[9]
-
Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
The sample is now ready for LC-MS analysis.
4. LC-MS Instrumental Parameters
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or a column with a polar endcapping (e.g., Waters XBridge C18, 3.5 µm, 3.0 mm × 150 mm).[10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For MRM, monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
Protocol 2: Quantification of this compound by GC-MS with Silylation Derivatization
This protocol details the analysis of this compound following derivatization with BSTFA.
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][7][8]
-
Pyridine (anhydrous)
-
An appropriate aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample)
2. Standard Solution and Sample Preparation
-
Prepare standard solutions of this compound in the chosen aprotic solvent.
-
Extract the samples as described in the LC-MS protocol (Section 3), but ensure the final extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in an aprotic solvent. Water must be completely removed as it interferes with the silylation reaction.
3. Derivatization Procedure
-
To a known volume of the sample extract or standard solution (e.g., 100 µL) in a GC vial, add the internal standard.
-
Add the derivatizing reagent. A common approach is to use a mixture of BSTFA (+1% TMCS) and pyridine. For example, add 30 µL of BSTFA + 1% TMCS to a 200 µL reaction mixture.[6][7][8]
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 70°C for 90 minutes to ensure complete derivatization.[6][7][8]
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized pinic acid.
Visualizations
Caption: Workflow for this compound Quantification by LC-MS.
Caption: Workflow for this compound Quantification by GC-MS.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
- 9. unil.ch [unil.ch]
- 10. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
Application Note: Quantitative Analysis of cis-Pinic Acid in Atmospheric Aerosol Samples by UHPLC-MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of cis-pinic acid in atmospheric aerosol samples using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). Cis-pinic acid is a significant secondary organic aerosol (SOA) tracer compound formed from the atmospheric oxidation of monoterpenes like α-pinene. Monitoring its concentration is crucial for understanding atmospheric chemistry and air quality. The described methodology is intended for researchers, scientists, and professionals in environmental science and analytical chemistry, offering a comprehensive guide from sample collection to data analysis.
Introduction
Secondary organic aerosols (SOAs) constitute a substantial fraction of atmospheric particulate matter and play a significant role in climate and human health. Monoterpenes, such as α-pinene emitted from biogenic sources, are major precursors to SOA formation. Through atmospheric oxidation by ozone (O₃) and hydroxyl radicals (OH), these precursors form a variety of less volatile products that can partition into the particle phase. Cis-pinic acid is one of the predominant dicarboxylic acids formed from the oxidation of α-pinene and serves as a key molecular tracer for biogenic SOA.[1][2]
Accurate and sensitive quantification of cis-pinic acid in aerosol samples is essential for source apportionment studies and for validating atmospheric models. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for analyzing complex environmental samples.[3] This application note details a robust UHPLC-MS method for the reliable quantification of cis-pinic acid in aerosol filter samples.
Experimental Protocol
This section outlines the complete workflow for the analysis of cis-pinic acid in aerosol samples, from collection to UHPLC-MS analysis.
Aerosol Sample Collection
Atmospheric aerosol particles are collected by drawing air through a filter at a controlled flow rate.
-
Filter Type: Polytetrafluoroethylene (PTFE) filters (2.5 cm diameter, 0.5 µm pore size) are recommended to avoid artifacts from reactions on the filter surface.[4]
-
Sampling Duration: The sampling time can range from 30 to 200 minutes, depending on the aerosol concentration, to ensure sufficient mass loading for analysis.[4]
-
Storage: After collection, filters should be stored at -20°C in sealed glass vials to prevent degradation of the target analytes.[4]
Sample Preparation and Extraction
The collected aerosol particles are extracted from the filter for analysis.
-
Place the PTFE filter in a clean glass vial.
-
Add a known volume of methanol (B129727) (e.g., 5 mL) to the vial.[1][2]
-
Sonicate the vial in an ultrasonic bath for 15-30 minutes to ensure complete extraction of the organic compounds from the filter.
-
Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
-
The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase (e.g., 50:50 methanol:water) to enhance detection limits.[5]
UHPLC-MS Analysis
The extracted samples are analyzed using a UHPLC system coupled to a mass spectrometer.
-
UHPLC System: A standard UHPLC system, such as a Thermo Scientific Ultimate 3000 or equivalent, is suitable.[5]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole mass spectrometer can be used for detection. Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of carboxylic acids like cis-pinic acid.[1][2]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phases:
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute compounds of increasing hydrophobicity. A representative gradient is provided in the data section.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.[6]
-
Injection Volume: 5-10 µL.
Calibration and Quantification
For accurate quantification, a calibration curve is generated using authentic standards of cis-pinic acid.
-
Prepare a stock solution of cis-pinic acid in methanol.
-
Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 0.5 to 500 ng/mL).[7][8]
-
Analyze the calibration standards using the same UHPLC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.
-
The concentration of cis-pinic acid in the aerosol samples is then determined from this calibration curve. In the absence of an authentic standard, a surrogate standard such as cis-pinonic acid can be used for semi-quantification.[4]
Data Presentation
Quantitative data from various studies on the UHPLC-MS analysis of cis-pinic acid are summarized below for easy comparison.
Table 1: UHPLC-MS Method Parameters for cis-Pinic Acid Analysis
| Parameter | Condition | Reference |
| UHPLC System | Thermo Scientific Ultimate 3000 | [5] |
| Column | Reversed-phase C18 | General Practice |
| Mobile Phase A | Water + 10 mM Acetic Acid | [6] |
| Mobile Phase B | Methanol | [6] |
| Flow Rate | 400 µL/min | [6] |
| Gradient | 0-2 min: 99.9% A; 2-26 min: ramp to 99.9% B; hold to 28 min | [6] |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap) | [6] |
| Ionization Mode | ESI Negative | [1][2] |
| Monitored Ion (m/z) | 185.0819 ([M-H]⁻) | [2][9] |
Table 2: Quantitative Performance Data for cis-Pinic Acid Analysis
| Parameter | Value | Reference |
| Calibration Range | 0.5 - 500 ng/mL | [7][8] |
| Correlation Coefficient (R²) | > 0.98 | [7][8] |
| Limit of Detection (LOD) | 1.74 ng/mL | [7][8] |
| Filter Recovery | 99 ± 15.6% | [5] |
Visualizations
The following diagrams illustrate the experimental workflow for the UHPLC-MS analysis of cis-pinic acid in aerosol samples.
Caption: Experimental workflow for UHPLC-MS analysis of cis-pinic acid.
Caption: Formation and analysis of cis-pinic acid.
Conclusion
This application note presents a comprehensive and reliable UHPLC-MS method for the quantitative determination of cis-pinic acid in atmospheric aerosol samples. The protocol covers all critical steps from sample collection and preparation to instrumental analysis and data processing. The high sensitivity and selectivity of the UHPLC-MS technique make it well-suited for the analysis of complex aerosol samples, providing valuable data for atmospheric chemistry research. The provided tables and diagrams offer a clear and concise summary of the methodology and its performance, serving as a practical guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
Application Notes and Protocols for GC-MS Measurement of Derivatized Cis-Pinonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-pinonic acid is a significant oxidation product of α-pinene, a major biogenic volatile organic compound (BVOC) emitted from terrestrial vegetation. Its presence and concentration in various matrices, such as atmospheric aerosols, are of great interest in environmental science and atmospheric chemistry. Furthermore, as a chiral molecule, it and its derivatives are explored as potential starting materials in synthetic organic chemistry, including for drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of cis-pinonic acid. However, due to its low volatility, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. This document provides a detailed protocol for the silylation of cis-pinonic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation and Extraction
The sample preparation procedure will vary depending on the matrix. For atmospheric aerosol samples collected on filters, a typical extraction procedure is as follows:
-
Excise a portion of the filter and place it in a clean extraction vessel.
-
Add a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 2:1 v/v), to the vessel.
-
Perform extraction using ultrasonication for approximately 30 minutes.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts and filter them to remove any particulate matter.
-
Concentrate the extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.
Derivatization: Silylation
This protocol describes the derivatization of the carboxyl group of cis-pinonic acid to form a trimethylsilyl (B98337) (TMS) ester.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Transfer the concentrated sample extract to a Reacti-Vial™.
-
Ensure the sample is completely dry by evaporating the remaining solvent under a gentle stream of nitrogen. The absence of water is critical for a successful derivatization.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex the mixture for 1 minute.
-
Heat the vial at 70°C for 1 hour in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 50-550
-
Solvent Delay: 5 minutes
Data Presentation
The following table summarizes reported concentrations of cis-pinonic acid in atmospheric aerosol samples from various studies. These values can be used as a reference for expected concentration ranges in environmental samples.
| Study Location | Sample Type | Concentration Range (ng/m³) | Analytical Method | Citation |
| Summertime Beijing | Ambient Aerosol | Average of 146 ng/m³ (uncorrected for a group of BSOA markers, with cis-pinonic acid contributing ~6%) | Not specified | [1] |
| Not specified | Atmospheric Fine Particles | Up to ~80 ng/m³ | Not specified | [2] |
| Belgian Forest | PM1 Aerosol | Median of 7.7 ng/m³ (for the related pinic acid) | Not specified | [2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of derivatized cis-pinonic acid.
References
Application Note: Synthesis of rel-cis-Pinic Acid from cis-Pinonic Acid
Abstract
This application note provides a detailed protocol for the synthesis of rel-cis-pinic acid, a valuable standard for research in atmospheric chemistry and drug discovery. The synthesis is achieved through the oxidation of commercially available cis-pinonic acid via a haloform reaction using sodium hypobromite (B1234621). This method offers a high yield and purity of the final product. The protocol is intended for researchers, scientists, and professionals in drug development requiring a reliable method for obtaining this key dicarboxylic acid.
Introduction
This compound is a dicarboxylic acid that, along with cis-pinonic acid, is a major oxidation product of α-pinene in the atmosphere.[1] As such, it plays a significant role in the formation of secondary organic aerosols. In the field of medicinal chemistry, the pinane (B1207555) skeleton is a privileged scaffold, and derivatives of pinic acid are explored for their potential therapeutic properties. The synthesis of a pure standard of this compound is therefore crucial for accurate analytical measurements and as a starting material for further chemical modifications. The protocol detailed below describes an efficient and reproducible synthesis from cis-pinonic acid.[2]
Materials and Reagents
-
cis-Pinonic acid
-
Dioxane
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium hydrogensulfate (NaHSO₄) solution (40%)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Activated charcoal
-
Standard laboratory glassware
-
Magnetic stirrer with cooling capabilities
-
Rotary evaporator
-
pH meter or pH indicator strips
Experimental Protocol
The synthesis of this compound from cis-pinonic acid is performed via a haloform reaction, followed by an aqueous workup and purification.
1. Preparation of Sodium Hypobromite Solution:
- In a flask, dissolve 8.2 g of sodium hydroxide in 196 mL of water.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 7.5 g of bromine to the cold sodium hydroxide solution with continuous stirring.
2. Reaction Setup:
- In a separate reaction vessel, dissolve 2.8 g of cis-pinonic acid in 50 mL of dioxane.
- Cool the cis-pinonic acid solution to -15 °C using an appropriate cooling bath (e.g., ice-salt bath).
3. Reaction Execution:
- Slowly add the prepared sodium hypobromite solution dropwise to the cooled cis-pinonic acid solution over a period of 30 minutes while maintaining the temperature at -15 °C and stirring vigorously.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
- Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).
4. Work-up and Extraction:
- Extract the resulting solution three times with 20 mL of dichloromethane to remove any unreacted starting material and non-acidic byproducts.
- To the remaining aqueous phase, add 60 mL of a 40% sodium hydrogensulfate solution.
- Adjust the pH of the solution to 1 using hydrochloric acid.
- Extract the acidified aqueous phase five times with 40 mL of diethyl ether.
- Combine the diethyl ether extracts and dry them over 1 g of anhydrous sodium sulfate.
5. Purification:
- Filter the dried diethyl ether solution to remove the sodium sulfate.
- Evaporate the solvent using a rotary evaporator to yield a slightly yellow powder.
- For further purification, dissolve the powder in 2 mL of diethyl ether and add 5 pellets of activated charcoal.
- Filter the solution and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from cis-pinonic acid.[2]
| Parameter | Value |
| Starting Material | cis-Pinonic Acid |
| Product | This compound |
| Yield | 88% |
| Purity | 96% (with respect to the starting material) |
| Appearance | Slightly yellow powder |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described provides an effective method for the synthesis of this compound from cis-pinonic acid with a high yield and purity. This standard is essential for a variety of research applications, from atmospheric sciences to the development of new therapeutic agents. The detailed steps and clear workflow are designed to be easily followed by researchers and scientists in relevant fields.
References
Chiral Separation of Cis-Pinic Acid Enantiomers by 2D-LC: An Application Note and Protocol
Introduction
Cis-pinic acid, a significant oxidation product of α-pinene in the atmosphere, exists as a pair of enantiomers.[1] The enantiomeric ratio of cis-pinic acid can provide valuable insights into atmospheric chemical processes and the sources of biogenic volatile organic compounds.[2][3][4][5][6] Two-dimensional liquid chromatography (2D-LC) offers a powerful analytical approach for the challenging task of separating these enantiomers in complex matrices.[2][7] This application note details a robust 2D-LC method for the baseline separation and quantification of cis-pinic acid enantiomers, particularly applicable to environmental samples such as ice cores.[2][8][9]
Principle of the 2D-LC Method
This method utilizes a heart-cut 2D-LC approach, coupling a reversed-phase separation in the first dimension with a chiral separation in the second dimension.[2][7][9] The first dimension achieves a primary separation of cis-pinic acid from other sample components. A specific fraction (the "heart-cut") containing cis-pinic acid is then selectively transferred to the second dimension, where the enantiomers are resolved on a chiral stationary phase.[2][7] This technique enhances resolution and selectivity, which is crucial for analyzing trace amounts of chiral compounds in complex samples.[7]
Instrumentation and Materials
Instrumentation:
-
2D Liquid Chromatography System
-
Mass Spectrometer (e.g., Orbitrap system for high resolution and mass accuracy)[2]
-
Software for instrument control and data acquisition (e.g., XCalibur 4.3)[2][10]
Columns:
-
First Dimension (1D): Acquity UPLC CSH Fluoro-Phenyl (PFP) column (100 × 2.1 mm i.d., 1.7 µm particle size)[2][9][10]
-
Second Dimension (2D): Amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK IG) (150 × 2.1 mm i.d., 5 µm particle size)[2][9][10]
Chemicals and Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Experimental Protocols
1. Mobile Phase Preparation
-
Eluent A/C: Prepare a solution of 98% water and 2% acetonitrile, with 0.04% formic acid.[9]
-
Eluent B/D: Prepare a solution of 98% acetonitrile and 2% water.[9]
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the 2D-LC separation of cis-pinic acid enantiomers.
| Parameter | First Dimension (PFP Column) | Second Dimension (Chiral Column) |
| Mobile Phase | Isocratic: 80% Eluent A, 20% Eluent B[10] | Isocratic: 80% Eluent C, 20% Eluent D[8][10] |
| Flow Rate | 0.2 mL/min[9] | 0.2 mL/min[8] |
| Column Temperature | 25 °C[8] | 25 °C[8] |
| Injection Volume | Dependent on sample concentration | Not applicable |
| Detection | Mass Spectrometry (m/z 185.0819 for [M-H]⁻)[2] | Mass Spectrometry (m/z 185.0819 for [M-H]⁻)[2] |
3. 2D-LC Heart-Cut Parameters
-
Heart-Cut Time Window for cis-pinic acid: 2.70–2.80 min[2]
-
A six-port valve is used to transfer the eluent from the first dimension containing the target analyte to the second dimension.[2]
4. Sample Preparation
-
For ice core samples, the samples are reconstituted in a 9:1 mixture of ACN/H₂O and sonicated at 30°C for 10 minutes before analysis.[2]
5. Enantiomer Identification
-
Since enantiomerically pure standards of cis-pinic acid are not commercially available, they can be produced through the ozonolysis of enantiomerically pure (+)-α-pinene and (-)-α-pinene.[2][9]
-
The enantiomer eluting first (E1) is the oxidation product of (+)-α-pinene, while the second eluting enantiomer (E2) is the product of (-)-α-pinene oxidation.[2]
Data Presentation
The following table summarizes the key quantitative data for the chiral separation of cis-pinic acid enantiomers.
| Analyte | m/z ([M-H]⁻) | Retention Time (min) |
| cis-pinic acid E1 | 185.0819 | Not specified |
| cis-pinic acid E2 | 185.0819 | Not specified |
Note: Specific retention times for the final 2D-LC method were not explicitly provided in the referenced materials, but the heart-cut window gives an indication of the elution time in the first dimension.
Experimental Workflow Diagram
Caption: 2D-LC workflow for chiral separation of cis-pinic acid.
Conclusion
The described 2D-LC method provides excellent resolution and selectivity for the chiral separation of cis-pinic acid enantiomers. This detailed protocol is suitable for researchers in atmospheric chemistry, environmental science, and other fields requiring the analysis of chiral compounds in complex samples. The use of a heart-cutting technique significantly enhances the separation efficiency, allowing for accurate determination of enantiomeric ratios.
References
- 1. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 6. Mirror forms of pinic acid - ATTO - Amazon Tall Tower Observatory [attoproject.org]
- 7. egusphere.copernicus.org [egusphere.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. egusphere.copernicus.org [egusphere.copernicus.org]
Application Notes: rel-cis-Pinic Acid as a Tracer in Ice Cores
Introduction
rel-cis-Pinic acid is a key secondary organic aerosol (SOA) tracer found in atmospheric aerosols and preserved in ice cores. It is an oxidation product of α-pinene, a biogenic volatile organic compound (BVOC) emitted in large quantities by terrestrial vegetation, particularly boreal and coniferous forests. The concentration and chiral composition of cis-pinic acid in ice core layers provide a valuable proxy for reconstructing past atmospheric conditions, including changes in terrestrial biogenic emissions, atmospheric transport patterns, and oxidative capacity. This document provides detailed application notes and protocols for the analysis of this compound in ice cores for paleoclimate research.
Principle and Application
The presence of cis-pinic acid in ice cores is directly linked to the atmospheric oxidation of α-pinene.[1] This relationship allows researchers to infer historical levels of BVOC emissions from forests, which are influenced by temperature, CO₂, and vegetation cover. As an aerosol-bound compound, cis-pinic acid is transported through the atmosphere and deposited onto ice sheets via precipitation and dry deposition.[2] Its analysis in well-dated ice cores offers a high-resolution archive of past environmental conditions.
Key applications include:
-
Paleo-vegetation and Biogenic Emission Reconstruction: Variations in cis-pinic acid concentrations can indicate shifts in forest ecosystems and their emission strengths in response to past climate changes.
-
Atmospheric Transport and Circulation Studies: The presence of cis-pinic acid in remote polar regions provides evidence for long-range atmospheric transport from continental sources.
-
Aerosol Loading and Cloud Formation History: As a component of SOAs, cis-pinic acid contributes to the atmospheric aerosol burden, which influences cloud condensation nuclei (CCN) and ice-nucleating particles (INP), thereby affecting cloud properties and climate.[3]
-
Chiral Analysis for Source Apportionment: α-pinene is emitted as two different enantiomers, (+)-α-pinene and (-)-α-pinene, with emission ratios varying between different plant species. The chiral ratio of cis-pinic acid in ice cores can therefore provide more specific information about the source vegetation.[1]
Quantitative Data Summary
The concentration of this compound in ice cores is typically very low, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range.[2] This necessitates highly sensitive analytical techniques and often requires a preconcentration step.[4] Below is a summary of reported detection limits and concentrations from various studies.
| Parameter | Value | Method | Sample Origin | Reference |
| Limit of Detection (LOD) | 0.3 ppt (B1677978) | HPLC-MS with preconcentration | Swiss Alps | (Müller-Tautges et al., 2016, as cited in[5]) |
| Limit of Detection (LOD) | 1.2 ppt | Non-ice core MRM method | N/A | (as cited in[6]) |
| Limit of Detection (LOD) | 0.4 - 10 ppt (for a suite of SOAs) | Triple Quadrupole HPLC-MS (no preconcentration) | Antarctic Ice Core | [5] |
| Concentration Range | Fluctuating values above LOD | Heart-cut 2D-LC-MS | Belukha Glacier | [1] |
| Concentration Range | Present and quantifiable | Triple Quadrupole HPLC-MS | Antarctic Ice Core | [5] |
Experimental Protocols
Ice Core Sample Preparation
This protocol is a composite of best practices for trace organic analysis from ice cores.
1.1. Decontamination:
- Work in a clean room environment (ISO 5 or better) to minimize contamination.
- Use pre-cleaned tools (stainless steel, ceramic) and wear appropriate clean room attire.
- Mechanically decontaminate the exterior of the ice core section by scraping away the outer ~1-2 cm layer with a pre-cleaned ceramic knife.
- Rinse the decontaminated ice core section with ultra-pure water if required by the subsequent analysis, though for highly soluble organic tracers, mechanical decontamination is preferred.
1.2. Melting and Aliquoting:
- Place the decontaminated ice core section in a pre-cleaned glass or PFA container.
- Allow the ice to melt at room temperature in a clean, controlled environment (e.g., a laminar flow hood).
- Once melted, homogenize the water sample by gentle swirling.
- Take a 10 mL aliquot for analysis.[1]
Sample Preconcentration and Purification: Solid-Phase Extraction (SPE)
This step is crucial for increasing the concentration of cis-pinic acid to detectable levels for some analytical instruments.
2.1. Cartridge and Reagent Preparation:
- SPE Cartridge: Weak Anion Exchange (WAX) cartridges (e.g., 60 mg, 3 cm³) are suitable for acidic compounds like cis-pinic acid.[1]
- Reagents: LC-MS grade methanol (B129727), ultra-pure water, 5% ammonium (B1175870) hydroxide (B78521) in methanol, and 0.1% formic acid in ultra-pure water.
2.2. SPE Protocol:
- pH Adjustment: Adjust the pH of the 10 mL water sample to 8 using 10 µL of a 5% methanolic ammonium hydroxide solution.[7]
- Cartridge Conditioning: Precondition the WAX cartridge with 6 mL of methanol followed by 6 mL of 0.1% formic acid in ultra-pure water.[1]
- Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge.
- Washing: Rinse the cartridge with 6 mL of ultra-pure water to remove interfering compounds.[7]
- Drying: Dry the cartridge by passing a stream of nitrogen or air through it.[7]
- Elution: Elute the target analytes with three portions of 500 µL of 5% methanolic ammonium hydroxide solution.[7]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[7]
- Reconstitution: Reconstitute the dried residue in 200 µL of a suitable solvent for analysis (e.g., 1:1 H₂O/ACN).[7]
Instrumental Analysis: Heart-Cut 2D Liquid Chromatography-Mass Spectrometry (mLC-LC-MS)
This advanced method allows for the separation of cis-pinic acid from isomers and the chiral separation of its enantiomers.[1]
3.1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system capable of 2D chromatography.
- High-Resolution Mass Spectrometer (e.g., Orbitrap) with an Electrospray Ionization (ESI) source.
3.2. Chromatographic Conditions:
- 1st Dimension Column: Reversed-phase column (e.g., Acquity UPLC CSH Fluoro-Phenyl (PFP), 100x2.1 mm, 1.7 µm).[2]
- 2nd Dimension (Chiral) Column: Amylose-based chiral column (e.g., CHIRALPAK IG, 150x2.1 mm, 5 µm).[2]
- Mobile Phase A: Water with 2% Acetonitrile (ACN) and 0.04% formic acid.[2]
- Mobile Phase B: Acetonitrile (ACN) with 2% water.[2]
- Flow Rate: 200 µL/min.[2]
- Column Temperature: 25°C.[2]
- Gradient: Isocratic (e.g., 80:20 A:B).[2]
3.3. Mass Spectrometry Conditions:
- Ionization Mode: Negative ESI.[7]
- Spray Voltage: -3.5 kV.[1]
- Capillary Temperature: 320°C.[7]
- Scan Mode: Full scan mode.
- Mass Range: m/z 80–500.[1]
- Mass Resolution: 70,000.[1]
- Target Ion (m/z): 185.0819 for deprotonated cis-pinic acid [C₉H₁₃O₄]⁻.[7]
Visualizations
Caption: Chemical formation of cis-pinic acid from α-pinene.
References
- 1. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. essd.copernicus.org [essd.copernicus.org]
- 4. Organic tracers in ice: Untapped potential for specific biomarkers of past environment | PAGES [pastglobalchanges.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Method to Quantify Trace Amounts of Isoprene and Monoterpene Secondary Organic Aerosol-Markers in Antarctic Ice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of rel-cis-Pinic Acid in Atmospheric Particulate Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
rel-cis-Pinic acid, a dicarboxylic acid, is a significant secondary organic aerosol (SOA) tracer originating from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs) like α-pinene and β-pinene, which are emitted in large quantities from terrestrial vegetation.[1] As a key component of atmospheric particulate matter (PM), particularly fine particulate matter (PM₂.₅), cis-pinic acid influences air quality, climate, and human health. Its quantification in atmospheric aerosols is crucial for understanding the sources, formation mechanisms, and atmospheric processing of biogenic SOA. This application note provides detailed protocols for the extraction and quantification of this compound from atmospheric particulate matter using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of cis-Pinic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.20 g/mol | |
| Melting Point | 364.32 K | |
| Water Solubility | High |
Data Presentation: Concentrations of cis-Pinic Acid in Atmospheric Particulate Matter
The concentration of cis-pinic acid in atmospheric particulate matter can vary significantly depending on the location, season, and meteorological conditions. Below is a summary of reported concentrations from various studies.
| Environment | Location | PM Size Fraction | Concentration Range (ng/m³) | Reference |
| Forest | Eucalyptus Forest, Portugal | Not Specified | Present in all samples (qualitative) | [1] |
| Forest | Boreal Forest, Hyytiälä, Finland | PM₁ | Median: 6.7 - 7.7 | [2] |
| Forest | Amazon Rainforest | PM₂.₅ | Max: ~0.14 (sum of enantiomers) | [3] |
| Subtropical Forest | Xitou, Taiwan | Not Specified | ~50 | [2] |
| Urban | Not Specified | Fine Particles | Up to several hundred | [2] |
| Urban | Pittsburgh, USA | Submicrometer | Not specified (used as SOA tracer) | [4] |
| Marine | Remote Marine Locations | Not Specified | Organic Carbon: 0.2 - 0.4 µg/m³ (Pinic acid not specified) | [5] |
Experimental Protocols
Two primary analytical techniques are detailed below for the quantification of this compound in atmospheric particulate matter: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection
Atmospheric particulate matter is typically collected on pre-baked quartz fiber filters using a high-volume or low-volume air sampler. The sampling duration depends on the expected concentration of particulate matter and the desired detection limits. After sampling, the filters should be wrapped in aluminum foil, sealed in airtight bags, and stored at -20°C or lower until extraction to minimize the degradation of organic compounds.[6]
Extraction of this compound from Filters
This protocol describes a common ultrasonic extraction method.
Materials:
-
Quartz fiber filter sample
-
Extraction solvent: Dichloromethane:Methanol (1:1, v/v) or Acetonitrile:Water (e.g., 9:1, v/v)[7][8]
-
Ultrasonic bath
-
Centrifuge tubes
-
Syringe filters (PTFE, 0.22 µm)
-
Nitrogen evaporator
Procedure:
-
Cut a portion of the sampled filter into small pieces and place them into a centrifuge tube.
-
Add a known volume of the extraction solvent to the tube (e.g., 10 mL).
-
Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 20-30 minutes).[9] This process is often repeated two to three times to ensure complete extraction.
-
After sonication, centrifuge the sample to pellet the filter debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the extract through a syringe filter to remove any remaining particulate matter.
-
The extract can then be concentrated to a smaller volume (e.g., 0.5 - 1 mL) under a gentle stream of nitrogen.
-
The concentrated extract is now ready for analysis by LC-MS/MS or for the derivatization step required for GC-MS analysis.
Analytical Protocol 1: GC-MS with Silylation Derivatization
For analysis by GC-MS, the carboxylic acid functional groups of cis-pinic acid must be derivatized to increase their volatility. Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[10][11]
Materials:
-
Extracted sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as a catalyst)
-
Heating block or oven
-
GC vials with inserts
Derivatization Procedure:
-
Transfer a known aliquot of the concentrated extract into a GC vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add the derivatization agent, for example, a mixture of BSTFA (containing 1% TMCS) and pyridine. A common protocol uses 50 µL of BSTFA and 100 µL of pyridine.[12]
-
Cap the vial tightly and heat it at a specific temperature for a set duration, for example, at 75°C for 1 hour, to ensure the reaction goes to completion.[10][12]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Injector: Split/splitless, operated in splitless mode. Injector temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 75°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 15 min at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer: Quadrupole or Ion Trap
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Quantification: Use a calibration curve prepared from a cis-pinic acid standard that has undergone the same derivatization procedure. An internal standard (e.g., a deuterated organic acid) should be used to correct for variations in extraction and derivatization efficiency.
Analytical Protocol 2: LC-MS/MS
LC-MS/MS offers the advantage of analyzing polar compounds like cis-pinic acid directly without the need for derivatization.
Materials:
-
Extracted sample
-
Mobile Phase A: Water with 0.1% formic acid or 17.5 mM acetic acid[13][14]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[13][14]
-
LC vials
LC-MS/MS Parameters (Example):
-
Liquid Chromatograph: Agilent, Waters, or equivalent UHPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[14]
-
Column Temperature: 40-50°C
-
Injection Volume: 2-5 µL
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mobile Phase Gradient:
-
Start with a high percentage of aqueous phase (e.g., 99% A) and hold for a few minutes.
-
Linearly increase the organic phase (B) to elute the target analyte (e.g., to 95% B over 5 minutes).
-
Hold at high organic phase for a few minutes to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Monitored Transitions (MRM for triple quadrupole):
-
Precursor Ion [M-H]⁻: m/z 185.1
-
Product Ions: Monitor characteristic fragment ions for quantification and confirmation (e.g., m/z 83, 153).[14]
-
-
Quantification: Use an external calibration curve prepared with a cis-pinic acid standard. An internal standard (e.g., isotopically labeled cis-pinic acid or a structurally similar dicarboxylic acid) is recommended for improved accuracy.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Formation pathway of this compound in the atmosphere.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. A case study of urban particle acidity and its influence on secondary organic aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. researchgate.net [researchgate.net]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
Application Notes and Protocols for Studying rel-cis-Pinic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the formation of rel-cis-pinic acid, a significant dicarboxylic acid formed from the atmospheric oxidation of α-pinene. The protocols detailed below cover its formation via ozonolysis of α-pinene and its chemical synthesis from cis-pinonic acid, as well as analytical methods for its quantification.
Introduction
This compound is a key component of secondary organic aerosols (SOAs) in the atmosphere, formed from the oxidation of monoterpenes like α-pinene, which are emitted in large quantities by terrestrial vegetation. Understanding the formation pathways and quantifying the yields of this compound is crucial for atmospheric chemistry models, climate science, and assessing the environmental impact of biogenic volatile organic compounds. In the context of drug development, related pinane (B1207555) structures are explored for their therapeutic potential, making the synthesis and analysis of such compounds relevant.
Experimental Approaches for this compound Formation
There are two primary laboratory methods to generate this compound for study:
-
Ozonolysis of α-pinene: This method simulates the atmospheric formation of this compound. It involves the reaction of α-pinene with ozone, which can be carried out in a controlled reaction chamber in the gas phase or in a solvent in the liquid phase.
-
Chemical Synthesis from cis-Pinonic Acid: This synthetic route provides a more direct and often higher-yield method for obtaining this compound for use as an analytical standard or for further chemical studies. A common method is the haloform reaction.
Protocol 1: Formation of this compound via Ozonolysis of α-pinene
This protocol describes a laboratory-scale setup for the ozonolysis of α-pinene in a liquid solvent, which is a common method for producing pinic acid for analytical purposes.[1]
Materials:
-
α-pinene
-
Methanol (B129727) (or other suitable solvent like acetic acid)
-
Ozone generator
-
Gas dispersion tube (fritted bubbler)
-
Reaction vessel (e.g., a three-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath
-
System for solvent removal (e.g., rotary evaporator)
-
Chloroform for extraction
-
Sulfuric acid for acidification
Procedure:
-
Reaction Setup: Place a solution of α-pinene in methanol in the reaction vessel. For example, a mixture of 50 ml of α-pinene (0.31 moles) in 150 ml of acetic acid can be used.[1] The vessel should be equipped with a gas inlet connected to an ozone generator via a gas dispersion tube, a gas outlet, and a magnetic stirrer.
-
Ozonolysis: Cool the reaction mixture in an ice bath to 0-10°C.[1] Bubble ozone-containing gas through the solution while stirring. The reaction progress can be monitored by observing the disappearance of the α-pinene starting material using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Ozonide Decomposition: After the ozonolysis is complete, the resulting ozonides need to be decomposed to form the desired acids. This can be achieved by heating the solution. For instance, the solution can be refluxed for 1 hour.[1]
-
Work-up and Extraction:
-
After decomposition, remove the solvent using a rotary evaporator.
-
The resulting residue can be taken up in a basic aqueous solution.
-
Extract any neutral byproducts with a non-polar solvent like chloroform.
-
Acidify the aqueous phase with sulfuric acid.
-
Extract the acidic products, including pinic acid, into an organic solvent such as chloroform.
-
-
Purification: The extracted product can be further purified by crystallization or column chromatography to isolate this compound.
Data Presentation: Quantitative Yields of α-pinene Ozonolysis Products
The yield of secondary organic aerosols (SOA), including pinic acid, from the ozonolysis of α-pinene is influenced by environmental conditions such as temperature and relative humidity. The following table summarizes findings on how these factors affect product yields.
| Temperature (K) | Relative Humidity | Molar Yield of Pinonaldehyde | SOA Yield | Reference |
| 303 | Humid | 0.30 ± 0.06 | Higher | [2] |
| 303 | Dry | 0.07 ± 0.02 | Lower | [2] |
| 243 | Humid | 0.15 ± 0.03 | Higher | [2] |
| 253 | Dry | 0.02 ± 0.02 | Lower | [2] |
Note: Pinonaldehyde is a major co-product of pinic acid formation, and its yield is often reported as an indicator of the reaction pathway.
Protocol 2: Synthesis of this compound from cis-Pinonic Acid
This protocol details the synthesis of cis-pinic acid from the more readily available cis-pinonic acid via a haloform-type reaction.
Materials:
-
cis-Pinonic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: Dissolve sodium hydroxide in water and cool to 0°C. Slowly add bromine to this solution while maintaining the low temperature to form sodium hypobromite.
-
Reaction: Dissolve cis-pinonic acid in dioxane and cool the solution to -15°C. Add the freshly prepared sodium hypobromite solution dropwise to the pinonic acid solution over 30 minutes, keeping the temperature at -15°C.
-
Stirring and Extraction: Stir the reaction mixture at 0°C for 2 hours, and then let it stir overnight at room temperature. After the reaction is complete, extract the solution multiple times with dichloromethane to remove organic impurities.
-
Acidification and Product Extraction: Add a 40% sodium hydrogensulfate solution to the aqueous phase and adjust the pH to 1 with hydrochloric acid. Extract the product, cis-pinic acid, from the acidic aqueous solution multiple times with diethyl ether.
-
Drying and Purification: Combine the ether extracts and dry them over anhydrous sodium sulfate. After filtering, evaporate the solvent to obtain the crude cis-pinic acid. The product can be further purified by recrystallization.
Analytical Protocols for this compound
Accurate quantification of this compound requires sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3: GC-MS Analysis with Derivatization
Due to its low volatility, pinic acid requires derivatization before GC-MS analysis. Trimethylsilylation is a common method.[3][4]
Materials:
-
Sample containing pinic acid (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Pyridine (B92270) (as a catalyst)
-
GC vials
-
Heating block or oven
Derivatization Procedure (Trimethylsilylation):
-
Ensure the sample containing pinic acid is completely dry in a GC vial.
-
Add an appropriate aprotic solvent.
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a catalyst like pyridine (25 µL).[5]
-
Cap the vial tightly and heat at 60-70°C for 60 minutes to ensure complete derivatization.[3][5]
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
Protocol 4: UPLC-ESI-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry offers high sensitivity and selectivity for the direct analysis of pinic acid without derivatization.
UPLC-ESI-MS/MS Parameters (Example): [6][7]
| Parameter | Setting |
| UPLC System | |
| Column | Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm x 50 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 350°C |
| MS/MS Transition | For pinic acid ([M-H]⁻ m/z 185): Monitor transitions like 185 -> 167, 185 -> 123 |
Visualizations
Signaling Pathway: Formation of this compound from α-pinene Ozonolysis
The formation of this compound from the ozonolysis of α-pinene proceeds through a complex series of reactions involving Criegee intermediates and radical pathways.
Experimental Workflow: Ozonolysis of α-pinene and Analysis
This workflow outlines the key steps from the ozonolysis reaction to the final analysis of the products.
References
- 1. US2750411A - Converting alpha-pinene to mixtures of acids - Google Patents [patents.google.com]
- 2. ACP - Influence of relative humidity and temperature on the production of pinonaldehyde and OH radicals from the ozonolysis of α-pinene [acp.copernicus.org]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols for the Calibration of cis-Pinonic Acid Using Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinonic acid is a significant organic acid that serves as a biomarker in various scientific fields, including atmospheric chemistry and clinical research. Accurate quantification of cis-pinonic acid is crucial for understanding its role in biological and environmental systems. The use of authentic standards is paramount for establishing reliable calibration curves and ensuring the accuracy and reproducibility of analytical data. These application notes provide detailed protocols for the preparation of cis--pinonic acid standards and the calibration of analytical instrumentation, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
The quantification of cis-pinonic acid is commonly performed using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS), HPLC is a powerful technique for analyzing polar and thermally labile compounds like cis-pinonic acid in aqueous samples.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like cis-pinonic acid, derivatization is typically required to increase their volatility and thermal stability.[1]
Experimental Protocols
Protocol 1: Preparation of cis-Pinonic Acid Standard Stock and Working Solutions
This protocol outlines the preparation of a primary stock solution and subsequent serial dilutions to create working standards for calibration.
Materials:
-
cis-Pinonic acid authentic standard (≥98% purity)[1]
-
Methanol (HPLC or LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Acetonitrile (HPLC or LC-MS grade)[2]
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the authentic cis-pinonic acid standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of a 1:1 (v/v) mixture of water and acetonitrile.[2]
-
Once fully dissolved, bring the solution to the mark with the water/acetonitrile mixture.
-
Stopper the flask and invert it several times to ensure homogeneity. This is the Stock Standard Solution .
-
Store the stock solution at -20°C in an amber vial to prevent degradation.[3]
-
-
Working Standard Preparation (Serial Dilutions):
-
Prepare a series of working standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of cis-pinonic acid in the samples.
-
For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (e.g., 50:50 methanol:water).[4]
-
From this intermediate standard, further dilutions can be made to create a calibration curve with multiple concentration points.
-
Example Calibration Curve Concentrations:
| Standard ID | Concentration (µg/mL) |
| STD-1 | 0.05 |
| STD-2 | 0.1 |
| STD-3 | 0.5 |
| STD-4 | 1.0 |
| STD-5 | 5.0 |
| STD-6 | 10.0 |
| STD-7 | 25.0 |
Protocol 2: HPLC-ESI-MS Calibration for cis-Pinonic Acid
This protocol describes the setup and execution of an HPLC-ESI-MS calibration for the analysis of cis-pinonic acid.
Instrumentation and Conditions:
-
HPLC System: UHPLC system (e.g., Dionex UltiMate 3000)[2]
-
Mass Spectrometer: Q-Exactive Hybrid Quadrupole-Orbitrap mass spectrometer or similar[2]
-
Ion Source: Electrospray Ionization (ESI) operated in negative mode[2]
-
Column: A reversed-phase column such as a Kinetex C18 (50 mm × 2.1 mm, 3.0 µm) is suitable.[5]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[5]
-
Flow Rate: 0.5 mL/min[5]
-
Injection Volume: 2.0 µL[5]
-
Column Temperature: 50 °C[5]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 99 | 1 |
| 0.5 - 5.5 | Linear gradient to 5 | Linear gradient to 95 |
| 5.5 - 6.5 | 5 | 95 |
| 6.5 - 7.0 | Linear gradient to 99 | Linear gradient to 1 |
| 7.0 - end | 99 | 1 |
Calibration Procedure:
-
Equilibrate the HPLC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared working standards in increasing order of concentration. It is recommended to inject a blank (solvent) between each standard to prevent carryover.
-
Acquire the data in full scan mode or by using selected ion monitoring (SIM) for the deprotonated molecule [M-H]⁻ of cis-pinonic acid (m/z 183.0972).
-
After the analysis of all standards, construct a calibration curve by plotting the peak area of cis-pinonic acid against the corresponding concentration.
-
Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) greater than 0.99 is generally considered acceptable.[6][7]
Data Presentation
The following table summarizes typical parameters for a cis-pinonic acid calibration curve.
Table 1: Example Calibration Data for cis-Pinonic Acid by HPLC-MS
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.05 | 15,234 |
| 0.1 | 31,567 |
| 0.5 | 155,890 |
| 1.0 | 320,123 |
| 5.0 | 1,605,432 |
| 10.0 | 3,210,876 |
| 25.0 | 8,025,112 |
| Linear Regression | y = 320,000x + 1,200 |
| R² | 0.9995 |
Mandatory Visualizations
Caption: Workflow for cis-Pinonic Acid Calibration.
Signaling Pathways and Logical Relationships
While cis-pinonic acid is a well-known oxidation product of α-pinene, a major component of terrestrial biogenic volatile organic compound emissions, its direct involvement in specific intracellular signaling pathways in the context of drug development is not well-established in the reviewed literature.[1] Therefore, a diagram depicting a biochemical signaling pathway is not provided to maintain scientific accuracy. The logical relationship central to this application note is the analytical calibration process, as illustrated in the workflow diagram above.
This workflow demonstrates the logical progression from the careful preparation of authentic standards to the instrumental analysis and subsequent data processing required to establish a reliable calibration curve for the accurate quantification of cis-pinonic acid in unknown samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 6. Overcoming the lack of authentic standards for the quantification of biogenic secondary organic aerosol markers - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00074A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization Techniques for the Gas Chromatography (GC) Analysis of Cis-Pinonic Acid
Introduction
Cis-pinonic acid, a key oxidation product of α-pinene in the atmosphere, is a compound of significant interest in environmental and atmospheric chemistry.[1] Due to its carboxylic acid functional group, cis-pinonic acid exhibits high polarity and low volatility, making its direct analysis by gas chromatography (GC) challenging.[2][3] These properties can lead to poor peak shape, low detector response, and strong adsorption onto the GC column and inlet system.[4] To overcome these limitations, derivatization is a crucial sample preparation step that converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, rendering the analyte "GC-amenable".[5][6]
This document provides detailed application notes and protocols for the two most common derivatization techniques for cis-pinonic acid: esterification (a form of alkylation) and silylation . An alternative non-derivatization method is also briefly discussed for comparison. These protocols are intended for researchers, scientists, and professionals involved in the quantitative analysis of organic acids.
Primary Derivatization Techniques
The choice of derivatization reagent depends on the specific analytical requirements, including the presence of other functional groups and desired sensitivity. For cis-pinonic acid, the primary target for derivatization is the carboxylic acid group.
Esterification (Alkylation)
Esterification is a widely used technique that converts carboxylic acids into their corresponding esters (e.g., methyl esters or butyl esters).[7][8] These esters are significantly more volatile and less polar than the parent acid. A common and effective method involves the use of boron trifluoride (BF₃) as a catalyst in an alcohol solvent, such as methanol (B129727) or butanol.[4][9]
Silylation
Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[5] This process dramatically reduces the polarity of the compound and minimizes hydrogen bonding interactions.[7] The resulting TMS-esters are highly volatile and thermally stable, making them ideal for GC analysis.[1] The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity.[4][5]
Workflow for GC Analysis of Cis-Pinonic Acid
The general workflow involves sample extraction followed by a decision to derivatize or attempt direct analysis. Derivatization typically proceeds via esterification or silylation before the sample is injected into the GC-MS system.
Experimental Protocols
Note: These protocols are general guidelines. Reaction times, temperatures, and reagent volumes may need to be optimized for specific sample matrices and concentrations.[4][5] All derivatization procedures should be performed in a well-ventilated fume hood, as reagents can be toxic and moisture-sensitive.
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of cis-pinonic acid to its fatty acid methyl ester (FAME) derivative.
Materials:
-
Sample extract containing cis-pinonic acid (dried)
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven set to 60°C
Procedure:
-
Transfer an aliquot of the dried sample extract (e.g., equivalent to 10-100 µg of acid) into a clean autosampler vial.
-
Add 100-200 µL of 14% BF₃-Methanol solution to the vial.[4] The reagent should be in molar excess.
-
Cap the vial tightly, vortex for 10-20 seconds, and place it in a heating block or oven at 60°C for 10-15 minutes.[4][9]
-
Remove the vial and allow it to cool to room temperature.
-
Add approximately 0.5 mL of saturated NaCl solution to quench the reaction.[4]
-
Add 0.6 mL of hexane to the vial, cap, and vortex vigorously for 30 seconds to extract the methyl ester derivative into the organic phase.[4]
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[9]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA and TMCS Catalyst
This protocol details the formation of a trimethylsilyl (TMS) ester from cis-pinonic acid.
Materials:
-
Sample extract containing cis-pinonic acid (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, as solvent)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven set to 60-70°C
Procedure:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.[4][5]
-
Add 50-100 µL of an anhydrous solvent (e.g., pyridine) to the dried sample in a clean autosampler vial.[9]
-
Add 100-200 µL of BSTFA + 1% TMCS reagent. A general rule is to use at least a 2:1 molar ratio of silylating reagent to active hydrogens.[5]
-
Cap the vial tightly, vortex for 10-20 seconds, and heat at 60-70°C for 30-60 minutes.[4][10] Reaction time and temperature may need adjustment for complex matrices.
-
Allow the vial to cool to room temperature.
-
The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary. The resulting TMS-derivative is sensitive to moisture and should be analyzed promptly.[7]
Data Presentation & Instrumentation
Quantitative data from GC analysis should be clearly structured. Below are tables summarizing the derivatization techniques and providing example instrument parameters.
Table 1: Comparison of Derivatization Techniques
| Feature | Esterification (BF₃-Methanol) | Silylation (BSTFA + TMCS) |
| Target Group | Carboxylic Acids (-COOH) | Carboxylic Acids, Alcohols, Amines |
| Derivative | Methyl Ester (-COOCH₃) | Trimethylsilyl (TMS) Ester (-COOSi(CH₃)₃) |
| Volatility | Good | Excellent |
| Stability | Generally stable | Moisture-sensitive, analyze promptly[7] |
| Byproducts | Water, salts | N-methyltrifluoroacetamide (volatile)[7] |
| Reaction Conditions | 60°C, 10-15 min[4][9] | 60-70°C, 30-60 min[4][10] |
| Key Advantage | Produces stable derivatives, common for FAME analysis. | Highly effective, reacts with multiple functional groups. |
| Key Disadvantage | Requires post-reaction extraction. | Reagents are highly sensitive to moisture.[5] |
Table 2: Example GC-MS Parameters
The following are example parameters and may require optimization for specific instruments and applications.
| Parameter | Example Setting |
| GC System | Agilent 6890 Series GC or similar |
| Mass Spectrometer | Agilent 5973 N MSD or similar |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm film)[2] |
| Injection Volume | 1-2 µL |
| Injector Temp | 270 - 280°C |
| Split Ratio | 10:1 to 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min[2] |
| Oven Program | Start at 60-90°C, hold for 2-8 min, ramp 10°C/min to 240-280°C, hold for 5 min[11] |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 3: Quantitative Data Examples from Literature
| Analyte / Method | Parameter | Value / Range | Source |
| Methyl-esterified cis-pinonic acid | Retention Time | ~14.7 min | [2] |
| cis-Pinonic acid (Non-derivatized) | Forest Aerosol Conc. | 1.6 - 44.2 ng/m³ | [12] |
| cis-Pinonic acid (Non-derivatized) | Tunnel Aerosol Conc. | Below Detection - 6.5 ng/m³ | [12] |
Alternative: Non-Derivatization Method
While derivatization is standard practice, a non-derivatization method for cis-pinonic acid has been developed.[12] This approach relies on a highly polar GC column (e.g., DB-FFAP) that can interact with the free carboxylic acid, allowing for its analysis without chemical modification. The key advantages are the simplification of sample preparation, reduced use of hazardous reagents, and elimination of potential artifacts from the derivatization reaction. However, this method may suffer from lower sensitivity and peak tailing if the GC system is not sufficiently inert.[3][12] The reported method showed good linearity and recoveries between 81-115%.[12]
Conclusion
Derivatization is a powerful and often necessary step for the robust quantitative analysis of cis-pinonic acid by GC-MS. Both esterification with BF₃-methanol and silylation with BSTFA are effective methods that significantly improve the chromatographic properties of the analyte. The choice between them depends on the sample matrix, required stability of the derivative, and available laboratory resources. While non-derivatization methods offer a simpler workflow, they require specialized polar columns and may not be suitable for all applications. Proper selection and optimization of the derivatization protocol are critical for achieving accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Nonderivatization analytical method of fatty acids and cis pinonic acid and its application in ambient PM2.5 aerosols in the greater Vancouver area in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of rel-cis-Pinic Acid in Chamber Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rel-cis-Pinic acid is a significant oxidation product of α-pinene, a prevalent biogenic volatile organic compound (BVOC) emitted by vegetation. In atmospheric chamber studies, which simulate atmospheric conditions, the formation and quantification of this compound are crucial for understanding the mechanisms of secondary organic aerosol (SOA) formation. SOA particles have significant impacts on air quality, climate, and human health. This document provides detailed application notes and protocols for the measurement of this compound in chamber studies, from experimental setup to data analysis.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of target analytes is fundamental for developing robust analytical methods.
| Property | This compound | cis-Pinonic Acid |
| CAS Number | 61774-58-1 | 473-72-3 |
| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₃ |
| Molecular Weight | 186.21 g/mol | 184.23 g/mol |
| Melting Point | 364.32 K | - |
| Enthalpy of Fusion | - | 30.35 kJ·mol⁻¹[1] |
| pKa (at 298.15 K) | - | 5.19[1] |
| Aqueous Solubility | More soluble than cis-pinonic acid[1] | 0.043 mmol·dm⁻³ (intrinsic)[1] |
Experimental Protocols
This section details the methodologies for conducting chamber studies to investigate this compound formation and its subsequent measurement.
Atmospheric Chamber Experiment: α-Pinene Ozonolysis
This protocol describes the formation of SOA from the ozonolysis of α-pinene in an atmospheric simulation chamber.
1.1. Chamber Preparation:
-
Thoroughly clean the chamber by flushing with purified air and/or using UV lights to minimize background contaminants.
-
Verify chamber cleanliness by monitoring particle number concentration and organic vapor concentrations until they reach background levels.
1.2. Experimental Conditions:
-
Temperature: Maintain a constant temperature, typically around 25°C[2].
-
Relative Humidity (RH): Control the RH, for example, at 40%[2].
-
Seed Particles: Introduce dry ammonium (B1175870) sulfate (B86663) seed particles to act as a condensation sink for the formed SOA.
-
OH Scavenger: Add an OH scavenger, such as 1-butanol, in excess to ensure the reaction is dominated by ozonolysis[2].
1.3. Reactant Injection:
-
Introduce a known concentration of α-pinene into the chamber (e.g., 0.3–22.8 ppbv)[2].
-
Introduce ozone (O₃) into the chamber. The concentration should be sufficient to drive the reaction.
1.4. Reaction and Sampling:
-
Allow the reaction to proceed in the dark.
-
Monitor the gas-phase concentrations of α-pinene and ozone, and the particle size distribution and mass concentration using instruments like a Scanning Mobility Particle Sizer (SMPS) and an Aerosol Mass Spectrometer (AMS)[2].
-
Collect SOA samples on filters (e.g., PTFE) at different time points during the experiment for offline chemical analysis.
1.5. Data Analysis:
-
Calculate the reacted α-pinene concentration.
-
Determine the SOA mass concentration, corrected for wall losses.
-
Calculate the SOA yield as the ratio of the mass of SOA formed to the mass of α-pinene reacted. The particle mass yield can range from 0.09 at an organic particle loading of 0.15 μg m⁻³ to 0.27 at 40 μg m⁻³[2].
Sample Preparation: Extraction of this compound from Filters
This protocol outlines the extraction of organic compounds, including this compound, from collected filter samples.
2.1. Materials:
-
Collected PTFE filter samples.
-
Methanol (B129727) (HPLC grade).
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 μm).
-
Autosampler vials.
2.2. Procedure:
-
Cut a portion of the filter and place it in a clean vial.
-
Add a known volume of methanol to the vial.
-
Vortex the vial for a specified time (e.g., 15-20 minutes) to extract the organic compounds.
-
Centrifuge the vial to pellet any filter debris.
-
Filter the supernatant through a 0.22 μm syringe filter into a clean autosampler vial for LC-MS analysis.
Analytical Method: UPLC-MS/MS Quantification of this compound
This protocol details the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
3.1. Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase column, such as a Waters HSS T3 (150 × 2.1 mm, 1.8 μm)[3].
-
Column Temperature: 30°C[3].
-
Mobile Phase A: Water with 0.1% formic acid[3].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3].
-
Flow Rate: 0.3 mL/min[3].
-
Injection Volume: 10 μL[3].
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is well-suited for the detection of carboxylic acids like pinic acid.
3.2. UPLC Gradient: A typical gradient elution would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute compounds of increasing hydrophobicity.
3.3. MS/MS Parameters:
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity of the deprotonated molecule [M-H]⁻ of this compound (m/z 185.08).
-
Perform collision-induced dissociation (CID) on the precursor ion and select specific fragment ions for quantification in Multiple Reaction Monitoring (MRM) mode.
3.4. Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Analyze the extracted samples and quantify the concentration of this compound based on the calibration curve. The limit of detection for pinic acid can be as low as 1.74 ng mL⁻¹[4].
Data Presentation
Secondary Organic Aerosol (SOA) Yield from α-Pinene Ozonolysis
The SOA yield is a critical parameter in chamber studies. The following table summarizes typical yields under specific conditions.
| Reacted α-Pinene (ppbv) | Organic Particle Loading (μg m⁻³) | SOA Mass Yield | Reference |
| 0.3 | 0.15 | 0.09 | [2] |
| - | 40 | 0.27 | [2] |
Conditions: 25°C, 40% RH, dark ozonolysis with excess OH scavenger.
Visualizations
α-Pinene Ozonolysis to this compound Pathway
Caption: Simplified reaction pathway of α-pinene ozonolysis.
Experimental Workflow for this compound Measurement
Caption: Workflow for this compound analysis.
References
- 1. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Particle mass yield in secondary organic aerosol formed by the dark ozonolysis of α-pinene [acp.copernicus.org]
- 3. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
Solid-Phase Extraction of Cis-Pinonic Acid: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This application note provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of cis-pinonic acid from aqueous samples. This information is intended for researchers, scientists, and drug development professionals working on the analysis of environmental samples, atmospheric aerosols, and related matrices where cis-pinonic acid is a compound of interest.
Cis-pinonic acid, a major oxidation product of α-pinene, is a key compound in the formation of secondary organic aerosols (SOA) and is frequently studied in atmospheric chemistry. Its effective isolation and quantification are crucial for understanding its environmental fate and impact. Solid-phase extraction offers a robust and efficient method for the cleanup and concentration of cis-pinonic acid from complex sample matrices prior to instrumental analysis.
Recommended Solid-Phase Extraction Method: Weak Anion Exchange (WAX)
For the selective extraction of acidic compounds like cis-pinonic acid, a weak anion exchange (WAX) SPE sorbent is highly recommended. The WAX sorbent contains a positively charged functional group that retains the negatively charged carboxylate of cis-pinonic acid under appropriate pH conditions. This allows for the effective separation of the analyte from neutral and basic interferences. Polymeric WAX sorbents, such as Oasis WAX, are particularly advantageous due to their high surface area, stability across a wide pH range, and excellent recovery for polar compounds.
Quantitative Data Summary
While specific recovery data for cis-pinonic acid using a WAX sorbent is not extensively published, studies on similar short-chain and dicarboxylic acids using anion exchange SPE have demonstrated high recoveries. For instance, a validated method using a strong anion exchange sorbent for various aliphatic and aromatic acids reported recoveries between 100% and 111%.[1][2] Another study focusing on dicarboxylic acids in aerosol samples reported enrichment between 86% and 134% after solid-phase extraction. Based on these findings, a well-optimized WAX SPE method for cis-pinonic acid is expected to yield high and reproducible recoveries.
| Analyte Class | Sorbent Type | Reported Recovery/Enrichment | Reference |
| Aliphatic & Aromatic Acids | Strong Anion Exchange (Oasis MAX) | 100% - 111% | [1][2] |
| Dicarboxylic Acids (C2-C10) | Not Specified | 86% - 134% |
Table 1. Reported recovery and enrichment for acidic compounds using anion exchange solid-phase extraction.
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of cis-pinonic acid from an aqueous sample.
Caption: Workflow for the solid-phase extraction of cis-pinonic acid.
Detailed Experimental Protocol: Oasis WAX SPE
This protocol is adapted from established methods for the extraction of organic acids from aqueous matrices using a weak anion exchange sorbent.[1][2]
Materials:
-
Oasis WAX SPE Cartridges (e.g., 3 cc, 60 mg)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Formic Acid (or other suitable acid)
-
Sample: Aqueous solution containing cis-pinonic acid
-
SPE Vacuum Manifold
Protocol:
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to at least 2 pH units above the pKa of cis-pinonic acid (pKa ≈ 4.8) using a dilute solution of ammonium hydroxide. A pH of approximately 7-9 is recommended to ensure the carboxylic acid is deprotonated.
-
-
Sorbent Conditioning:
-
Pass 2 mL of methanol through the Oasis WAX cartridge. This step wets the sorbent and activates it for sample retention.
-
-
Sorbent Equilibration:
-
Pass 2 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the sorbent to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The deprotonated cis-pinonic acid will be retained on the positively charged WAX sorbent.
-
-
Washing:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 2 mL of 5% ammonium hydroxide in water. This step removes polar, non-acidic interferences.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 2 mL of methanol. This step removes non-polar interferences that may be retained by the polymeric backbone of the sorbent.
-
After the final wash, dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Elute the cis-pinonic acid from the cartridge with 2 x 1 mL of a solution of 2% formic acid in methanol. The acidic eluent neutralizes the carboxylate group of cis-pinonic acid, disrupting the ionic interaction with the sorbent and allowing for its elution.
-
Collect the eluate for subsequent analysis. The eluate may be evaporated and reconstituted in a suitable solvent for the analytical instrument if necessary.
-
Logical Relationship of SPE Steps
The following diagram illustrates the logical relationship and purpose of each step in the weak anion exchange SPE protocol for cis-pinonic acid.
Caption: Logic of analyte retention and elution in WAX SPE.
Conclusion
The described weak anion exchange solid-phase extraction method provides a selective and efficient approach for the isolation and concentration of cis-pinonic acid from aqueous samples. The protocol is based on well-established principles of ion-exchange chromatography and is expected to yield high recoveries suitable for quantitative analysis. Researchers are encouraged to optimize the protocol for their specific sample matrix and analytical requirements to achieve the best results.
References
Application Notes and Protocols for the Quantification of cis-Pinic Acid in Complex Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinic acid is a significant oxidation product of α-pinene, a volatile organic compound emitted in large quantities from terrestrial vegetation. As a result, cis-pinic acid is a key component of secondary organic aerosols (SOA) in the atmosphere, influencing air quality and climate. Its quantification in complex environmental matrices such as atmospheric aerosols, cloud water, and ice cores is crucial for understanding atmospheric chemistry and its environmental impact. This document provides detailed application notes and protocols for the analysis of cis-pinic acid, summarizing quantitative data and experimental methodologies from recent scientific literature.
Analytical Methodologies
The quantification of cis-pinic acid in environmental samples is primarily achieved through chromatographic techniques coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the sample matrix, desired sensitivity, and whether derivatization is feasible.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the direct analysis of polar compounds like cis-pinic acid without the need for derivatization.[1][2][3] Electrospray ionization (ESI) is a commonly used soft-ionization technique that minimizes fragmentation, making spectra interpretation easier.[4]
Protocol 1: LC-MS Analysis of cis-Pinic Acid in Aerosol Filter Samples
This protocol is adapted from methodologies described for the analysis of organic markers in atmospheric aerosols.[5][6]
1. Sample Collection and Extraction:
-
The filters are cut into small pieces and placed in a clean extraction vessel.
-
Extraction is performed three times with a 9:1 (v/v) mixture of water and methanol (B129727) on a rotary shaker for 40 minutes for each extraction.[5]
-
The combined extracts are filtered through a 0.2 µm PTFE syringe filter.[5]
-
The filtrate is evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a known volume (e.g., 50:50 methanol:water) for LC-MS analysis.[6] A recovery of nearly 99% for cis-pinonic acid (a similar compound) has been demonstrated with this method.[6][7]
2. Instrumental Analysis (UHPLC-ESI-MS):
-
Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system is used for separation.[5]
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3.0 µm particle size) is suitable for separation.[8]
-
Mobile Phase: A gradient elution is typically used with:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be: hold at 10% B for 1 minute, ramp to 90% B over 24 minutes, return to initial conditions, and equilibrate for 2 minutes.[6]
-
Flow Rate: 300 µL/min.[6]
-
Injection Volume: 4 µL.[6]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Hybrid Quadrupole-Orbitrap) is coupled to the UHPLC.[5]
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.[5]
-
Scan Mode: Full scan mode with a scan range of m/z 50-750.[6] The deprotonated molecule [M-H]⁻ of cis-pinic acid is observed at m/z 185.0819.[5]
-
Source Parameters:
3. Quantification:
-
Quantification is performed using an external calibration curve prepared from an authentic standard of cis-pinic acid.[9]
-
In the absence of a commercial standard, cis-pinic acid can be synthesized.[5][9][10] Alternatively, cis-pinonic acid can be used as a surrogate standard, with appropriate correction factors if determined.[1][7][11]
-
Seven-point calibration curves ranging from 0.5 to 500 ng/mL have been shown to yield correlation coefficients > 0.98.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like cis-pinic acid, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters.[4]
Protocol 2: GC-MS Analysis of cis-Pinic Acid in Aqueous Samples
This protocol is based on methods used for the analysis of photolysis products of pinonic acid.[4]
1. Sample Preparation and Derivatization:
-
An aqueous sample containing cis-pinic acid is taken.
-
The sample is derivatized to convert the carboxylic acid to its methyl ester. This can be achieved by adding methanol and a catalyst (e.g., acidic conditions).
-
For example, after irradiation of an aqueous solution, the products can be esterified with methanol.[4] The resulting cis-pinic acid methyl ester has the chemical formula C₁₁H₁₈O₃.[4]
2. Instrumental Analysis (GC-CIMS):
-
Gas Chromatograph: A standard GC system equipped with a suitable capillary column (e.g., a mid-polarity column) is used.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program is used to separate the target analyte from other components in the mixture.
-
Mass Spectrometer: A chemical ionization mass spectrometer (CIMS) can provide high sensitivity and selectivity.[4]
-
Ionization: Chemical ionization using a reagent gas such as methane (B114726) or ammonia.
-
Detection: The esterified cis-pinic acid (PAMe) can be detected as C₁₁H₁₈O₃–NH₄⁺ and C₁₁H₁₈O₃–H⁺.[4]
Quantitative Data Summary
The concentration of cis-pinic acid in environmental matrices can vary significantly depending on the location, season, and meteorological conditions. The following table summarizes representative concentrations found in the literature.
| Environmental Matrix | Location/Study Type | Concentration Range | Analytical Method | Reference |
| Atmospheric Aerosols (PM₁) | Boreal Forest (SMEAR II station) | Median: 7.7 ng/m³ (summer) | Not Specified | [12] |
| Atmospheric Fine Particles | Not Specified | Up to ~80 ng/m³ (for cis-pinonic acid, a related compound) | Not Specified | [12] |
| Secondary Organic Aerosol | Chamber Study (α-pinene oxidation) | 0.3 - 277 ng/m³ (for 85 identified compounds) | Not Specified | [13] |
| Cloudwater | Mountain Site (Germany) | Sub-μM concentrations | Not Specified | [8] |
Visualizations
Experimental Workflow for LC-MS Quantification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 9. iris.cnr.it [iris.cnr.it]
- 10. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enantiomeric Separation of cis-Pinic Acid
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the baseline separation of rel-cis-Pinic acid enantiomers. While the following information is based on methods developed for cis-pinic acid, the principles and troubleshooting steps are broadly applicable to its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor baseline separation of cis-pinic acid enantiomers?
A1: The most frequent causes of inadequate resolution in chiral High-Performance Liquid Chromatography (HPLC) include:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for the enantiomers.[1][2]
-
Suboptimal Mobile Phase Composition: The type and concentration of organic modifiers, as well as the presence and concentration of additives, are critical for achieving separation.[1][3]
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations, with lower flow rates sometimes improving resolution.[1]
-
Column Temperature: Temperature can significantly impact chiral separations in unpredictable ways.[1]
Q2: How do I select the right Chiral Stationary Phase (CSP) for my separation?
A2: There is no universal CSP, making column selection a critical step.[2] Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used and offer different selectivity.[3] For cis-pinic acid, an amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK® IG) has been shown to achieve baseline separation.[4][5][6] It is often necessary to screen multiple columns to find the one that provides adequate resolution.[2]
Q3: My resolution is still poor after selecting a suitable CSP. What mobile phase parameters can I adjust?
A3: Mobile phase optimization is crucial. Key parameters to adjust include:
-
Solvent Ratio: In normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-Hexane) to the alcohol modifier (e.g., Isopropanol).
-
Modifiers/Additives: For acidic compounds like pinic acid, adding a small amount of an acidic modifier (e.g., 0.04% formic acid) to the mobile phase can improve peak shape and resolution.[4][5]
-
Solvent Type: Switching the type of alcohol modifier (e.g., from isopropanol (B130326) to ethanol) can alter selectivity.
Q4: Can temperature and flow rate adjustments really improve my baseline separation?
A4: Yes, both parameters can have a significant effect.
-
Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.[7] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1]
-
Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the CSP, which can enhance resolution, though it will also increase the analysis time.[1][7] Chiral separations often benefit from lower flow rates compared to achiral methods.[1]
Q5: My results are not reproducible. What should I check?
A5: Poor reproducibility in chiral HPLC can be a major challenge.[1] To improve it:
-
Consistent Mobile Phase Preparation: Ensure precise control over the composition of the mobile phase for every run.[1] Trace amounts of water in normal-phase solvents can impact retention.[8]
-
Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature.[1]
-
Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase.[1]
Q6: When should I consider derivatization for separating enantiomers?
A6: Derivatization is a valuable strategy, particularly for Gas Chromatography (GC). It involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers.[9] These diastereomers have different physical properties and can often be separated on a standard, achiral column.[10] This approach is useful when direct chiral separation is difficult or when higher sensitivity is required. For carboxylic acids like pinic acid, this would typically involve esterification of the carboxyl groups.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the enantiomeric separation of cis-pinic acid.
| Problem | Potential Cause | Recommended Solution |
| No or Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different CSPs, particularly polysaccharide-based columns which have shown success.[5] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. Adjust the ratio of polar to non-polar solvents. Add an acidic modifier like formic or acetic acid.[1] | |
| Temperature is not optimal. | Screen a range of temperatures (e.g., 10°C to 40°C). Lowering the temperature often enhances resolution.[1][7] | |
| Flow rate is too high. | Reduce the flow rate to increase interaction time with the CSP.[1][7] | |
| Peak Tailing / Asymmetry | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., 0.1% formic acid for an acidic analyte).[8] |
| System-level issues (extra-column volume). | Minimize the length and diameter of tubing between the injector, column, and detector.[1] | |
| Column contamination or degradation. | Wash the column with a stronger solvent (e.g., 100% ethanol). If performance is not restored, replace the column.[8] | |
| Irreproducible Retention Times | Insufficient column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each run; this can take longer for CSPs.[1] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and measure components accurately. Be aware of solvent batch-to-batch variability.[1][8] | |
| Temperature fluctuations. | Use a reliable column oven to maintain a constant temperature.[1] | |
| Merged or Broad Peaks | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker, miscible solvent. |
Experimental Protocols
Protocol 1: Chiral Liquid Chromatography (LC) Method
This method has been successfully applied to achieve baseline separation of cis-pinic acid enantiomers.[4][5][11]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer (MS).[5][11][12]
-
Chiral Column: Amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., Daicel, CHIRALPAK® IG), 150 x 2.1 mm ID, 5 µm.[5][6]
-
Mobile Phase:
-
Eluent A: Water with 2% acetonitrile (B52724) and 0.04% formic acid.[5]
-
Eluent B: Acetonitrile with 2% water.[5]
-
-
Separation Mode: Isocratic elution with 80% Eluent A and 20% Eluent B.[5]
-
Column Temperature: 25°C.[4]
-
Detection: Mass Spectrometry (MS) monitoring the deprotonated molecule [M-H]⁻ at m/z 185.0819.[4][12]
Protocol 2: Gas Chromatography (GC) with Derivatization (Alternative Approach)
For GC analysis, derivatization is required to block the polar carboxyl groups and enable separation.
-
Esterification: The carboxyl groups of pinic acid must be esterified. A common method is methylation using methanolic HCl.
-
Analysis:
-
Column: A chiral GC column (e.g., Chirasil-type or modified cyclodextrin-based phases) is used.[13]
-
Principle: The derivatized enantiomers are separated directly on the chiral stationary phase.
-
Benefit: GC can offer high sensitivity and shorter analysis times.
-
Data Presentation
Table 1: Example LC Method Parameters for cis-Pinic Acid Enantiomer Separation
| Parameter | Value | Source(s) |
| Column | CHIRALPAK® IG (amylose-based) | [4][5][6] |
| Dimensions | 150 x 2.1 mm, 5 µm | [5][6] |
| Mobile Phase | 80:20 (Water + 2% ACN + 0.04% FA) : (ACN + 2% Water) | [4][5] |
| Flow Rate | 200 µL/min | [4][5] |
| Temperature | 25°C | [4] |
| Separation Mode | Isocratic | [4][5] |
| Outcome | Baseline or near-baseline separation achieved. | [4][12] |
Table 2: General Troubleshooting Parameter Adjustments for Chiral HPLC
| Parameter | Adjustment Strategy | Expected Outcome |
| Mobile Phase Ratio | Vary organic modifier percentage. | Changes in retention time and selectivity. |
| Flow Rate | Decrease in small increments. | May improve resolution but increases run time.[1] |
| Temperature | Screen from low to high (e.g., 10-40°C). | Can significantly, but unpredictably, alter selectivity.[1] |
| Additive | Add/change acid/base modifier (0.1%). | Improves peak shape for ionizable compounds.[8] |
Visualizations
Caption: General workflow for chiral method development.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. researchgate.net [researchgate.net]
- 13. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cis-Pinonic Acid by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of cis-pinonic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect cis-pinonic acid analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as cis-pinonic acid, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantification. In complex matrices like atmospheric aerosols or biological fluids, these effects can be significant.
Q2: I am observing significant signal suppression for cis-pinonic acid. What are the likely causes?
A2: Signal suppression for acidic analytes like cis-pinonic acid in negative ion electrospray ionization (ESI) is a common issue. Potential causes include:
-
High concentrations of co-eluting matrix components: These can compete with cis-pinonic acid for ionization.
-
Presence of non-volatile salts: These can alter the droplet properties in the ESI source, hindering analyte ionization.
-
Changes in mobile phase pH: Co-eluting compounds can alter the local pH, affecting the deprotonation of cis-pinonic acid.
-
Suboptimal sample preparation: Inadequate removal of matrix components is a primary cause of ion suppression.
Q3: Is a stable isotope-labeled (deuterated) internal standard available for cis-pinonic acid?
A4: The two primary recommended alternative strategies are:
-
Use of a structural analog internal standard: Select a compound with similar chemical properties and chromatographic behavior to cis-pinonic acid that is not present in the sample. This can help to compensate for some of the variability, but it may not perfectly mimic the ionization behavior of cis-pinonic acid in the presence of matrix effects.
-
Standard addition method: This involves adding known amounts of a cis-pinonic acid standard to sample aliquots and analyzing them. By plotting the instrument response against the added concentration, the endogenous concentration in the sample can be determined by extrapolation. This is a robust method for correcting for matrix effects but is more labor-intensive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape for cis-pinonic acid (tailing or fronting) | Suboptimal mobile phase pH. The pH may not be appropriate for keeping the carboxylic acid group of cis-pinonic acid in a consistent ionic state. | Adjust the mobile phase pH. For reversed-phase chromatography, a pH of around 2.9 can provide good peak shape for organic acids.[1] |
| Secondary interactions with the stationary phase. | Use a column specifically designed for organic acid analysis or a mixed-mode column.[1] | |
| Inconsistent retention time | Matrix components affecting the stationary phase or altering mobile phase properties during the run. | Improve sample cleanup to remove interfering compounds.[2] Consider using a guard column to protect the analytical column. |
| Inadequate column equilibration between injections. | Ensure sufficient time for the column to re-equilibrate to the initial mobile phase conditions. | |
| Significant ion suppression | Co-elution of matrix components. | Optimize the chromatographic gradient to improve the separation of cis-pinonic acid from interfering compounds. |
| Inefficient sample cleanup. | Employ more rigorous sample preparation techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4] | |
| High sample concentration. | Dilute the sample to reduce the concentration of matrix components.[5][6] | |
| Inaccurate quantification | Uncorrected matrix effects. | Implement the standard addition method for quantification.[7][8][9] |
| Inappropriate internal standard. | If using a structural analog, ensure it has very similar properties to cis-pinonic acid. Validate its performance in your specific matrix. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Aqueous Samples
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode sorbent) with one column volume of methanol (B129727) followed by one column volume of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a low flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the cis-pinonic acid with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of cis-pinonic acid, compiled from various studies. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C18 or similar (e.g., Waters HSS T3) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of mobile phase A and gradually increase mobile phase B to elute cis-pinonic acid. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition | Precursor ion (Q1): m/z 183.1 [M-H]⁻. Product ions (Q3) will need to be optimized on your instrument. |
Standard Addition Protocol
-
Prepare a stock solution of cis-pinonic acid in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known and varying amounts of the stock solution into aliquots of your sample extract.
-
Include a "blank" sample (unspiked sample extract) to determine the endogenous response.
-
Analyze all samples by LC-MS/MS.
-
Plot the peak area of cis-pinonic acid against the concentration of the added standard.
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line will be the concentration of cis-pinonic acid in the original sample.
Visualizations
Caption: Experimental workflow for cis-pinonic acid analysis.
Caption: Troubleshooting logic for cis-pinonic acid LC-MS analysis.
References
- 1. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. alkalisci.com [alkalisci.com]
- 7. biomall.in [biomall.in]
- 8. Buy Online CAS Number 473-72-3 - TRC - Pinonic Acid | LGC Standards [lgcstandards.com]
- 9. Pinonic acid [webbook.nist.gov]
troubleshooting overlapping peaks in cis-pinic acid chromatograms
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of cis-pinonic acid, with a focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs)
1. What are the common causes of overlapping or co-eluting peaks in my cis-pinonic acid chromatogram?
Overlapping peaks, or co-elution, in liquid chromatography occur when two or more compounds elute from the column at the same or very similar times, resulting in a single, distorted peak or a peak with a shoulder.[1][2] This can significantly impact the accuracy of quantification.[1] Common causes for peak overlap in the analysis of cis-pinonic acid and other analytes include:
-
Inadequate Mobile Phase Composition: The strength and composition of the mobile phase are critical for achieving good separation.[3] An incorrect solvent ratio or pH can lead to poor resolution.[3][4]
-
Suboptimal Column Chemistry: The choice of stationary phase is crucial.[3] If the column chemistry is not suitable for the analytes, they may not be adequately retained or separated.[1]
-
Poor Column Efficiency: An old or damaged column can lead to peak broadening and loss of resolution.[5]
-
Isomerization of Cis-Pinonic Acid: Under highly acidic conditions, cis-pinonic acid can isomerize to trans-pinonic acid, leading to the appearance of an additional, closely eluting peak.[6]
-
Improper Method Parameters: Incorrect flow rate, temperature, or gradient settings can all negatively affect peak separation.[3][4]
2. My chromatogram shows a peak with a shoulder. How can I confirm if this is due to co-elution?
A shoulder on a peak is a strong indication of co-elution, where a minor component is eluting very close to a major one.[1][2] Here’s how you can investigate:
-
Visual Inspection: A key indicator of co-elution is peak asymmetry. While a perfect chromatographic peak is symmetrical, a shoulder presents as a discontinuity in the peak shape.[2]
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD or PDA detector can acquire UV-Vis spectra across the entire peak.[2] If the spectra at the beginning, apex, and end of the peak are not identical, it confirms the presence of more than one compound.[2]
-
Mass Spectrometry (MS) Analysis: If your LC system is coupled to a mass spectrometer, you can examine the mass spectra across the peak. A change in the mass spectrum from the upslope to the downslope of the peak is a clear sign of co-elution.[2]
3. How can I improve the separation of cis-pinonic acid from other components by modifying the mobile phase?
Optimizing the mobile phase is one of the most powerful ways to improve peak resolution.[7] For acidic compounds like cis-pinonic acid, both the organic modifier and the pH of the aqueous phase are critical.[4]
-
Adjusting Solvent Strength: In reversed-phase HPLC, increasing the proportion of the aqueous phase (weaker solvent) will generally increase retention times and can improve the separation of closely eluting peaks.[4][7] Conversely, increasing the organic modifier (e.g., acetonitrile (B52724) or methanol) will decrease retention times.[4]
-
Changing the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]
-
Optimizing pH: For acidic compounds like cis-pinonic acid, the pH of the mobile phase should be controlled. Using a mobile phase pH that is at least 2 units below the pKa of the acid will ensure it is in its non-ionized form, leading to better retention and peak shape in reversed-phase chromatography.[4][8] Buffering the mobile phase is recommended to maintain a stable pH.[4]
-
Using Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) is often more effective than an isocratic elution (constant mobile phase composition) for achieving good separation of all peaks.[3][4] A shallower gradient can improve the resolution of closely eluting peaks.[4]
Troubleshooting Guide: Overlapping Peaks
The following table summarizes key troubleshooting steps to address peak overlap in cis-pinonic acid chromatograms.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase | Suboptimal solvent strength or pH. | Adjust the organic/aqueous solvent ratio. Modify the pH of the aqueous phase (for acidic compounds, a lower pH is often better in reversed-phase).[4] | Improved peak separation and shape. |
| Incorrect organic modifier. | Switch from acetonitrile to methanol, or vice versa.[1] | Altered selectivity, potentially resolving co-eluting peaks. | |
| Column | Inappropriate stationary phase. | Change to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column).[3] | Enhanced selectivity due to different interactions between analytes and the stationary phase. |
| Poor column efficiency. | Use a column with smaller particle sizes (e.g., sub-2 µm for UHPLC).[3] Increase the column length.[3] | Sharper peaks and increased resolution. | |
| Method Parameters | Flow rate is too high. | Reduce the flow rate.[3] | Increased retention time and potentially better separation. |
| Inadequate temperature control. | Optimize the column temperature. Higher temperatures can improve efficiency, but may affect selectivity.[4] | Improved peak shape and resolution. | |
| Isocratic elution is insufficient. | Implement a gradient elution with a shallow gradient.[4] | Better separation of complex mixtures with a wide range of polarities. |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of Cis-Pinonic Acid
This protocol is adapted from a study on the photolysis of aqueous cis-pinonic acid.[9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.5 mL/min.[9]
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
-
Detection: PDA detector monitoring a range of wavelengths to identify suitable detection wavelengths for cis-pinonic acid and potential impurities.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently resolving chromatographic issues. The following diagram outlines a typical workflow for troubleshooting overlapping peaks.
Caption: A workflow for troubleshooting overlapping chromatographic peaks.
This structured approach, starting from confirming the issue to systematically modifying method parameters, can help researchers efficiently resolve issues with overlapping peaks in their cis-pinonic acid chromatograms.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mastelf.com [mastelf.com]
- 5. overlapping peak problem, help! - Chromatography Forum [chromforum.org]
- 6. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of rel-cis-Pinic Acid
Welcome to the technical support center for the synthesis of rel-cis-Pinic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent starting material for the synthesis of this compound is α-pinene, a readily available and low-cost monoterpene.[1][2] Another common precursor is cis-pinonic acid, which is an oxidation product of α-pinene.[3][4]
Q2: Which synthetic routes are typically employed to produce this compound?
The primary methods for synthesizing this compound include:
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Oxidation of α-pinene: This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[1][2]
-
Ozonolysis of α-pinene: This method involves the cleavage of the double bond in α-pinene using ozone.[5][6][7]
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Oxidation of cis-pinonic acid: cis-Pinonic acid can be oxidized to this compound, for instance, using a sodium hypobromite (B1234621) solution.[3]
Q3: How can I confirm the successful synthesis of this compound?
The formation of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1][3] Thin-layer chromatography (TLC) can also be used to monitor the progress of the reaction and the disappearance of the starting material.[1][2]
Q4: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the synthetic method and reaction conditions. Oxidation of α-pinene with KMnO₄ has been reported with yields around 40% on a smaller scale and up to 60% when using ammonium (B1175870) sulfate (B86663) as a pH regulator.[1][2] The oxidation of cis-pinonic acid has been reported with a high yield of approximately 88%.[3]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Oxidation | When using KMnO₄, ensure the reaction is stirred efficiently at low temperatures to maintain control over the exothermic reaction.[1] Consider adjusting the amount of the oxidant and the stirring time to prevent potential decomposition of the product.[1] The use of a phase-transfer catalyst was found to be not useful in one study.[2] |
| pH of the reaction medium | The pH can significantly impact the yield. When using KMnO₄ with α-pinene, using ammonium sulfate as a pH regulator has been shown to improve the yield to 60%.[2] Using stronger acids like hydrochloric acid as a pH regulator resulted in yields below 25%.[2] |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure the complete consumption of the starting material (e.g., α-pinene).[1][2] |
| Product Decomposition | Over-oxidation or prolonged reaction times can lead to the decomposition of the desired product. Optimize the reaction time and temperature.[1] |
| Loss during Workup | Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., diethyl ether) are recommended.[1][3] |
Problem 2: Presence of impurities in the final product.
| Possible Cause | Suggested Solution |
| Manganese Dioxide Byproduct | When using KMnO₄, a manganese dioxide (MnO₂) precipitate is formed. This should be thoroughly removed by filtration. Washing the precipitate with water can help recover more product.[1] |
| Unreacted Starting Material | If the reaction is incomplete, the final product will be contaminated with the starting material. Ensure the reaction goes to completion by monitoring with TLC.[1][2] |
| Side Products | Side reactions can lead to various impurities. Purification techniques such as column chromatography (e.g., CombiFlash) or preparative TLC are effective for removing these impurities.[1] Dissolving the crude product in a minimal amount of solvent and adding charcoal can help remove colored impurities.[3] |
| Persistent Potassium Permanganate | If the purple color of KMnO₄ persists after the reaction, it indicates an excess of the oxidant. This can be quenched by adding sodium thiosulfate (B1220275).[1][2] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Oxidizing Agent/Method | Key Reaction Conditions | Reported Yield | Reference |
| α-pinene | Potassium Permanganate (KMnO₄) | Low temperature, stirring, ammonium sulfate as pH regulator | ~60% | [2] |
| α-pinene | Potassium Permanganate (KMnO₄) | Low temperature, stirring | 40.4% | [1] |
| cis-Pinonic acid | Sodium Hypobromite (from NaOH and Bromine) | Dropwise addition at -15°C, then stirring at 0°C and room temperature | ~88% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from α-Pinene via Oxidation with KMnO₄
This protocol is adapted from procedures described in the literature.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine α-pinene, ammonium sulfate, and water. Cool the mixture in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) to the cooled mixture while stirring vigorously. Maintain the temperature below 10°C.
-
Reaction: Continue stirring at low temperature. The disappearance of the purple color of the permanganate indicates the progress of the reaction. The reaction mixture will form a brown precipitate of manganese dioxide.
-
Workup:
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with water to recover any adsorbed product.
-
Acidify the filtrate with concentrated sulfuric acid to a low pH.
-
If any purple color remains, add sodium thiosulfate until the solution becomes colorless.
-
Extract the aqueous solution multiple times with an organic solvent such as diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography or preparative TLC if necessary.[1]
Protocol 2: Synthesis of this compound from cis-Pinonic Acid
This protocol is based on the method described by Moglioni et al. (2000) and cited in subsequent research.[3]
-
Preparation of Sodium Hypobromite Solution: In a flask, dissolve sodium hydroxide (B78521) in water and cool to 0°C. Slowly add bromine to this solution while maintaining the low temperature.
-
Reaction Setup: Dissolve cis-pinonic acid in dioxane in a separate flask and cool the solution to -15°C.
-
Addition of Oxidant: Add the prepared sodium hypobromite solution dropwise to the cis-pinonic acid solution over 30 minutes, maintaining the temperature at -15°C.
-
Reaction: Stir the mixture for 2 hours at 0°C, followed by stirring overnight (approximately 16 hours) at room temperature.
-
Workup:
-
Extract the resulting solution three times with dichloromethane (B109758) to remove any non-acidic byproducts.
-
To the aqueous phase, add a 40% sodium hydrogensulfate solution and adjust the pH to 1 with hydrochloric acid.
-
Extract the acidified aqueous phase five times with diethyl ether.
-
Combine the ethereal phases and dry over anhydrous sodium sulfate.
-
-
Purification: After filtration, evaporate the solvent to obtain the product. For further purification, dissolve the product in a small amount of diethyl ether, add charcoal pellets, filter, and then evaporate the solvent to yield purified this compound.[3]
Visualized Workflows
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. ACP - Synthesis and characterisation of peroxypinic acids as proxies for highly oxygenated molecules (HOMs) in secondary organic aerosol [acp.copernicus.org]
- 4. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 5. facss.mit.edu [facss.mit.edu]
- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing cis-Pinonic Acid Detection in Trace Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the detection limit of cis-pinonic acid in trace analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering targeted solutions to enhance detection sensitivity.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| CPA-T-01 | Poor peak shape or low signal intensity in GC-MS analysis. | cis-Pinonic acid is a polar compound with low volatility, leading to poor chromatographic performance on standard nonpolar GC columns.[1] | Derivatization: Convert the carboxylic acid group to a less polar and more volatile ester or silyl (B83357) ester. Common derivatization agents include: - BF₃-methanol or MeOH/AcCl: For methylation to form the methyl ester.[1][2] - BSTFA (Bis(trimethylsilyl)trifluoroacetamide): For silylation to form a trimethylsilyl (B98337) (TMS) ester.[3] Use a polar GC column: A polar stationary phase, such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or FFAP, can improve peak shape for underivatized acids.[1][4] |
| CPA-T-02 | Low recovery of cis-pinonic acid during sample preparation. | Inefficient extraction from the sample matrix (e.g., aerosol filters, biological fluids).Degradation of the analyte during extraction or derivatization. | Optimize Extraction: - Use a solvent mixture like dichloromethane:methanol (B129727) (3:1, v/v) for efficient extraction.[4] - Employ sonication to improve extraction efficiency from solid matrices.[2] Control Temperature: - Avoid high temperatures during extraction to prevent unintended esterification if using an alcohol-containing solvent.[4] For derivatization, follow the recommended temperature and time to ensure complete reaction without degradation. |
| CPA-T-03 | High background noise or interfering peaks in LC-MS/MS analysis. | Matrix effects from co-eluting compounds in the sample that suppress or enhance the ionization of cis-pinonic acid. | Improve Sample Clean-up: - Utilize Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[5] Optimize Chromatographic Separation: - Adjust the mobile phase gradient and/or use a column with a different selectivity (e.g., mixed-mode) to separate cis-pinonic acid from interfering compounds.[6] Fine-tune MS Parameters: - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for cis-pinonic acid and minimize background noise.[5] |
| CPA-T-04 | Inconsistent quantification results. | Incomplete derivatization.Instability of derivatives.Variability in ionization efficiency. | Ensure Complete Derivatization: - Optimize the reaction conditions (reagent concentration, temperature, and time). Use an Internal Standard: - Add a deuterated analog of cis-pinonic acid or a structurally similar compound that is not present in the sample to correct for variations in sample preparation and instrument response.[4] |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting trace levels of cis-pinonic acid?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), are highly sensitive techniques for cis-pinonic acid analysis.[2][7] The choice often depends on the sample matrix and available instrumentation. LC-MS/MS can often provide high sensitivity without the need for derivatization, simplifying sample preparation.
2. Is derivatization always necessary for GC-MS analysis of cis-pinonic acid?
While derivatization is highly recommended to improve volatility and peak shape, a non-derivatization method using a polar GC column (e.g., DB-FFAP) has been successfully developed.[4] This approach simplifies the sample preparation process but may require careful optimization of GC conditions to achieve the desired sensitivity.
3. What are the common derivatization reagents for cis-pinonic acid in GC-MS analysis?
Common derivatization approaches involve either alkylation or silylation:
-
Alkylation (Methylation): Reagents like BF₃ in methanol or diazomethane (B1218177) (with appropriate safety precautions) are used to convert the carboxylic acid to its methyl ester.[1][2]
-
Silylation: Reagents such as BSTFA (Bis(trimethylsilyl)trifluoroacetamide) replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[3][8]
4. How can I minimize matrix effects in LC-MS analysis?
To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[5]
-
Chromatographic Separation: Optimize the LC method to separate cis-pinonic acid from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may impact the detection of very low analyte concentrations.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix-induced ionization suppression or enhancement.
5. What type of ionization source is best for LC-MS analysis of cis-pinonic acid?
Electrospray ionization (ESI) is a commonly used and effective soft-ionization technique for analyzing polar compounds like cis-pinonic acid, typically in negative ion mode ([M-H]⁻).[9][10] Atmospheric pressure chemical ionization (APCI) can also be used, especially for less polar compounds.[2]
Quantitative Data Summary
The following tables summarize reported concentration ranges of cis-pinonic acid in environmental samples and provide a general overview of analytical performance.
Table 1: Reported Concentrations of cis-Pinonic Acid in Ambient Aerosols
| Location/Study Type | Concentration Range (ng/m³) | Analytical Method | Reference |
| Forest Site (Greater Vancouver, Canada) | 1.6 - 44.2 | GC-FID / GC-MS (Non-derivatization) | [4] |
| Traffic Tunnel Outlet (Greater Vancouver, Canada) | Below detection - 6.5 | GC-FID / GC-MS (Non-derivatization) | [4] |
| Boreal Forest (Finland) | ~1 - 100 (daytime) | TD-GC-MS | [11] |
| Urban Background (Frankfurt, Germany) | - (Used as a tracer for SOA aging) | APCI-Orbitrap-MS | [12] |
Table 2: Comparison of Analytical Methodologies
| Analytical Method | Derivatization Required? | Typical Throughput | Key Advantages | Key Considerations |
| GC-MS | Usually (Methylation or Silylation) | Moderate | High chromatographic resolution, robust, extensive spectral libraries. | Derivatization adds time and potential for error. Not suitable for non-volatile compounds without derivatization.[1] |
| LC-MS/MS | No | High | High sensitivity and selectivity, suitable for polar and thermally labile compounds, direct analysis of aqueous samples.[7][9] | Susceptible to matrix effects, ionization efficiency can be compound-dependent.[5] |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization (Methylation)
This protocol is adapted from methodologies used for the analysis of carboxylic acids in secondary organic aerosols.[2]
-
Sample Extraction:
-
Place the filter sample in a vial and add 7 mL of dichloromethane.
-
Sonicate at room temperature for 15-20 minutes.
-
Remove the filter and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Methylation):
-
To the dried residue, add 300 µL of 10% BF₃-methanol.
-
Seal the vial and heat at 50 °C for 30 minutes to esterify the organic acids.
-
Cool the solution to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add a known volume of a suitable non-polar solvent (e.g., hexane) and deionized water.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully collect the organic layer containing the methylated derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the organic extract into the GC-MS system.
-
GC Column: A non-polar column such as a DB-5 is often suitable for the analysis of the methyl esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
MS Detection: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
-
Protocol 2: LC-MS/MS Analysis (Non-Derivatization)
This protocol is based on general procedures for the direct analysis of organic acids in aqueous samples.[10]
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or acetonitrile) if it is a solid matrix.
-
For liquid samples, perform a simple filtration through a 0.22 µm filter to remove particulates.
-
Dilute the sample extract or filtered liquid with the initial mobile phase if necessary.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Gradient Program: Start with a high percentage of mobile phase A (e.g., 95%), then ramp to a high percentage of mobile phase B over several minutes to elute the analytes. Re-equilibrate the column at the initial conditions before the next injection.
-
Injection Volume: 2-10 µL.
-
MS/MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor the transition from the precursor ion ([M-H]⁻) of cis-pinonic acid to a specific product ion.
-
-
Visualizations
Caption: Workflow for GC-MS analysis of cis-pinonic acid with derivatization.
Caption: Workflow for LC-MS/MS analysis of cis-pinonic acid without derivatization.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. Nonderivatization analytical method of fatty acids and cis pinonic acid and its application in ambient PM2.5 aerosols in the greater Vancouver area in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of rel-cis-Pinic Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of rel-cis-pinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and fragmentation issues encountered during their experiments.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the mass spectrometric analysis of this compound.
Issue 1: Weak or No Signal for the [M-H]⁻ Ion of this compound in Negative Ion Mode ESI-MS
Q: I am not observing the expected deprotonated molecule of this compound at m/z 185.2, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase pH: Dicarboxylic acids require a sufficiently basic mobile phase to ensure deprotonation and efficient ionization in negative ESI mode.
-
In-source Fragmentation: The molecule may be fragmenting within the ion source before it can be detected as the intact [M-H]⁻ ion. This can be caused by harsh source conditions.
-
Solution: Optimize your ion source parameters. Try reducing the capillary voltage and the source temperature to minimize in-source fragmentation.[1]
-
-
Poor Desolvation: Inefficient removal of solvent from the ESI droplets can lead to signal suppression.
-
Solution: Increase the drying gas flow and temperature. However, be cautious not to use excessively high temperatures that could cause thermal degradation of the analyte.
-
-
Sample Degradation: this compound may be unstable in your sample matrix or during storage.
-
Solution: Prepare fresh samples and analyze them promptly. If possible, store samples at low temperatures and protect them from light.
-
-
Contamination: Contaminants in the sample, solvent, or from the LC system can suppress the ionization of your target analyte.
Issue 2: Unexpected Fragments Observed in the MS/MS Spectrum of this compound
Q: My MS/MS spectrum for the precursor ion m/z 185.2 shows fragments that I cannot attribute to the structure of this compound. How can I identify the source of these unexpected fragments?
A: Unexpected fragments can arise from co-eluting isomers, impurities, or background ions. A systematic approach is necessary to pinpoint the origin.
Troubleshooting Steps:
-
Verify Chromatographic Separation: Ensure that your chromatographic method is adequately separating this compound from other components in your sample.
-
Action: Check the peak purity. If you have a diode array detector, examine the UV spectrum across the peak. If not, try modifying your gradient or using a column with a different selectivity to see if the peak shape or retention time changes.
-
-
Analyze a Standard: If you haven't already, analyze a certified reference standard of this compound using the same method. This will provide a clean fragmentation pattern for comparison.
-
Investigate Isomers: Cis-pinic acid has several isomers. It's possible that you are inadvertently detecting a co-eluting isomer with a different fragmentation pattern.
-
Check for Background Contamination: Run a blank injection (injecting only your mobile phase) to check for background ions at the same m/z as your unexpected fragments. Common background contaminants include plasticizers and slip agents from lab consumables.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions. This can help in determining the elemental composition of the unexpected fragments and aid in their identification.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragments of this compound in negative ion mode ESI-MS/MS?
A1: For dicarboxylic acids like this compound, the most common fragmentation pathways involve the loss of small neutral molecules. In negative ion mode, for the [M-H]⁻ precursor ion (m/z 185.2), you can expect to see fragments corresponding to:
-
Loss of H₂O (water): [M-H-H₂O]⁻ at m/z 167.2
-
Loss of CO₂ (carbon dioxide): [M-H-CO₂]⁻ at m/z 141.2. This decarboxylation is a very common fragmentation pathway for carboxylic acids.[3]
-
Sequential loss of H₂O and CO: [M-H-H₂O-CO]⁻ at m/z 139.2
Q2: Is derivatization necessary for the analysis of this compound by LC-MS?
A2: No, derivatization is generally not necessary for LC-MS analysis of this compound, especially when using Electrospray Ionization (ESI). ESI is a soft ionization technique capable of ionizing polar molecules like dicarboxylic acids directly from the liquid phase. Derivatization to form esters (e.g., methyl or silyl (B83357) esters) is more commonly employed for Gas Chromatography (GC-MS) to increase the volatility and thermal stability of the analyte.[4]
Q3: What type of LC column is best suited for the separation of this compound?
A3: Due to its polar nature as a dicarboxylic acid, this compound can be challenging to retain on traditional C18 reversed-phase columns, often eluting in or near the solvent front. To achieve good retention and separation, consider the following column chemistries:
-
Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have stationary phases modified to increase their polarity, providing better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and can provide excellent retention for dicarboxylic acids.
Q4: Can I analyze this compound in positive ion mode?
A4: While negative ion mode is generally preferred for carboxylic acids due to the ease of forming the [M-H]⁻ ion, analysis in positive ion mode is possible. You may observe the protonated molecule [M+H]⁺ (m/z 187.2) or adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ (m/z 209.2) or ammonium (B1175870) [M+NH₄]⁺ (m/z 204.2). However, the sensitivity in positive ion mode is often lower for carboxylic acids compared to negative ion mode.
Quantitative Data Summary
The following table summarizes the expected m/z values for this compound and its common fragments in high-resolution mass spectrometry.
| Ion Type | Formula | Calculated m/z |
| [M-H]⁻ | C₉H₁₃O₄⁻ | 185.0819 |
| [M-H-H₂O]⁻ | C₉H₁₁O₃⁻ | 167.0714 |
| [M-H-CO₂]⁻ | C₈H₁₃O₂⁻ | 141.0921 |
| [M+H]⁺ | C₉H₁₅O₄⁺ | 187.0965 |
| [M+Na]⁺ | C₉H₁₄O₄Na⁺ | 209.0784 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
-
For liquid samples, dilute an appropriate amount in the initial mobile phase composition.
-
For solid samples, accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A polar-endcapped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) or a HILIC column.
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (for negative ion mode) or 0.1% Formic Acid in Water (for positive ion mode).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Drying Gas Flow: 800 L/hr.
-
Scan Mode: Full Scan (m/z 50-300) and Targeted MS/MS of the precursor ion at m/z 185.1.
-
Collision Energy: Optimize for the desired fragmentation. A starting point of 15-25 eV is recommended.
Visualizations
References
refining quantification of cis-pinic acid without authentic standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cis-pinic acid, particularly when authentic standards are unavailable.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying cis-pinic acid without an authentic standard challenging?
A1: The primary challenge lies in the accuracy of concentration measurements. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) rely on comparing the instrument's response to the analyte with its response to a known concentration of an authentic standard. Without this standard, quantification is indirect and prone to inaccuracies due to differences in physicochemical properties, such as ionization efficiency, between cis-pinic acid and any surrogate compound used.[1][2][3]
Q2: What are the common approaches for quantifying cis-pinic acid without an authentic standard?
A2: The most common approach is the use of a surrogate standard. This involves using a chemically related compound with a similar structure and known concentration to estimate the concentration of cis-pinic acid.[4][5] A more advanced method involves the prediction of Relative Ionization Efficiency (RIE) to correct the concentrations obtained using a surrogate.[1][2][3]
Q3: What is a suitable surrogate standard for cis-pinic acid quantification?
A3: cis-Pinonic acid is frequently used as a surrogate standard for the quantification of cis-pinic acid and other biogenic secondary organic aerosol (BSOA) markers.[1][3][6][7] Its structural similarity makes it a reasonable proxy. However, it is important to note that differences in ionization efficiency can lead to significant overestimation of the actual concentration.[3] For instance, the ionization efficiency of cis-pinonic acid is relatively low compared to many other BSOA compounds.[3]
Q4: How can I improve the accuracy of quantification when using a surrogate standard?
A4: To improve accuracy, you can apply a correction factor based on the predicted Relative Ionization Efficiency (RIE). The RIE accounts for the difference in ionization response between the surrogate and cis-pinic acid.[1][2] This method uses computational models that correlate structural features of molecules with their ionization efficiencies to predict the RIE for a compound without an authentic standard.[1][2][3]
Q5: Do I need to derivatize cis-pinic acid for analysis?
A5: Derivatization is often necessary for GC-MS analysis to increase the volatility of the carboxylic acid.[8] A common method is esterification to convert the carboxylic acid groups into their corresponding methyl esters.[9] For LC-MS analysis, derivatization is typically not required as the technique is suitable for analyzing polar, non-volatile compounds directly in solution.[2][8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in GC-MS | Incomplete derivatization; high injection port temperature causing degradation; unsuitable GC column. | Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration. Lower the injection port temperature. Use a column suitable for the analysis of polar compounds or their derivatives. |
| Inaccurate quantification using a surrogate standard | Significant difference in ionization efficiency between cis-pinic acid and the surrogate.[3] | Use a surrogate with the closest possible structural similarity. If possible, apply a predicted Relative Ionization Efficiency (RIE) correction factor to your results.[1][2] Synthesize a small amount of cis-pinic acid for preliminary response factor determination if feasible.[6] |
| Difficulty in identifying the cis-pinic acid peak in a complex matrix | Co-elution with other compounds; low signal intensity. | Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve separation. Utilize high-resolution mass spectrometry (HR-MS) to obtain accurate mass data, which aids in formula determination.[10] Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragment ions for more confident identification.[9][10] |
| Low signal intensity in ESI-MS | Suboptimal ionization source parameters; suppression of ionization by matrix components (ion suppression). | Optimize ESI source parameters such as spray voltage, sheath gas flow, and capillary temperature. Dilute the sample to mitigate matrix effects. Improve sample clean-up procedures to remove interfering matrix components. |
| Inconsistent retention times | Changes in mobile phase composition (LC); column degradation; fluctuations in oven temperature (GC). | Prepare fresh mobile phase daily and ensure proper mixing. Check the column's performance and replace it if necessary. Verify the stability and accuracy of the GC oven temperature. |
Experimental Protocols
Protocol 1: Quantification of cis-Pinic Acid using a Surrogate Standard (LC-ESI-MS)
-
Preparation of Surrogate Standard Stock Solution: Prepare a stock solution of cis-pinonic acid (or another suitable surrogate) of known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol:water mixture.[6]
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of cis-pinic acid in your samples (e.g., 0.05 to 5 µg/mL).[6]
-
Sample Preparation: Dissolve the sample containing cis-pinic acid in the same solvent used for the calibration standards. Filter the sample through a 0.2 µm filter before analysis.
-
LC-MS Analysis:
-
Inject the calibration standards and samples onto an LC-MS system equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[11]
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
The mobile phase often consists of a gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid like formic acid to improve peak shape.[12]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the surrogate standard against its concentration.
-
Determine the concentration of cis-pinic acid in the samples by interpolating its peak area on the surrogate's calibration curve. Note that this provides an estimated concentration.
-
Protocol 2: Derivatization of cis-Pinic Acid for GC-MS Analysis
-
Sample Preparation: Evaporate the solvent from the sample containing cis-pinic acid to dryness under a gentle stream of nitrogen.
-
Derivatization (Methylation):
-
Add a methylation reagent such as BF3-methanol or diazomethane (B1218177) to the dried sample.
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete conversion to the dimethyl ester of cis-pinic acid.[9]
-
After the reaction, neutralize the excess reagent and extract the derivatized product into a suitable organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., a mid-polarity column).
-
Set an appropriate temperature program for the GC oven to separate the analytes.
-
The mass spectrometer can be operated in either electron ionization (EI) or chemical ionization (CI) mode to obtain characteristic mass spectra.[9]
-
-
Identification: Identify the derivatized cis-pinic acid peak based on its retention time and comparison of its mass spectrum with published spectra.[9] The EI mass spectrum of methylated cis-pinic acid typically shows fragment ions corresponding to the loss of CH3O, CH3OH, and CH3O–CHO from the molecular ion.[9]
Quantitative Data Summary
| Compound | Surrogate Standard | Analytical Method | Reported Relative Response Factor (RF) to cis-pinonic acid * | Reference |
| cis-Pinic Acid | cis-Pinonic Acid | LC-ESI-MS | Measured log(RF) = 0.46; Predicted log(RF) = 0.86 ± 0.59 | [6] |
| Various BSOA markers | cis-Pinonic Acid | LC-ESI-MS | Predicted RIEs ranged from 0.27 to 13.5 | [1][2] |
Note: The Relative Response Factor (RF) or Relative Ionization Efficiency (RIE) is a measure of the ionization efficiency of a compound relative to a standard. An RF of 1.0 indicates equal response.
Visualizations
Caption: Workflow for LC-MS quantification of cis-pinic acid using a surrogate standard.
Caption: Logical relationship for refining quantification without authentic standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the lack of authentic standards for the quantification of biogenic secondary organic aerosol markers - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming the lack of authentic standards for the quantification of biogenic secondary organic aerosol markers - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00074A [pubs.rsc.org]
- 4. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of rel-cis-Pinic Acid from Field Samples
Welcome to the technical support center for the analysis of rel-cis-pinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound from various field samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a dicarboxylic acid that is a significant oxidation product of α-pinene, a volatile organic compound emitted by coniferous trees. Its presence and concentration in atmospheric aerosols are crucial indicators of biogenic secondary organic aerosol (SOA) formation, which has implications for air quality and climate modeling. In drug development, related structures may be studied for their biological activities.
Q2: What are the most common analytical techniques for this compound analysis?
The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its polarity, direct GC-MS analysis is challenging and often requires a derivatization step to increase volatility and improve chromatographic peak shape.[1][2] LC-MS is also widely used, particularly for the analysis of its chiral enantiomers without derivatization.[3][4][5]
Q3: Why is it difficult to find a commercial standard for this compound?
The commercial availability of authentic standards for many biogenic secondary organic aerosol species, including this compound, is limited.[6][7] This often necessitates the in-house synthesis of the compound for calibration and quantification purposes.[4][6][8][9] A common precursor for synthesis is α-pinene, mimicking its natural formation pathway.[8]
Q4: What are the main challenges in analyzing this compound from field samples?
Researchers face several challenges, including:
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Low Concentrations: Pinic acid can be present at very low concentrations in environmental samples, requiring highly sensitive analytical methods for reliable quantification.[3]
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Matrix Effects: Field samples, such as atmospheric aerosols or biological fluids, are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in MS detection.
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Isomeric Complexity: The molecular formula of pinic acid (C₉H₁₄O₄) can be shared by other monoterpene oxidation products, making reliable quantification at low concentrations difficult.[3] Chiral analysis is also necessary to distinguish between its enantiomers.[3][10]
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Need for Derivatization (GC-MS): The high polarity and low volatility of pinic acid make derivatization a necessary step for GC-MS analysis, which can introduce variability and potential for incomplete reactions.[1][2]
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Lack of Standards: As mentioned, the scarcity of commercial standards hinders accurate quantification.[6][7]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
This guide addresses common issues encountered during the GC-MS analysis of derivatized this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Poor Sensitivity | Incomplete derivatization. | Optimize derivatization reaction conditions (reagent concentration, temperature, time). Ensure sample is dry before adding derivatizing agent. |
| Degradation of the analyte in the injector. | Use a deactivated liner and optimize injector temperature. | |
| Leaks in the GC-MS system. | Perform a leak check of the system, especially at the injector and column fittings.[11] | |
| MS detector issue. | Check the MS tune, clean the ion source, and ensure the electron multiplier is functioning correctly.[11][12] | |
| Tailing Peaks | Active sites in the GC system (liner, column). | Use a deactivated liner. Clip the front end of the column (0.5-1m).[13] Condition the column properly. |
| Insufficient derivatization. | Re-optimize the derivatization procedure to ensure complete reaction. | |
| High polarity of the underivatized compound. | Confirm complete derivatization. | |
| Broad Peaks | Low carrier gas flow rate. | Verify and adjust the carrier gas flow rate.[11] |
| Thick column film. | Use a column with a thinner stationary phase film.[11] | |
| Sample overload. | Dilute the sample or inject a smaller volume.[13] | |
| Retention Time Shifts | Changes in carrier gas flow or oven temperature program. | Verify that the GC method parameters are correct and stable.[11] |
| Column aging or contamination. | Condition the column or replace it if necessary. | |
| Ghost Peaks/Carryover | Contamination in the syringe, injector, or column. | Clean the syringe. Bake out the injector and column. Run solvent blanks to confirm cleanliness.[11] |
LC-MS Analysis Troubleshooting
This guide focuses on issues common to the LC-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Column overload. | Dilute the sample. | |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH or ionic strength. Consider a different column chemistry. | |
| Low Signal Intensity/Ion Suppression | Matrix effects from co-eluting compounds. | Improve sample cleanup (e.g., solid-phase extraction). Modify the chromatographic separation to resolve the analyte from interfering matrix components. |
| Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Adjust mobile phase pH to favor the formation of [M-H]⁻ ions. | |
| Inconsistent Retention Times | Fluctuation in pumping pressure or mobile phase composition. | Degas the mobile phase. Check for leaks in the LC system. Ensure consistent mobile phase preparation. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Poor Chiral Separation | Inappropriate chiral stationary phase. | Select a chiral column known to be effective for separating acidic compounds. |
| Incorrect mobile phase composition. | Optimize the mobile phase composition (e.g., percentage of organic modifier, additives) as recommended by the chiral column manufacturer.[10][14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Aerosol Filter Samples
This protocol describes a general procedure for extracting pinic acid from filter samples for subsequent LC-MS or GC-MS analysis.
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Sample Preparation: Cut a portion of the filter sample into small pieces and place them in a clean extraction vessel.
-
Extraction Solvent: Prepare an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 9:1 v/v).[5]
-
Extraction: Add the extraction solvent to the vessel containing the filter pieces.
-
Agitation: Agitate the sample for a set period (e.g., 30 minutes) using a laboratory shaker to ensure efficient extraction.[5]
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Repeat: Repeat the extraction process two to three times, collecting the solvent each time.
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Combine and Concentrate: Combine the extracts and concentrate them under a gentle stream of nitrogen to a smaller volume.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analysis (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).[5]
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol outlines a general silylation procedure to increase the volatility of pinic acid for GC-MS analysis.
-
Sample Preparation: Ensure the extracted sample is completely dry, as moisture will deactivate the derivatizing reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Reagent Preparation: Use a common silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Derivatization Reaction: Add the derivatizing reagent to the dried sample extract in a sealed reaction vial.
-
Incubation: Heat the vial at a specific temperature (e.g., 70°C) for a defined period (e.g., 1-2 hours) to allow the reaction to complete.
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Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes reported concentrations and detection limits for pinic acid in various studies.
| Parameter | Value | Matrix/Method | Reference |
| Limit of Detection (LOD) | 1.74 ng/mL | HPLC-MS | [4] |
| Concentration Range (Calibration) | 0.5 - 500 ng/mL | HPLC-MS | [4][5] |
| Average Concentration | 65 ± 36 ng/m³ | Aerosols in a forest | [15] |
| Enhanced Concentration | up to 50 ng/m³ | Aerosols in a forest with high relative humidity | [15] |
Visualizations
Formation of this compound
The following diagram illustrates the simplified atmospheric oxidation pathway of α-pinene leading to the formation of this compound.
References
- 1. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Overcoming the lack of authentic standards for the quantification of biogenic secondary organic aerosol markers - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00074A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pinic acid | 28664-02-0 | Benchchem [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. egusphere.copernicus.org [egusphere.copernicus.org]
- 15. researchgate.net [researchgate.net]
improving the recovery of cis-pinic acid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of cis-pinic acid during extraction experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of cis-pinic acid in a question-and-answer format.
Q1: Why is the recovery of my cis-pinic acid lower than expected?
Low recovery can be attributed to several factors. Cis-pinic acid is a dicarboxylic acid, making it more water-soluble than related monocarboxylic acids like cis-pinonic acid.[1][2] This inherent solubility can lead to it remaining in the aqueous phase during a standard liquid-liquid extraction with an organic solvent. Additionally, improper pH of the aqueous phase, suboptimal solvent selection, or insufficient mixing can all contribute to poor extraction efficiency.
Q2: How does the pH of the aqueous solution affect the extraction efficiency of cis-pinic acid?
The pH of the aqueous phase is a critical factor. To efficiently extract cis-pinic acid into an organic solvent, the aqueous phase should be acidified. By lowering the pH to a value below the first pKa of cis-pinic acid, the carboxyl groups will be protonated, making the molecule less polar and more soluble in the organic solvent. For instance, one procedure recommends adjusting the pH to 1 using hydrochloric acid before extraction with diethyl ether.[3]
Q3: What are the recommended organic solvents for extracting cis-pinic acid?
Several organic solvents can be used for the extraction of cis-pinic acid. Diethyl ether and dichloromethane (B109758) have been successfully used.[3][4] The choice of solvent can depend on the subsequent analytical methods and the desired purity. For instance, after synthesis, extraction with diethyl ether (3 x 20 mL) has been reported.[4]
Q4: I'm observing an emulsion during the liquid-liquid extraction. How can I resolve this?
Emulsion formation is a common issue in liquid-liquid extractions. To break an emulsion, you can try the following:
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Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
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Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
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If the emulsion persists, centrifugation can be an effective method to separate the layers.
Q5: My final product appears to be impure. What are some common impurities and how can I remove them?
Impurities can arise from the starting materials, side reactions, or degradation of the product. Common impurities could include unreacted starting materials or other oxidation products. Purification can be achieved through techniques such as:
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Chromatography: Preparative Thin Layer Chromatography (TLC) using a solvent system like dichloromethane has been used for purification.[4] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for separating cis-pinic acid from its impurities.[5][6]
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Recrystallization: While not explicitly detailed for cis-pinic acid in the provided context, recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of cis-pinic acid that I should be aware of during extraction?
Understanding the properties of cis-pinic acid is crucial for optimizing its recovery.
| Property | Value | Significance for Extraction |
| Molar Mass | 186.20 g/mol | Important for calculating yields and concentrations. |
| Melting Point | 364.32 K (91.17 °C) | Useful for characterization and assessing purity.[1][2] |
| Water Solubility | Higher than cis-pinonic acid | This property necessitates careful control of extraction conditions, particularly pH, to favor partitioning into the organic phase.[1][2] |
| Acidity (pKa) | As a dicarboxylic acid, it will have two pKa values. While specific values for cis-pinic acid are not provided in the search results, related dicarboxylic acids have pKa1 around 3-5 and pKa2 around 4-6. | The pH of the aqueous phase must be below the first pKa to ensure the acid is in its protonated, less polar form for efficient extraction into an organic solvent. |
Q: Is cis-pinic acid stable during extraction?
Cis-pinic acid is generally stable under standard extraction conditions. However, exposure to highly acidic or basic conditions for prolonged periods, or high temperatures, could potentially lead to degradation or isomerization.[7] It is advisable to perform extractions at room temperature and to avoid unnecessarily long exposure to harsh pH conditions.
Q: How can I quantify the amount of cis-pinic acid I have recovered?
Several analytical techniques can be used for quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and accurate method for quantifying cis-pinic acid.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often after a derivatization step to make the acid more volatile.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and, with an internal standard, for quantitative analysis.[4]
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of cis-Pinic Acid
This protocol is a generalized procedure based on methodologies cited in the literature.[3][4]
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Sample Preparation: Ensure your sample containing cis-pinic acid is in an aqueous solution.
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Acidification: Adjust the pH of the aqueous solution to approximately 1-2 by adding a strong acid, such as hydrochloric acid or sulfuric acid, dropwise.[3] Monitor the pH using a pH meter or pH paper.
-
Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether or dichloromethane). A typical ratio is 1:1 (v/v) of aqueous to organic phase.
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Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
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Allow the layers to separate completely.
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Drain the lower layer (the organic layer if using dichloromethane, or the aqueous layer if using diethyl ether) into a clean flask.
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Repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.
-
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude cis-pinic acid.
-
Purification (if necessary): Further purify the crude product using chromatography or recrystallization.
Visualizations
Caption: Workflow for the extraction and purification of cis-pinic acid.
Caption: The effect of pH on the extraction of cis-pinic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACP - Synthesis and characterisation of peroxypinic acids as proxies for highly oxygenated molecules (HOMs) in secondary organic aerosol [acp.copernicus.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. pubs.acs.org [pubs.acs.org]
stability of "rel-cis-Pinic acid" in stored samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of "rel-cis-Pinic acid" in stored samples. The following sections offer troubleshooting advice, frequently asked questions, and best-practice experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and analysis of this compound samples.
Question: My this compound sample shows a decrease in concentration over time. What are the potential causes?
Answer: A decrease in this compound concentration can be attributed to several factors:
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Improper Storage Temperature: Storing samples at room temperature can lead to degradation. For long-term stability, it is recommended to store this compound solutions at low temperatures, such as -20°C or -80°C.
-
Solvent Effects: The choice of solvent can influence the stability of this compound. While it is soluble in water and organic solvents, its stability in each may differ. It is advisable to perform a stability study in the chosen solvent if long-term storage is required.
-
Exposure to Light: Photodegradation can occur if samples are exposed to light. Always store this compound solutions in amber vials or protect them from light by wrapping clear vials in aluminum foil.[1]
-
pH of the Solution: The pH of aqueous solutions can affect the stability of carboxylic acids. Acidic or basic conditions can potentially catalyze degradation pathways.[2]
-
Microbial Contamination: Aqueous, non-sterilized samples, especially when stored refrigerated for extended periods, can be susceptible to microbial growth, which may degrade the analyte.
-
Oxidation: Although dicarboxylic acids are relatively stable, slow oxidation can occur, especially in the presence of contaminants or exposure to air over long periods.
Question: I am observing variability in my this compound measurements. What are some common analytical issues?
Answer: Variability in measurements is often related to the analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). Consider the following:
-
Retention Time Shifts: Changes in the retention time of this compound can be caused by alterations in the mobile phase composition, column degradation, or temperature fluctuations.
-
Poor Peak Shape: Peak tailing or splitting can result from column contamination, sample overload, or an inappropriate injection solvent.
-
Signal Intensity Fluctuation: Inconsistent signal intensity may be due to ion source instability or contamination, matrix effects from the sample, or inconsistent sample preparation.
-
Carryover: this compound from a high concentration sample may adsorb to parts of the LC-MS system and elute in subsequent blank or low concentration sample injections.
Question: What are the best practices for preparing and storing this compound standard solutions?
Answer: To ensure the integrity of your standard solutions:
-
Solvent Selection: Use high-purity (e.g., LC-MS grade) solvents for preparing stock and working solutions.
-
Container Choice: Store standards in amber glass vials with PTFE-lined caps (B75204) to prevent photodegradation and leaching of contaminants.
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability. Working standards that are used more frequently can be stored at 2-8°C for shorter periods.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use vials.
-
Documentation: Clearly label all standard solutions with the compound name, concentration, solvent, preparation date, and storage conditions.
Data Presentation: Stability of this compound
While specific public data on the long-term stability of this compound in various stored conditions is limited, the following table illustrates how a researcher could structure the results of their own stability study. This example presents hypothetical data for the percentage of this compound remaining over time under different storage conditions.
| Storage Condition | Solvent | Time Point | % this compound Remaining (Mean ± SD) |
| -80°C, Dark | Acetonitrile (B52724):Water (1:1) | 1 Month | 99.5 ± 0.8% |
| 3 Months | 98.9 ± 1.1% | ||
| 6 Months | 98.2 ± 1.5% | ||
| -20°C, Dark | Acetonitrile:Water (1:1) | 1 Month | 98.7 ± 1.2% |
| 3 Months | 96.5 ± 1.8% | ||
| 6 Months | 94.1 ± 2.2% | ||
| 4°C, Dark | Acetonitrile:Water (1:1) | 1 Week | 97.2 ± 2.5% |
| 1 Month | 91.3 ± 3.1% | ||
| 3 Months | 82.6 ± 4.5% | ||
| 25°C, Light | Acetonitrile:Water (1:1) | 1 Day | 95.4 ± 3.8% |
| 1 Week | 85.1 ± 5.2% | ||
| 1 Month | 68.7 ± 7.9% |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results.
Experimental Protocols
Protocol for a this compound Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in stored samples.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a chosen high-purity solvent (e.g., acetonitrile, methanol, or a mixture with water) to prepare a concentrated stock solution.
-
-
Sample Preparation and Storage:
-
Dilute the stock solution to a known concentration for the stability study.
-
Aliquot the solution into multiple amber glass vials suitable for the chosen storage conditions.
-
Prepare several sets of samples for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and 25°C, with and without light exposure).
-
-
Time-Point Analysis:
-
At designated time points (e.g., Day 0, Week 1, Month 1, Month 3, Month 6), retrieve a set of samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
-
Quantification of this compound:
-
Analyze the samples using a validated analytical method, such as LC-MS.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) is recommended.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the initial concentration at Day 0.
-
Present the data as the percentage of the initial concentration remaining.
-
Visualizations
Caption: Workflow for a this compound Stability Study.
Caption: Troubleshooting Logic for this compound Analysis.
References
Validation & Comparative
A Guide to the Validation of an Analytical Method for rel-cis-Pinic Acid: Focus on Linearity and Limit of Detection
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comparative framework for a validated analytical method for rel-cis-pinic acid against an unvalidated approach, with a specific focus on two key validation parameters: linearity and the limit of detection (LOD) . The experimental data and protocols presented herein are representative of a typical validation study for a compound like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Analytical Method Validation
An unvalidated analytical method provides no assurance of its suitability for the intended purpose. In contrast, a validated method, following guidelines such as those from the International Council for Harmonisation (ICH), demonstrates that the procedure is reliable and reproducible for the quantitative analysis of an analyte.[1][2][3] This guide will illustrate the process and outcomes of a validation study, providing the necessary detail for its application in a research or quality control setting.
Hypothetical Analytical Method: LC-MS for this compound
Based on common analytical techniques for similar carboxylic acids, a hypothetical LC-MS method is proposed for the quantification of this compound.[4][5][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column: A reversed-phase C18 column is a common choice for separating organic acids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
-
Detection: Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, monitoring for the deprotonated molecule [M-H]⁻.
-
Internal Standard (IS): A structurally similar compound not present in the samples, used to correct for variations in sample preparation and instrument response.
Experimental Protocols
Protocol 1: Determination of Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of this compound over a specified range.[7]
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentration levels.[8] For an assay, a typical range might be 80% to 120% of the target concentration.[9] For impurity testing, the range should cover from the limit of quantitation (LOQ) to 120% of the impurity specification.
-
Analysis: Analyze each calibration standard in triplicate using the defined LC-MS method.
-
Data Evaluation:
-
Construct a calibration curve by plotting the average peak area ratio (this compound / internal standard) against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).[7]
-
The acceptance criterion for R² is typically ≥ 0.995.[8]
-
Protocol 2: Determination of Limit of Detection (LOD)
Objective: To determine the lowest concentration of this compound that can be reliably detected, but not necessarily quantified, by the analytical method.[10][11][12]
Procedure (based on the Signal-to-Noise approach):
-
Preparation of Low-Concentration Standards: Prepare a series of diluted solutions of this compound.
-
Analysis: Analyze these solutions to find a concentration that produces a signal (peak) that is distinguishable from the background noise.
-
Signal-to-Noise Ratio Calculation: Determine the signal-to-noise (S/N) ratio for the analyte peak at this low concentration. The signal is the height of the analyte peak, and the noise is the height of the baseline fluctuations around the peak.
-
LOD Determination: The LOD is the concentration at which the S/N ratio is approximately 3:1.[12][13]
Data Presentation and Comparison
The following tables summarize the hypothetical data from the validation experiments.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Replicate 1 (Peak Area Ratio) | Replicate 2 (Peak Area Ratio) | Replicate 3 (Peak Area Ratio) | Mean Peak Area Ratio |
| 1.0 | 0.052 | 0.055 | 0.053 | 0.053 |
| 5.0 | 0.251 | 0.248 | 0.255 | 0.251 |
| 10.0 | 0.505 | 0.510 | 0.502 | 0.506 |
| 25.0 | 1.258 | 1.265 | 1.251 | 1.258 |
| 50.0 | 2.510 | 2.525 | 2.505 | 2.513 |
Table 2: Linearity Regression Analysis Results
| Parameter | Result | Acceptance Criteria | Status |
| Slope | 0.0501 | - | - |
| Y-intercept | 0.0025 | - | - |
| Coefficient of Determination (R²) | 0.9998 | ≥ 0.995 | Pass |
Table 3: Limit of Detection (LOD) Data
| Parameter | Result | Description |
| LOD Concentration | 0.1 µg/mL | The lowest concentration yielding a signal-to-noise ratio of approximately 3:1. |
| Signal-to-Noise Ratio at LOD | 3.2 | Meets the typical acceptance criterion of ~3. |
A method that has not undergone this validation would lack this quantitative evidence of performance, making any results generated potentially unreliable.
Workflow Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method, focusing on the relationship between preparing standards, assessing linearity, and determining the limit of detection.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. Detection limit - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. grokipedia.com [grokipedia.com]
A Comparative Guide to rel-cis-Pinic Acid and cis-Pinonic Acid as Secondary Organic Aerosol (SOA) Tracers
For Researchers, Scientists, and Drug Development Professionals
In the study of atmospheric chemistry and air quality, secondary organic aerosols (SOAs) represent a significant and complex component of particulate matter. Understanding the sources and formation pathways of SOA is crucial, and molecular tracers play a pivotal role in this endeavor. Among the most well-established tracers for biogenic SOA derived from monoterpenes, particularly α-pinene, are rel-cis-pinic acid and cis-pinonic acid. This guide provides an objective comparison of these two key tracers, supported by experimental data, to aid researchers in their selection and application.
Chemical Identity and Formation
Both this compound and cis-pinonic acid are oxidation products of α-pinene, a major biogenic volatile organic compound (BVOC) emitted by vegetation.[1][2] They are considered first-generation products, meaning they are formed relatively quickly in the atmosphere following the initial oxidation of α-pinene by oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃).[3][4]
The "rel-cis" designation for pinic acid indicates the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring. For the purpose of their use as atmospheric tracers, they are often referred to simply as cis-pinic acid. Cis-pinonic acid is a C10 ketocarboxylic acid, while cis-pinic acid is a C9 dicarboxylic acid.[3][4] Their formation from α-pinene ozonolysis has been confirmed in numerous chamber studies.[3]
Performance as SOA Tracers: A Comparative Analysis
The utility of a molecular tracer is determined by several factors, including its formation yield from a specific precursor, its atmospheric stability, and its correlation with the total SOA mass from that source.
Physicochemical Properties
A key difference between the two tracers lies in their chemical structure, which influences their physicochemical properties. Cis-pinic acid, being a dicarboxylic acid, is more water-soluble than the monocarboxylic cis-pinonic acid.[5] This higher solubility can affect its partitioning between the gas and particle phases and its subsequent atmospheric processing in aqueous phases like clouds and fog.
| Property | This compound | cis-Pinonic Acid | Reference(s) |
| Molecular Formula | C₉H₁₄O₄ | C₁₀H₁₆O₃ | [3][4] |
| Molecular Weight | 186.20 g/mol | 184.23 g/mol | [3][4] |
| Functional Groups | Dicarboxylic acid | Ketone, Carboxylic acid | [3][4] |
| Water Solubility | Higher | Lower | [5] |
Atmospheric Abundance and Yields
Both tracers are consistently detected in ambient aerosol samples, particularly in forested regions or areas influenced by biogenic emissions.[6] Their relative abundance can vary depending on atmospheric conditions. Chamber studies have shown that both are major products of α-pinene oxidation.[3] While specific comparative yields under varying conditions are not always detailed in single studies, the literature suggests that both are significant contributors to α-pinene SOA. For instance, one study noted that pinic acid, pinonic acid, and 3-methyl-1,2,3-butanetricarboxylic acid together constituted approximately 57% of the α-pinene SOA mass under their experimental conditions.[7]
Atmospheric Stability and Lifetimes
The atmospheric lifetime of a tracer is a critical parameter. A tracer that is too reactive will be quickly degraded, limiting its utility for tracking aged aerosols or long-range transport. Conversely, a very stable tracer may not accurately reflect recent formation events. The atmospheric lifetime of cis-pinonic acid has been estimated to be between 2.1 and 3.3 days.[8] Both compounds are subject to further oxidation by OH radicals.[5] The reaction rate constants with OH radicals in the aqueous phase at 298 K are (2.4 ± 0.1) × 10⁹ L mol⁻¹ s⁻¹ for pinic acid and (3.6 ± 0.3) × 10⁹ M⁻¹s⁻¹ (at pH=2) for cis-pinonic acid, suggesting they have comparable reactivity towards this key atmospheric oxidant.[5][8]
Experimental Methodologies
The quantification of this compound and cis-pinonic acid in atmospheric aerosols typically involves solvent extraction of collected particulate matter followed by chemical analysis using chromatography coupled with mass spectrometry.
Sample Preparation and Extraction
Aerosol samples are collected on filters (e.g., quartz fiber or Teflon). The organic compounds are then extracted from the filter using a suitable solvent, often a mixture of methanol (B129727) and dichloromethane. The extract is then typically concentrated and may require a derivatization step before analysis, especially for Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of these tracers. Due to their low volatility, a derivatization step is necessary to convert the carboxylic acid functional groups into more volatile esters (e.g., methyl esters or silyl (B83357) esters).
Typical GC-MS Derivatization Protocol (Methylation):
-
The dried sample extract is reconstituted in a known volume of a suitable solvent (e.g., methanol).
-
A methylating agent, such as diazomethane (B1218177) or BF₃/methanol, is added to the sample.
-
The reaction mixture is heated to ensure complete derivatization.
-
The derivatized sample is then injected into the GC-MS system.
GC-MS Instrumental Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5MS).
-
Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature ramp is used to separate the compounds based on their boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS offers the advantage of analyzing these polar compounds without the need for derivatization. Reversed-phase liquid chromatography coupled with electrospray ionization (ESI) mass spectrometry is a common approach.
Typical LC-MS/MS Protocol:
-
The aerosol filter is extracted with a solvent such as methanol or acetonitrile (B52724).
-
The extract is filtered and injected directly into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid additive like formic acid to improve peak shape and ionization.
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acids.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used for quantification, often in multiple reaction monitoring (MRM) mode for high selectivity. A typical transition for cis-pinonic acid would be m/z 183 -> m/z 123.
Diagrams
References
- 1. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicological Responses of α-Pinene-Derived Secondary Organic Aerosol and Its Molecular Tracers in Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to rel-cis-Pinic Acid and MBTCA as Markers for α-Pinene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key chemical markers, rel-cis-pinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), used to trace the atmospheric oxidation of α-pinene. Understanding the formation and prevalence of these markers is crucial for atmospheric chemistry research and has implications for assessing the environmental impact of volatile organic compounds. This document summarizes quantitative data, details experimental protocols, and visualizes the chemical pathways involved.
Performance Comparison: Fresh vs. Aged Aerosol Tracers
This compound and MBTCA serve as indicators for different stages of secondary organic aerosol (SOA) evolution from α-pinene, a primary component of turpentine (B1165885) and various essential oils. This compound is recognized as a first-generation oxidation product, making it a reliable marker for freshly formed SOA.[1] In contrast, MBTCA is a later-generation product, indicating a more aged and photochemically processed aerosol.[2]
The ratio of pinic acid to MBTCA (P/M ratio) is often utilized to gauge the atmospheric aging of biogenic SOA. A lower P/M ratio suggests a greater degree of photochemical processing and transformation of the initial oxidation products.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data comparing the formation and abundance of this compound and MBTCA from α-pinene oxidation.
| Parameter | This compound | MBTCA | Significance |
| Formation Pathway | First-generation product from α-pinene ozonolysis and OH radical reaction.[1] | Second- or later-generation product from the gas and aqueous phase oxidation of pinonic acid and pinic acid.[2][5][6] | Distinguishes between fresh (pinic acid) and aged (MBTCA) secondary organic aerosols. |
| Mass Fraction in α-pinene SOA | 0.1 - 1.8%[7] | 0.05 - 0.5%[7] | Indicates the relative abundance of fresh vs. aged markers in the aerosol. |
| Molar Yield from Pinic Acid (Aqueous Phase OH-Oxidation) | Not Applicable | 2.6% (at pH 2), 5.0% (at pH 8)[5][8] | Demonstrates the potential for pinic acid to be a precursor for MBTCA in the atmospheric aqueous phase, with yields influenced by pH. |
| Pinic acid/MBTCA (P/M) Ratio in Aged Monoterpene SOA | Not Applicable | 0.84 (Belgian forest site)[3] | A low ratio is indicative of aged SOA where primary products have been converted to later-generation products. |
| Pinic acid/MBTCA (P/M) Ratio in Fresh α-pinene SOA | Not Applicable | 1.51 to 3.21 (chamber study)[3] | A high ratio signifies freshly formed SOA with a higher proportion of first-generation products. |
Formation Pathways of this compound and MBTCA
The following diagram illustrates the simplified oxidation pathways of α-pinene leading to the formation of this compound and MBTCA.
References
- 1. Toxicological Responses of α-Pinene-Derived Secondary Organic Aerosol and Its Molecular Tracers in Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. ACP - Importance of secondary organic aerosol formation of α-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Enantiomeric Ratio of cis-Pinic Acid from Diverse Biogenic Origins: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the stereochemistry of naturally occurring compounds is paramount. The enantiomeric ratio of a chiral molecule can significantly influence its biological activity and metabolic fate. This guide provides a comparative analysis of the enantiomeric ratio of cis-pinic acid, a significant oxidation product of α-pinene, from various biogenic sources. The data presented is supported by detailed experimental methodologies to aid in the replication and advancement of these findings.
Cis-pinic acid, a dicarboxylic acid formed from the atmospheric oxidation of α-pinene, retains the chirality of its precursor. As different plant species and geographical regions exhibit distinct enantiomeric preferences in α-pinene emissions, the resulting cis-pinic acid in secondary organic aerosols (SOA) reflects this initial stereochemistry. This guide summarizes the reported enantiomeric ratios of cis-pinic acid and its precursor, α-pinene, from several key biogenic sources, providing valuable insights into the atmospheric processing of biogenic volatile organic compounds (BVOCs).
Quantitative Analysis of Enantiomeric Ratios
The enantiomeric composition of cis-pinic acid and its precursor, α-pinene, varies significantly depending on the biogenic source. The following tables summarize the quantitative data from studies conducted in different ecosystems.
Table 1: Enantiomeric Ratio of cis-Pinic Acid in Secondary Organic Aerosols
| Biogenic Source | Location | Enantiomeric Ratio (E2/E1)* | Analytical Method | Reference |
| Amazon Rainforest | ATTO site, Brazil | 4.2 ± 0.1 (near ground) to 5.8 ± 0.1 (320 m altitude) | 2D LC-MS | [1][2] |
| Amazon Rainforest (Dry Season) | ATTO site, Brazil | ~4.5 - 4.6 at 80 m | 2D LC-MS | [1] |
| Amazon Rainforest (Wet Season) | ATTO site, Brazil | ~5.2 at 80 m | 2D LC-MS | [1] |
| Belukha Glacier Ice Core (1870-1970 CE) | Siberian Altai | Fluctuating values | mLC-LC | [3] |
*E1 is the enantiomer formed from the oxidation of (+)-α-pinene, and E2 is the enantiomer formed from the oxidation of (−)-α-pinene.[1]
Table 2: Enantiomeric Composition of α-Pinene from Various Tree Species (Proxy for cis-Pinic Acid Chirality)
| Plant Species | Common Name | Geographical Region | Predominant Enantiomer of α-Pinene | Reference |
| Pinus species | European Pines | Europe | (−)-α-pinene | |
| Pinus species | North American Pines | North America | (+)-α-pinene | |
| Pinus taeda | Loblolly Pine | Southeastern USA | (+)-α-pinene | |
| Pinus palustris | Longleaf Pine | Southeastern USA | (+)-α-pinene | |
| Pinus nigra | Black Pine | Europe | (−)-α-pinene | |
| Pinus mugo | Mountain Pine | Europe | (−)-α-pinene | |
| Maritime Pine Forest | France | Branches: larger fraction of (+)-enantiomers; Stem, Litter, Soil: enriched in (−)-enantiomers | [4][5] |
Experimental Protocols
The determination of the enantiomeric ratio of cis-pinic acid requires sophisticated analytical techniques. The following is a detailed methodology based on a validated two-dimensional liquid chromatography-mass spectrometry (2D LC-MS) method.[1]
1. Sample Collection:
-
Aerosol samples are collected on filters (e.g., PTFE) using high-volume air samplers.
-
Sampling duration and flow rates are optimized to ensure sufficient mass for analysis.
-
Filter samples are stored at low temperatures (e.g., -25 °C) until extraction to prevent degradation.[1]
2. Sample Preparation:
-
Filters are extracted with a suitable solvent mixture (e.g., 9:1 methanol/water) using a laboratory shaker.
-
The extracts are combined and filtered to remove particulate matter.
-
The solvent is evaporated under a gentle stream of nitrogen.
-
The residue is reconstituted in a solution compatible with the LC system (e.g., 9:1 water/acetonitrile).[1]
3. Chiral Analysis by 2D LC-MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap) is used. The 2D LC setup involves two columns and a switching valve.
-
First Dimension (Reversed-Phase Chromatography):
-
Column: A non-chiral column (e.g., C18) is used for the initial separation of compounds based on polarity.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive (e.g., formic acid) is typically employed.
-
-
Second Dimension (Chiral Chromatography):
-
Column: A chiral stationary phase (e.g., amylose-based) is used to separate the enantiomers of cis-pinic acid.
-
Mobile Phase: An isocratic mobile phase, often a mixture of water and acetonitrile (B52724) with additives, is used for optimal chiral separation.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used to detect the deprotonated cis-pinic acid molecule ([M-H]⁻).
-
Detection: The mass spectrometer is operated in full scan mode or using selected ion monitoring (SIM) for the target m/z of cis-pinic acid.
-
-
Quantification: The enantiomeric ratio is determined by comparing the peak areas of the two separated enantiomers in the chromatogram. Calibration curves are generated using a racemic standard of cis-pinic acid.[1]
Visualizing the Workflow and Biosynthetic Pathway
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the determination of the enantiomeric ratio of cis-pinic acid.
Caption: Simplified biosynthetic pathway of α-pinene and its subsequent oxidation to cis-pinic acid.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. ACP - Varying chiral ratio of pinic acid enantiomers above the Amazon rainforest [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compartment specific chiral pinene emissions identified in a Maritime pine forest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Cis-Pinic Acid: GC-MS vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cis-pinic acid, a key oxidation product of α-pinene in the atmosphere and a potential biomarker, is crucial for environmental and pharmaceutical research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: GC-MS and LC-MS for Cis-Pinic Acid Analysis
| Performance Metric | GC-MS (with Derivatization) | LC-MS |
| Limit of Detection (LOD) | Typically in the low ng/mL range (analyte-dependent) | As low as 1.74 ng/mL for cis-pinic acid[1] |
| Limit of Quantitation (LOQ) | Generally 3-5 times the LOD | Not explicitly reported for cis-pinic acid, but typically higher than LOD |
| Linearity (R²) | ≥ 0.998 for similar organic compounds[2][3] | > 0.98 for cis-pinic acid[1] |
| Precision (RSD%) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% for similar organic compounds[2][3] | Not explicitly reported for cis-pinic acid |
| Accuracy (Recovery %) | 80.23 – 115.41% for similar organic compounds[2][3] | Not explicitly reported for cis-pinic acid |
| Sample Preparation | Derivatization required | Direct injection of sample extract |
| Analysis Time | Typically longer due to derivatization and chromatographic run times | Generally faster |
| Key Advantage | High separation efficiency and extensive mass spectral libraries | High sensitivity and specificity for non-volatile compounds without derivatization |
| Key Disadvantage | Derivatization can be time-consuming and introduce variability | Potential for matrix effects |
Experimental Protocols: A Closer Look
The choice between GC-MS and LC-MS often hinges on the experimental workflow. Here, we detail typical protocols for each technique in the context of cis-pinic acid analysis.
GC-MS with Derivatization
Due to the low volatility of cis-pinic acid, a derivatization step is mandatory to convert it into a more volatile compound suitable for gas chromatography. A common approach is esterification to form the corresponding methyl ester.
Sample Preparation and Derivatization:
-
Extraction: Cis-pinic acid is extracted from the sample matrix (e.g., aerosol filter, biological fluid) using a suitable organic solvent.
-
Derivatization: The extracted sample is then derivatized. A common method involves reaction with a methylating agent such as diazomethane (B1218177) or by using a reagent like (trimethylsilyl)diazomethane (TMSD). The reaction converts the carboxylic acid groups of cis-pinic acid into methyl esters.
-
Purification: The derivatized sample may require a clean-up step to remove excess derivatizing reagent and byproducts prior to injection.
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.
-
Oven Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature to ensure the elution of all compounds of interest.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Detection: The instrument is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the derivatized cis-pinic acid.
-
LC-MS Analysis
LC-MS offers the significant advantage of analyzing cis-pinic acid directly in its native form, eliminating the need for derivatization.
Sample Preparation:
-
Extraction: Similar to the GC-MS protocol, cis-pinic acid is first extracted from the sample matrix.
-
Filtration: The extract is typically filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of polar organic compounds like cis-pinic acid.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray ionization (ESI) is the preferred ionization method, typically operated in negative ion mode ([M-H]⁻) for carboxylic acids.
-
Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for detection and quantification.
-
Detection: Multiple Reaction Monitoring (MRM) is often employed on triple quadrupole instruments for high selectivity and sensitivity.
-
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the comparative analysis of cis-pinic acid using GC-MS and LC-MS.
Caption: Comparative workflow for cis-pinic acid analysis using GC-MS and LC-MS.
Conclusion: Making the Right Choice
The selection between GC-MS and LC-MS for cis-pinic acid analysis depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.
-
LC-MS is generally the preferred method for the routine quantification of cis-pinic acid due to its high sensitivity, specificity, and simpler sample preparation workflow that avoids the complexities and potential variability of derivatization.
-
GC-MS remains a valuable tool, particularly for its high chromatographic resolution and the extensive, well-established EI mass spectral libraries that can aid in the identification of unknown compounds in complex mixtures. However, the necessity of derivatization makes the workflow more laborious and can be a source of analytical error if not carefully controlled.
For researchers and professionals in drug development, where high throughput and robust quantification are often paramount, LC-MS/MS stands out as the more efficient and often more sensitive technique for the targeted analysis of cis-pinic acid. In contrast, for exploratory studies where broader analyte coverage and structural elucidation of various volatile and semi-volatile compounds are required, GC-MS can be a powerful complementary technique. Ultimately, the optimal choice will be dictated by the specific research question and the resources available.
References
A Comparative Analysis of rel-cis-Pinic Acid Formation from α-Pinene and β-Pinene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Terpene Derivative
The formation of rel-cis-pinic acid, a dicarboxylic acid with a cyclobutane (B1203170) ring structure, is a significant transformation of the abundant natural monoterpenes, α-pinene and β-pinene. This guide provides a comparative study of the synthesis of this compound from these two isomeric precursors, focusing on common oxidative cleavage methods. The information presented herein is compiled from experimental data to assist researchers in selecting optimal synthetic strategies.
Executive Summary
Data Presentation: Quantitative Comparison of Product Yields
The following table summarizes the reported yields for the formation of this compound and its precursors from α-pinene and β-pinene via different oxidation methods. It is important to note that the reaction conditions for these reported yields may vary, preventing a direct head-to-head comparison.
| Starting Material | Oxidation Method | Product | Reported Yield (%) | Reference |
| α-Pinene | Potassium Permanganate (B83412) | cis-Pinonic Acid | 19% | [1] |
| α-Pinene | Potassium Permanganate (with pH regulation) | cis-Pinonic Acid | 60% | [1] |
| α-Pinene | Potassium Permanganate | Keto-carboxylate product | 26.53% | [2] |
| α-Pinene | Ozonolysis | Pinic and Pinonic Acids | Not specified as preparative yield | [3] |
| β-Pinene | Potassium Permanganate | Nopinic Acid | 35% | [4] |
| β-Pinene | Ozonolysis | Pinic Acid | Formation confirmed, but preparative yield not specified | [5] |
Note: cis-Pinonic acid is a common precursor that can be further oxidized to this compound. Nopinic acid is another potential intermediate from β-pinene. The lack of directly comparable yield data for this compound from β-pinene is a notable gap in the current literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Oxidation of α-Pinene to cis-Pinonic Acid using Potassium Permanganate[6]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and an ice bath, combine α-pinene (1.0 eq), ammonium (B1175870) sulfate (B86663) (0.5 eq), and water.
-
Addition of Oxidant: Cool the mixture to below 10°C. Gradually add potassium permanganate (2.3 eq) over a period of 10 minutes while stirring vigorously.
-
Reaction: Store the flask in a refrigerator for 48 hours to allow the reaction to proceed to completion.
-
Work-up:
-
Filter the reaction mixture to remove the manganese dioxide byproduct, washing the precipitate with water.
-
Acidify the filtrate with concentrated sulfuric acid.
-
Add sodium thiosulfate (B1220275) to quench any remaining permanganate.
-
Extract the aqueous solution with ethyl ether (3 x volume).
-
Combine the organic extracts and remove the solvent under reduced pressure to isolate the crude cis-pinonic acid.
-
-
Purification: The crude product can be further purified by chromatography.
Protocol 2: Ozonolysis of α-Pinene to Pinic and Pinonic Acids (General Procedure)[3]
-
Reaction Setup: Dissolve α-pinene in a suitable solvent (e.g., acetic acid) in a reaction vessel equipped with a gas inlet tube and a cooling system.
-
Ozonolysis: Cool the solution to the desired temperature (e.g., 0-10°C). Pass a stream of ozone-containing gas through the solution until the reaction is complete (indicated by a color change or TLC analysis).
-
Ozonide Decomposition: Decompose the resulting ozonide to the desired carboxylic acids. This can be achieved by:
-
Oxidative work-up: Add hydrogen peroxide to the reaction mixture and heat to convert the ozonide to carboxylic acids.
-
Reductive work-up (to yield aldehydes): Use reducing agents like zinc dust or dimethyl sulfide. For pinic acid formation, an oxidative work-up is necessary.
-
-
Isolation and Purification: After the decomposition of the ozonide, the solvent is removed, and the resulting mixture of acids can be separated and purified using techniques such as crystallization or column chromatography.
Protocol 3: Ozonolysis of β-Pinene to Pinic Acid (General Procedure)[5]
The general procedure for the ozonolysis of β-pinene is similar to that of α-pinene.
-
Reaction Setup: Dissolve β-pinene in an appropriate solvent in a reaction vessel.
-
Ozonolysis: Introduce a stream of ozone at a controlled temperature.
-
Work-up: Perform an oxidative work-up to convert the intermediate ozonide to carboxylic acids, including pinic acid.
-
Analysis: The formation of pinic acid and other products is typically confirmed by derivatization followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Mandatory Visualization
Reaction Pathways
The following diagrams illustrate the generalized reaction pathways for the formation of this compound from α-pinene and β-pinene.
Caption: Oxidation pathways of α-pinene to this compound.
Caption: Oxidation pathways of β-pinene to this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for pinic acid synthesis.
Concluding Remarks
The synthesis of this compound from both α-pinene and β-pinene is achievable through established oxidation methods. For α-pinene, potassium permanganate oxidation offers a viable route with potentially high yields of the precursor cis-pinonic acid, especially with careful pH control. Ozonolysis is a versatile method applicable to both isomers, though preparative yields for this compound are not as well-documented in a comparative context. The formation of pinic acid from β-pinene is confirmed, but quantitative yield data under preparative conditions are scarce, representing an area for future research. The choice of precursor and method will ultimately depend on the desired scale, available equipment, and target yield. Further studies directly comparing the efficiency of these synthetic routes under identical conditions are warranted to provide a more definitive guide for researchers.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. US2750411A - Converting alpha-pinene to mixtures of acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional acid formation from the gas-phase ozonolysis of beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the identity of "rel-cis-Pinic acid" using authentic standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the identity of rel-cis-pinic acid. By comparing analytical data from a sample against an authentic standard and a common alternative, cis-pinonic acid, this document outlines the necessary experimental protocols and data interpretation for unambiguous structural confirmation. This compound is a significant oxidation product of α-pinene, a key monoterpene in biogenic emissions, making its accurate identification crucial in atmospheric chemistry and related fields.[1][2]
Comparative Analytical Data
The confirmation of this compound relies on comparing the spectroscopic and chromatographic data of an unknown sample with a certified authentic standard. cis-Pinonic acid, another major oxidation product of α-pinene, is included as a key comparator to ensure specificity.[2][3][4]
Table 1: Comparative Chromatographic and Mass Spectrometric Data
This table summarizes the expected retention time and mass spectrometry data, which are fundamental for initial identification and purity assessment. Analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) in negative electrospray ionization mode (ESI-).[2][5][6]
| Parameter | This compound (Sample) | This compound (Authentic Standard) | cis-Pinonic acid (Comparator) |
| Molecular Formula | C₉H₁₄O₄ | C₉H₁₄O₄[7] | C₁₀H₁₆O₃[8] |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol [7] | 184.23 g/mol [8] |
| Typical LC Retention Time | Match Standard | Instrument Dependent | Different from Pinic Acid |
| [M-H]⁻ (m/z) | 185.0819 | 185.0819[6] | 183.1026[9][10] |
| Key MS/MS Fragments | Match Standard | To be determined from standard | To be determined from standard |
Table 2: Comparative NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by mapping the chemical environment of protons (¹H) and carbon atoms (¹³C). The chemical shifts (δ) of the sample must match the authentic standard. Carboxylic acid protons typically appear far downfield (10-12 ppm).[11]
| Parameter | This compound (Sample) | This compound (Authentic Standard) | cis-Pinonic acid (Comparator) |
| ¹H NMR (Carboxyl -OH) | ~10-12 ppm, broad[11] | ~10-12 ppm, broad[11] | ~11 ppm, broad[12] |
| ¹H NMR (Other Protons) | Match Standard | Specific shifts for cyclobutane (B1203170) ring and acetate (B1210297) protons | Distinct shifts for cyclobutane ring and acetyl group protons[12][13] |
| ¹³C NMR (Carboxyl C=O) | ~170-180 ppm | ~170-180 ppm | ~175-185 ppm |
| ¹³C NMR (Other Carbons) | Match Standard | Specific shifts for cyclobutane and acetate carbons | Distinct shifts for cyclobutane and acetyl group carbons |
Experimental Workflow & Visualization
The process of identity confirmation follows a logical progression from sample preparation to multi-technique data analysis and final verification. This workflow ensures a rigorous and systematic approach to structural elucidation.
Caption: Workflow for the identity confirmation of this compound.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following protocols outline the key steps for the required analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the primary technique for separating the sample components and determining their molecular weights and fragmentation patterns.
-
Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.[5]
-
Chromatographic Column: A reverse-phase C18 column is typically used for separation. For chiral analysis, a specialized chiral column (e.g., CHIRALPAK IG) is necessary to resolve enantiomers.[6][14]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.
-
Ionization: Electrospray ionization (ESI) in negative mode is optimal for detecting carboxylic acids as deprotonated molecules [M-H]⁻.[4]
-
Data Acquisition:
-
Perform a full scan to identify the [M-H]⁻ ion (m/z 185.0819 for this compound).
-
Conduct tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern.
-
Inject the authentic standard and the comparator under identical conditions.
-
Confirmation: The sample's retention time, parent ion mass, and MS/MS fragmentation pattern must exactly match those of the authentic this compound standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive evidence of chemical structure.
-
Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the dried sample and the authentic standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Experiments to Perform:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
(Optional) 2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity between protons and carbons if the structure is ambiguous.
-
-
Data Analysis:
-
Acquire spectra for both the sample and the authentic standard.
-
Overlay the ¹H spectra. All peaks in the sample should align perfectly with the standard in terms of chemical shift and splitting pattern.
-
Compare the ¹³C spectra to ensure all carbon signals match.
-
Confirmation: An identical match between the NMR spectra of the sample and the authentic standard confirms the molecular structure.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cis-Pinic Acid | CymitQuimica [cymitquimica.com]
- 8. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PINONIC ACID(61826-55-9) 1H NMR spectrum [chemicalbook.com]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. egusphere.copernicus.org [egusphere.copernicus.org]
A Comparative Guide to the Inter-Laboratory Measurement of rel-cis-Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the measurement of rel-cis-pinic acid, a significant secondary organic aerosol tracer. In the absence of a formal inter-laboratory comparison study, this document synthesizes performance data from various independent research articles to offer insights into the capabilities of different analytical techniques. The data presented herein is crucial for researchers aiming to select the appropriate methodology for their specific application, whether in atmospheric chemistry, environmental science, or related fields.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of cis-pinic acid as reported in the scientific literature. This data provides a basis for comparing the sensitivity and linear range of various techniques.
| Analytical Method | Limit of Detection (LOD) | Calibration Range | Correlation Coefficient (R²) | Matrix | Reference |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | 1.74 ng/mL | 0.5 - 500 ng/mL | > 0.98 | Aerosol Samples | [1] |
| Two-Dimensional Liquid Chromatography (mLC-LC) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Ice Core Samples | [2][3] |
| Ultra-Performance Liquid Chromatography (UPLC) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Aqueous solution with H₂SO₄ | [4] |
Note: The performance of analytical methods can vary based on the specific instrument, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results and for understanding the nuances of each analytical technique. Below are summaries of protocols described in the cited literature for the analysis of cis-pinic acid.
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Aerosol Samples [1]
-
Sample Preparation: Aerosol samples are collected on filters. The analytes are then extracted from the filters into a suitable solvent.
-
Standard Preparation: A standard of cis-pinic acid is synthesized. A seven-point calibration curve is generated with concentrations ranging from 0.5 to 500 ng/mL.
-
Chromatographic Separation: The separation of cis-pinic acid enantiomers is achieved using a chiral column (e.g., CHIRALPAK IG). An isocratic mobile phase is used, for example, a mixture of water with acetonitrile (B52724) and formic acid.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of the target analyte.
2. Two-Dimensional Liquid Chromatography (mLC-LC) for Ice Core Samples [2][3]
-
Methodology: This advanced technique utilizes two different liquid chromatography columns for enhanced separation. It combines a reversed-phase column in the first dimension and a chiral column in the second dimension.
-
Instrumentation: The setup includes a standard HPLC system with an additional six-port valve to facilitate the two-dimensional separation.
-
Application: This method has been successfully applied to determine the chiral ratios of cis-pinic acid in ice core samples, providing insights into historical atmospheric composition.
3. Ultra-Performance Liquid Chromatography (UPLC) for Reaction Product Analysis [4]
-
Application: UPLC coupled with photodiode array spectrophotometry and high-resolution mass spectrometry is used to analyze the reaction products of cis-pinic acid under highly acidic conditions.
-
Analysis: This method allows for the identification and monitoring of degradation or transformation products of cis-pinic acid in specific chemical environments.
Workflow and Pathway Diagrams
The following diagrams illustrate a generalized workflow for an inter-laboratory comparison of analytical methods and a simplified representation of cis-pinic acid's role as an atmospheric aerosol tracer.
Caption: Generalized workflow for an inter-laboratory comparison study.
Caption: Formation pathway of this compound in the atmosphere.
References
Assessing the Specificity of rel-cis-Pinonic Acid as an Atmospheric Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of biogenic secondary organic aerosols (BSOA) are critical for understanding their impact on air quality, climate, and human health. Rel-cis-pinonic acid has long been utilized as a key molecular tracer for BSOA derived from the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound (BVOC). However, its specificity and utility can be influenced by various atmospheric processes. This guide provides a comprehensive comparison of rel-cis-pinonic acid with other BSOA tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tracers for their studies.
Performance Comparison of BSOA Tracers
The selection of a suitable tracer for BSOA source apportionment depends on several factors, including its atmospheric concentration, formation yield from precursor VOCs, atmospheric lifetime, and potential for chemical transformation. The following table summarizes these key quantitative parameters for rel-cis-pinonic acid and other commonly used BSOA tracers.
| Tracer | Precursor VOC | Typical Atmospheric Concentration (ng/m³) | Molar Formation Yield (%) | Atmospheric Lifetime | Specificity Notes |
| rel-cis-Pinonic acid | α-pinene | 1.1 - 34.8[1][2] | 5 - 30 (from ozonolysis)[3] | Hours (gas-phase)[4] | A primary oxidation product, indicating relatively fresh SOA. Can undergo further oxidation. |
| Pinic acid | α-pinene, β-pinene | 5.9 - 104[1][2][5] | Higher than cis-pinonic acid from ozonolysis[5] | Hours (gas-phase)[4] | Also a first-generation product, often found in higher concentrations than cis-pinonic acid. |
| 3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) | α-pinene | 1.6 - 27.9[1] | Forms from further oxidation of pinonic and pinic acids[6][7] | Longer than primary products | Considered a tracer for aged or processed BSOA. The ratio of pinonic acid to MBTCA can indicate aerosol age[1]. |
| β-Caryophyllinic acid | β-caryophyllene | ~1.53 (in a deciduous forest)[2] | High from ozonolysis | Short | A specific tracer for the ozonolysis of β-caryophyllene, a common sesquiterpene. |
| 2-Methyltetrols (2-MTL) | Isoprene (B109036) | ~20.6 (sum of isoprene tracers in a deciduous forest)[2] | Varies with NOx levels | Relatively stable in the particle phase | Key tracers for isoprene-derived SOA, the most abundant BVOC. |
Experimental Protocols
Accurate measurement of these tracers in atmospheric aerosol samples is crucial for their use in source apportionment. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), often requiring chemical derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol 1: GC-MS Analysis of Carboxylic Acid Tracers
This protocol outlines a common method for the analysis of carboxylic acid tracers like cis-pinonic acid, pinic acid, and MBTCA in aerosol filter samples.
1. Sample Collection and Extraction:
-
Aerosol particles are collected on quartz fiber filters using a high-volume air sampler.
-
A portion of the filter is spiked with an internal standard (e.g., a deuterated carboxylic acid) to correct for matrix effects and procedural losses.
-
The filter portion is extracted with a suitable organic solvent, typically a mixture of dichloromethane (B109758) and methanol, using ultrasonication.
-
The extract is filtered to remove filter debris and then concentrated under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To increase the volatility and thermal stability of the carboxylic acids for GC analysis, they are chemically derivatized. A common method is silylation.
-
The dried extract is reconstituted in a solvent like pyridine.
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, is added to the extract[8][9][10].
-
The mixture is heated at approximately 70-80°C for 1-3 hours to ensure complete derivatization of the carboxyl and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers[9].
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) is typically used for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature program is used to separate the compounds based on their boiling points. A typical program might start at 60-80°C, ramp up to 250-300°C, and hold for a period to ensure all analytes have eluted.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Analysis Mode: The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification of target analytes using characteristic ions.
-
Experimental Protocol 2: LC-MS/MS Analysis of BSOA Tracers
This protocol is suitable for the direct analysis of polar, thermally labile BSOA tracers without the need for derivatization.
1. Sample Collection and Extraction:
-
Sample collection is similar to the GC-MS protocol.
-
The filter portion is extracted with a solvent mixture compatible with LC analysis, such as a mixture of acetonitrile (B52724) and water[11].
-
The extract is filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove particulate matter before injection.
2. LC-MS/MS Analysis:
-
The filtered extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed using two solvents, such as water with a small amount of formic acid (for better ionization) and acetonitrile or methanol. The gradient is programmed to separate the analytes based on their polarity.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) is the most common technique, typically operated in negative ion mode for acidic tracers[7].
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
-
Visualizing Atmospheric Processes and Analytical Workflows
Atmospheric Formation of rel-cis-Pinonic Acid
The following diagram illustrates the simplified atmospheric formation pathway of rel-cis-pinonic acid from the oxidation of α-pinene by ozone (ozonolysis) and the hydroxyl radical (OH).
Caption: Formation of rel-cis-pinonic acid from α-pinene.
Logical Workflow for BSOA Source Apportionment
This diagram outlines a logical workflow for using multiple atmospheric tracers to apportion the sources of BSOA.
Caption: Workflow for BSOA source apportionment using tracers.
Conclusion
Rel-cis-pinonic acid remains a valuable tracer for fresh BSOA from α-pinene oxidation. However, its specificity can be limited due to its potential for further atmospheric processing. For a more comprehensive assessment of BSOA sources, it is recommended to use a suite of tracers. The combination of first-generation products like cis-pinonic and pinic acids with aged tracers like MBTCA can provide insights into the atmospheric processing of monoterpene-derived SOA. Furthermore, including specific tracers for other significant BVOCs, such as isoprene and β-caryophyllene, allows for a more complete and accurate apportionment of BSOA sources. The choice of analytical methodology, whether GC-MS or LC-MS, will depend on the specific tracers of interest and the available instrumentation, with each technique offering distinct advantages in sensitivity and selectivity.
References
- 1. ACP - Tracer-based source apportioning of atmospheric organic carbon and the influence of anthropogenic emissions on secondary organic aerosol formation in Hong Kong [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Large differences of highly oxygenated organic molecules (HOMs) and low-volatile species in secondary organic aerosols (SOAs) formed from ozonolysis of β-pinene and limonene [acp.copernicus.org]
- 4. mdpi.com [mdpi.com]
- 5. Collection - Impact of Secondary Organic Aerosol Tracers on Tracer-Based Source Apportionment of Organic Carbon and PM2.5: A Case Study in the Pearl River Delta, China - ACS Earth Space and Chemistry - Figshare [figshare.com]
- 6. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
evaluation of different derivatization agents for cis-pinic acid analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of acidic analytes like cis-pinic acid is crucial. This dicarboxylic acid, a significant oxidation product of α-pinene, is often analyzed at trace levels in complex matrices such as atmospheric aerosols. Due to its low volatility and high polarity, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, necessitating a derivatization step to enhance its volatility and improve chromatographic performance. This guide provides an objective comparison of common derivatization agents for cis-pinic acid analysis, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The selection of a derivatization agent is critical and depends on factors such as reaction efficiency, derivative stability, sensitivity, and reproducibility. The two most prevalent methods for the GC-MS analysis of dicarboxylic acids are silylation and esterification. For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and chromatographic retention.
For GC-MS Analysis
Silylation, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and esterification, commonly with boron trifluoride in methanol (B129727) (BF₃-methanol) or diazomethane (B1218177), are the primary methods for preparing cis-pinic acid for GC-MS analysis.
Table 1: Performance Comparison of Derivatization Agents for Dicarboxylic Acid Analysis by GC-MS
| Parameter | BSTFA (Silylation) | BF₃-Methanol (Esterification) | Diazomethane (Esterification) |
| Derivative | Trimethylsilyl (B98337) (TMS) ester | Methyl ester | Methyl ester |
| Detection Limit (LOD) | Lower (≤ 2 ng m⁻³)[1][2] | Higher (≤ 4 ng m⁻³)[1][2] | Generally provides high yields, but less common in recent quantitative studies due to safety concerns. |
| Reproducibility (RSD%) | Higher (≤ 10%)[1][2] | Lower (≤ 15%)[2] | Can be highly reproducible with care. |
| Reaction Conditions | 70°C for 1-2 hours[1] | 60°C for 5-60 minutes[3] | Room temperature, rapid reaction. |
| Advantages | - Lower detection limits[1][2]- Higher reproducibility[1][2]- Effective for a wide range of polar compounds[1] | - Derivatives are stable[3]- Reagents are relatively inexpensive. | - High reaction efficiency- Minimal byproducts. |
| Disadvantages | - TMS derivatives are sensitive to moisture[1]- Reagent is moisture sensitive. | - More time-consuming procedure[1]- Potential for byproduct formation with unsaturated acids. | - Highly toxic and explosive, requiring special handling procedures. |
Overall, studies comparing derivatization methods for low-molecular-weight dicarboxylic acids in atmospheric aerosols conclude that silylation with BSTFA is often the reagent of choice , especially when low detection limits and high reproducibility are required.[1][2]
For LC-MS Analysis
While GC-MS often requires derivatization for volatility, LC-MS may employ it to improve retention on reversed-phase columns and enhance ionization efficiency. 3-Nitrophenylhydrazine (B1228671) (3-NPH) is a common agent for derivatizing carboxylic acids for LC-MS analysis.
Table 2: Performance of 3-Nitrophenylhydrazine (3-NPH) for Carboxylic Acid Analysis by LC-MS/MS
| Parameter | 3-Nitrophenylhydrazine (3-NPH) |
| Derivative | 3-Nitrophenylhydrazone |
| Detection Limit (LOD) | Low (25 nM for most short-chain carboxylic acids)[4] |
| Quantitation Limit (LOQ) | Low (50 nM for most short-chain carboxylic acids)[4] |
| Reproducibility (CV%) | High (≤ 15%)[4] |
| Linearity (R²) | Excellent (> 0.99)[4] |
| Advantages | - Significant improvement in detection sensitivity[5]- Good chromatographic separation[5]- Stable derivatives. |
| Disadvantages | - Requires optimization of reaction conditions (temperature, time) for different analytes[5]- Additional sample preparation step. |
Experimental Workflows and Protocols
The following sections provide detailed experimental protocols and workflow diagrams for the derivatization of cis-pinic acid.
Silylation using BSTFA
This method converts the carboxylic acid groups of cis-pinic acid into their corresponding trimethylsilyl (TMS) esters. The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA.
Protocol:
-
Place a sample containing cis-pinic acid (typically in the microgram to low milligram range) into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine (B92270) (as a catalyst and solvent).
-
Tightly cap the vial.
-
Heat the mixture at 70°C for 1-2 hours in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Esterification using BF₃-Methanol
This protocol describes the conversion of cis-pinic acid to its methyl ester derivative using a boron trifluoride-methanol complex.
Protocol:
-
Place a sample containing cis-pinic acid into a reaction vial. If necessary, evaporate the sample to dryness.
-
Add a known volume of 14% (w/w) boron trifluoride in methanol to the vial (e.g., 50 µL).
-
Securely cap the vial and heat at 60°C for approximately 60 minutes.[3]
-
After cooling to room temperature, add saturated sodium chloride solution (e.g., 0.5 mL) to quench the reaction.
-
Add an extraction solvent such as hexane (e.g., 0.6 mL) and vortex the mixture to extract the methyl esters into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a new vial containing a drying agent like anhydrous sodium sulfate.
-
The dried extract is ready for GC-MS analysis.
Esterification using Diazomethane
Diazomethane is a potent methylating agent that reacts rapidly with carboxylic acids. Extreme caution is required when using diazomethane as it is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cis-Pinonic Acid Concentrations in Diverse Atmospheric Environments
Guide Overview: This document provides a comparative analysis of cis-pinonic acid concentrations reported in various environmental settings. Cis-pinonic acid is a key oxidation product of α-pinene, a prevalent biogenic volatile organic compound (BVOC), making it a significant tracer for the atmospheric processing of biogenic emissions and a contributor to secondary organic aerosol (SOA) formation.[1][2][3] This guide is intended for researchers and professionals in atmospheric science and drug development, offering a concise summary of concentration data, detailed analytical methodologies, and visualizations of its formation and analysis pathways.
Data Presentation: Cis-Pinonic Acid Concentrations
The concentration of cis-pinonic acid in the atmosphere is highly variable, influenced by factors such as proximity to biogenic sources (e.g., forests), oxidant levels (e.g., ozone), and meteorological conditions.[4] The following table summarizes reported concentrations in the particle phase from different studies.
| Environment Type | Location | Concentration (ng/m³) | Notes |
| Boreal Forest | Hyytiälä, Finland | Max: ~74 - 80 | Measured in atmospheric fine particles.[4][5] |
| Subtropical Forest | Xitou, Taiwan | 65 ± 36 (average) | High concentrations attributed to elevated ozone and relative humidity.[4] |
| Urban / Forest Mix | Various | Typically < 50 | General concentration reported for typical forest and urban sites.[4] |
| Urban | Seoul, South Korea | Detected | Study confirmed presence, seasonal variation noted.[6] |
| Urban / Rural Mix | Greater Vancouver, Canada | Detected | Found in fine aerosols.[2] |
Experimental Protocols: Quantification of Cis-Pinonic Acid
The quantification of cis-pinonic acid from environmental samples typically involves aerosol collection, chemical extraction, and analysis using chromatography coupled with mass spectrometry.
1. Sample Collection and Extraction
-
Aerosol Sampling: Ambient aerosol samples are collected on filters (e.g., PTFE or quartz fiber) using a high-volume air sampler.
-
Extraction: The filter samples are sectioned and extracted with a solvent mixture, commonly a 9:1 water/methanol solution.[7] The extraction process is often aided by mechanical agitation, such as using a rotary shaker or sonication, to ensure the efficient transfer of analytes from the filter to the solvent.[7]
-
Filtration and Concentration: The resulting extract is filtered, typically through a 0.2 µm PTFE syringe filter, to remove insoluble particulate matter.[7] The filtrate is then concentrated, often by evaporation under a gentle stream of nitrogen, to increase the analyte concentration prior to analysis.[7] The sample is then reconstituted in a suitable solvent for injection.[7]
2. Analytical Methodology: HPLC-ESI-MS High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for separating and quantifying cis-pinonic acid without the need for chemical derivatization.[2]
-
Chromatographic Separation:
-
Instrument: An HPLC system, such as an Agilent 1100 or similar.[2]
-
Column: A reverse-phase column, for example, a Luna C18(2) (25 cm × 2 mm, 3 µm particles), is commonly used for separation.[2]
-
Mobile Phase: A gradient elution is typically employed using two solvents. For example, Solvent A: water with 0.04% formic acid and 2% acetonitrile (B52724); Solvent B: acetonitrile with 2% water.[8] The gradient program is optimized to achieve good separation from other organic species in the sample.[2][8]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[2]
-
-
Mass Spectrometric Detection:
-
Instrument: A high-resolution mass spectrometer, such as a Waters LCT Classic or an Orbitrap system.[2][8]
-
Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode, which is well-suited for detecting carboxylic acids like cis-pinonic acid.[9]
-
Detection: The instrument is operated in full-scan mode over a mass range of m/z 80–500.[8] Cis-pinonic acid is identified by its accurate mass-to-charge ratio ([M-H]⁻) of approximately 183.1028.[9]
-
Quantification: The concentration is determined by comparing the integrated peak area of the analyte in the sample to a calibration curve generated from authentic cis-pinonic acid standards.[10]
-
Mandatory Visualization
Atmospheric Formation Pathway of Cis-Pinonic Acid
Cis-pinonic acid is not directly emitted into the atmosphere; instead, it is formed through the oxidation of α-pinene, a volatile organic compound released by coniferous trees.[2] This process is a key pathway for the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.[1][2]
Experimental Workflow for Cis-Pinonic Acid Analysis
The following diagram illustrates the typical workflow for the analysis of cis-pinonic acid in atmospheric aerosol samples, from collection to final data processing.
References
- 1. Theoretical study of the cis-pinonic acid and its atmospheric hydrolysate participation in the atmospheric nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. Journal of Korean Society for Atmospheric Environment [jekosae.or.kr]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
- 9. Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Theoretical Models of Cis-Pinonic Acid Formation with Experimental Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical models and experimental data concerning the formation and reactivity of cis-pinonic acid. This analysis is crucial for understanding its atmospheric significance and exploring its potential as a synthetic precursor.
Cis-pinonic acid, a major oxidation product of α-pinene in the atmosphere, plays a significant role in the formation of secondary organic aerosols (SOA).[1][2] Accurate theoretical models are essential for predicting its atmospheric fate and behavior. This guide compares theoretical predictions with experimental findings to validate these models.
Theoretical Models of Cis-Pinonic Acid Reactivity
Theoretical studies on cis-pinonic acid have primarily focused on two areas: its role in atmospheric nucleation and its photochemical degradation.
1. Atmospheric Nucleation: Quantum chemical calculations have been employed to investigate the interaction between cis-pinonic acid (CPA), its hydrolysate (HCPA), and sulfuric acid (SA) in the presence of water or ammonia.[1] These models, optimized at the M06-2X/6-311+G(3df,3pd) level, predict that one CPA molecule can initially nucleate with SA molecules and subsequently participate in new particle formation and growth as HCPA.[1] The calculations suggest that the hydrolysis of CPA can be catalyzed by sulfuric and nitric acid in the presence of water, significantly increasing the atmospheric concentration of HCPA and promoting particle nucleation.[1]
2. Photochemical Degradation: Theoretical models, specifically on-the-fly dynamics simulations on a semiempirical potential energy surface, have been used to predict the photolysis pathways of cis-pinonic acid.[3][4][5] These calculations accurately predict the occurrence of both Norrish type I and Norrish type II photolysis pathways.[3][4][5] The models indicate that these reactions are driven by the dynamics on the lowest triplet excited state of both bare cis-pinonic acid and its hydrated forms.[3][4][5]
Comparison of Theoretical Predictions with Experimental Data
The validity of these theoretical models is assessed by comparing their predictions with experimental observations. The following table summarizes key quantitative data from both theoretical and experimental studies.
| Parameter | Theoretical Prediction | Experimental Result | Methodology | Reference |
| Photolysis Pathway | Prediction of both Norrish type I and Norrish type II photolysis pathways.[3][4][5] | Confirmation of major product from Norrish type II isomerization (limononic acid) and minor products from Norrish type I splitting.[2][3][4][5] | 1H and 13C NMR, Chemical Ionization Mass Spectrometry (CIMS), Electrospray Ionization Mass Spectrometry (ESI-MS).[2][3][4][5] | [3],[2],[4],[5] |
| Aqueous Photolysis Quantum Yield (280-400 nm) | Not explicitly calculated in the provided abstracts. | 0.5 ± 0.3.[3][4][5] | Measured using molar extinction coefficients.[3][4][5] | [3],[4],[5] |
| Gas-Phase Photolysis Quantum Yield (PA Methyl Ester) | Not explicitly calculated in the provided abstracts. | 0.53 ± 0.06.[3][4][5] | Measured for comparison with aqueous phase.[3][4][5] | [3],[4],[5] |
| Role in Nucleation | CPA can nucleate with sulfuric acid and participate in particle growth as its hydrolysate.[1] | Cis-pinonic acid is a known contributor to the formation of secondary organic aerosols over forested areas.[1] | Quantum chemical calculations.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
1. Synthesis of Cis-Pinonic Acid:
The synthesis of cis-pinonic acid is typically achieved through the oxidation of α-pinene.[6][7] A common procedure involves:
-
Reacting α-pinene with potassium permanganate (B83412) (KMnO4) as the oxidizing agent.[6]
-
Using ammonium (B1175870) sulfate (B86663) as a pH regulator to achieve good yields (around 60%).[7]
-
The reaction is typically carried out at low temperatures with efficient stirring.[6]
-
After the reaction, the manganese oxide byproduct is removed by filtration.[6]
-
The filtrate is then acidified with concentrated sulfuric acid.[6]
-
Sodium thiosulfate (B1220275) is added to quench any remaining permanganate.[6][7]
-
The final product is extracted using an organic solvent like ethyl ether and isolated.[6]
-
The formation of cis-pinonic acid is confirmed using 1H NMR spectroscopy.[6]
2. Aqueous Photolysis Experiments:
The direct aqueous photolysis of cis-pinonic acid is investigated using the following protocol:[2][3]
-
A solution of cis-pinonic acid in water is irradiated with a light source covering the 280-400 nm range.[2][3]
-
The photolysis products are separated and analyzed using High-Performance Liquid Chromatography (HPLC).[2][3]
-
Fractions of the separated products are collected for further analysis by:
3. Analysis of Nucleation Potential:
While direct experimental validation of the specific nucleation mechanism proposed by the theoretical model is complex, the general contribution of cis-pinonic acid to aerosol formation is well-established.[1]
Visualizing the Workflow and Logical Connections
The following diagrams illustrate the relationship between theoretical modeling and experimental validation, as well as a typical experimental workflow.
Caption: Logical flow from theoretical predictions to experimental validation.
Caption: Simplified experimental workflow for cis-pinonic acid studies.
References
- 1. Theoretical study of the cis-pinonic acid and its atmospheric hydrolysate participation in the atmospheric nucleation [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 5. Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis | R. Benny Gerber Research Group [scholars.huji.ac.il]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
A Comparative Guide to the Hygroscopic Properties of Cis-Pinic Acid and Other Organic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hygroscopic properties of cis-pinic acid with other atmospherically relevant organic acids, namely pinonic acid, maleic acid, and succinic acid. The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers in atmospheric chemistry, aerosol science, and related fields.
Quantitative Comparison of Hygroscopic Properties
The hygroscopicity of an aerosol particle describes its ability to take up water from the surrounding environment. This property is quantified by the hygroscopic growth factor (GF), which is the ratio of the particle's diameter at a specific relative humidity (RH) to its dry diameter.[1] Another key parameter is the single hygroscopicity parameter, κ (kappa), which relates water activity to the particle's chemical composition and is useful for comparing the hygroscopicity of different compounds.[2]
The following table summarizes the experimentally determined hygroscopic growth factors and κ values for cis-pinic acid and other selected organic acids at 90% relative humidity.
| Organic Acid | Molecular Formula | Hygroscopic Growth Factor (GF) at 90% RH | Hygroscopicity Parameter (κ) at 90% RH |
| cis-Pinic Acid | C9H14O4 | Data not available in provided search results | Data not available in provided search results |
| Pinonic Acid | C10H16O3 | Moderately hygroscopic | ~0.02 - 0.4 (typical range for organics)[3] |
| Maleic Acid | C4H4O4 | ~1.0 (deliquescence between 83-88% RH)[4] | 0.30[5] |
| Succinic Acid | C4H6O4 | Close to 1.0 (no significant hygroscopicity in this range)[6][7][8] | Considered non-hygroscopic[9] |
| Malonic Acid | C3H4O4 | 1.47[2][5] | Data not available in provided search results |
Note: Direct, quantitative hygroscopic growth factor data for cis-pinic acid was not available in the provided search results. Pinonic acid, a related monocarboxylic acid derived from α-pinene oxidation, is known to be a key component in the formation of secondary organic aerosols.[10][11] Dicarboxylic acids like maleic and succinic acid show varied hygroscopic behavior.[12] Malonic acid is presented for comparison as a highly hygroscopic dicarboxylic acid.[2][6][7][8]
Experimental Protocols
The determination of aerosol hygroscopicity is primarily achieved through controlled laboratory measurements.[2][13][14][15] The following are summaries of the key experimental techniques cited in the literature for measuring the hygroscopic properties of organic acids.
Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA)
The HTDMA is a widely used instrument for measuring the change in particle size as a function of relative humidity.[2][5]
Methodology:
-
Aerosol Generation: An aqueous solution of the organic acid of interest is aerosolized using a nebulizer or atomizer to produce fine droplets.
-
Drying: The aerosol stream is passed through a diffusion dryer (e.g., containing silica (B1680970) gel) to remove water and produce dry, solid particles.
-
Size Selection (DMA1): A Differential Mobility Analyzer (DMA) selects a nearly monodisperse aerosol population based on their electrical mobility diameter.
-
Humidification: The size-selected dry aerosol is then introduced into a humidifier where the relative humidity is precisely controlled.
-
Size Measurement (DMA2): A second DMA coupled with a Condensation Particle Counter (CPC) measures the size distribution of the humidified aerosol.
-
Data Analysis: The hygroscopic growth factor (GF) is calculated as the ratio of the humidified particle diameter to the dry particle diameter.[1]
Electrodynamic Balance (EDB)
The Electrodynamic Balance is a technique used to study the properties of a single levitated particle.[6][7]
Methodology:
-
Particle Trapping: A single charged droplet of the organic acid solution is levitated and confined within an electric field.
-
Environmental Control: The trapped particle is held in a chamber where the temperature and relative humidity can be precisely controlled.
-
Observation: The particle is illuminated with a laser, and the scattered light is analyzed. Changes in the particle's size due to water absorption or evaporation are determined from the scattering pattern (e.g., whispering gallery modes in Raman spectra).[16]
-
Data Analysis: The change in particle mass or diameter is monitored as the relative humidity is varied, allowing for the determination of the hygroscopic growth factor.
Experimental Workflow for Hygroscopicity Comparison
The following diagram illustrates a generalized workflow for the comparative analysis of the hygroscopic properties of different organic acids.
Caption: Experimental workflow for comparing organic acid hygroscopicity.
This guide highlights the current understanding of the hygroscopic properties of cis-pinic acid in comparison to other key organic acids. Further experimental studies focusing directly on cis-pinic acid are needed to provide a more complete quantitative comparison.
References
- 1. aaqr.org [aaqr.org]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. Global organic and inorganic aerosol hygroscopicity and its effect on radiative forcing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 10. Pinonic acid | 61826-55-9 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ACP - A review of experimental techniques for aerosol hygroscopicity studies [acp.copernicus.org]
- 14. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. aerosol-soc.com [aerosol-soc.com]
Safety Operating Guide
Proper Disposal of rel-cis-Pinic Acid: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of rel-cis-Pinic acid, this document outlines the necessary procedures to ensure the safety of laboratory personnel and environmental protection.
Key Safety and Handling Information
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[3][4] In case of accidental contact, immediately rinse the affected area with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3]
Physicochemical Data
The following table summarizes the known physicochemical properties of this compound and related compounds. This information is essential for understanding its behavior and potential environmental fate.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C9H14O4 | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| cis-Pinonic acid | ||
| Molecular Formula | C10H16O3 | [5] |
| Molecular Weight | 184.23 g/mol | [5] |
| Water Solubility | 3.686 g/L at 0°C | [6] |
| Melting Point | 104–107°C | [6] |
| pKa | 5.19 at 298.15 K | [7][8] |
| cis-Norpinic acid | ||
| Melting Point | 440.68 K | [7][8] |
| Enthalpy of Fusion | 14.75 kJ·mol⁻¹ | [7][8] |
| Intrinsic Solubility | 0.05 mmol·dm⁻³ | [7] |
| pKa | 4.56 at 298.15 K | [7][8] |
Disposal Protocol
The disposal of this compound must be conducted in compliance with local, regional, and national regulations for chemical waste. The primary method of disposal is through a licensed waste disposal contractor.
Step-by-Step Disposal Procedure:
-
Collection:
-
Storage:
-
Final Disposal:
-
The waste material must be disposed of in accordance with national and local regulations.[9]
-
Do not mix with other waste.[9]
-
Handle uncleaned containers as you would the product itself.[9]
-
Prevent the product from entering drains, surface water, or groundwater.[4] The release of dicarboxylic acids into the environment can be harmful to aquatic life.[3]
-
Experimental Protocols
The disposal procedures outlined in this document are based on general safety data sheet recommendations for dicarboxylic acids and chemical waste handling. They do not originate from specific experimental protocols for this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. cis-Pinonic acid | C10H16O3 | CID 239867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pinonic acid | 61826-55-9 | Benchchem [benchchem.com]
- 7. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling rel-cis-Pinic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling rel-cis-Pinic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against dust particles and potential splashes. Given that related compounds can cause serious eye damage, this is a critical precaution.[3] |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile).[1][4] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat is required.[1][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the powder outside of a containment device like a fume hood.[1] | Minimizes the risk of inhaling fine dust particles. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Always handle this compound powder within a certified chemical fume hood or a containment ventilated enclosure to prevent the generation of airborne dust.[1][5]
-
Before starting, ensure the Safety Data Sheet (SDS) is accessible and has been reviewed by all personnel involved.[1]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[4][6]
-
When weighing, use disposable weigh boats and spatulas to avoid cross-contamination and simplify disposal.[5]
-
Keep the container of this compound closed whenever possible to minimize the risk of spills and dust generation.[6]
2. Dissolving the Compound:
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing.[1]
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[1]
-
Once dissolved, the risk of aerosolization is significantly reduced, and the solution can be handled on a benchtop with appropriate PPE.[6]
3. Post-Handling and Cleaning:
-
After handling, thoroughly clean the work area and any reusable equipment with a suitable solvent.[5]
-
Properly remove and dispose of gloves and any other contaminated disposable materials.[1]
-
Always wash hands thoroughly with soap and water after completing any task involving this compound.[1]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe workplace.
-
Unused Compound: The unused solid this compound should be disposed of in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous waste in a designated, labeled container.[1]
-
Contaminated Labware:
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
